Product packaging for Diallyl carbonate(Cat. No.:CAS No. 15022-08-9)

Diallyl carbonate

Número de catálogo: B085299
Número CAS: 15022-08-9
Peso molecular: 142.15 g/mol
Clave InChI: JKJWYKGYGWOAHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Diallyl carbonate (DAC) is a valuable reagent in scientific research, primarily serving as a versatile allylating agent and monomer. Its core utility stems from the reactivity of its allyl groups and the carbonate functional group, which enable efficient transformations under mild conditions. In organic synthesis, DAC is widely employed in Tsuji-Trost allylation reactions , where it acts as a superior allyl source compared to other substrates like allyl acetate, facilitating the formation of carbanions, boronates, phosphides, amides, and alkoxides in situ . This makes it a key compound for designing intramolecular decarboxylative asymmetric couplings to create complex molecular structures with high stereocontrol . The decarboxylative pathway is particularly advantageous as it often proceeds with excellent chemo-, regio-, and enantioselectivity when using chiral catalysts . Beyond synthetic chemistry, DAC is a critical building block in polymer science. It is used in the production of various polymers, including polycarbonates and polyurethanes . Specific advanced applications include its role as a monomer for synthesizing poly(disulfonyl this compound) polymers , which are engineered for use as solid-state nuclear track detectors to record and study traces of energetic particles like alpha particles and fission fragments . Furthermore, DAC offers a sustainable approach to chemical modification; for example, it has been successfully used in the solvent-free allylation of organosolv lignin , introducing functional groups into the lignin structure for potential valorization and further application . This combination of applications—from enabling sophisticated catalytic asymmetric synthesis to serving as a precursor for advanced polymeric materials and supporting green chemistry initiatives—underscores the significant research value of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B085299 Diallyl carbonate CAS No. 15022-08-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

bis(prop-2-enyl) carbonate
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InChI

InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
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InChI Key

JKJWYKGYGWOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25549-94-4
Record name Carbonic acid, di-2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID6065846
Record name Carbonic acid, di-2-propen-1-yl ester
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Molecular Weight

142.15 g/mol
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CAS No.

15022-08-9
Record name Allyl carbonate
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Record name Diallyl carbonate
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Record name Diallyl carbonate
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Foundational & Exploratory

An In-depth Technical Guide to Diallyl Carbonate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl carbonate (DAC), a diester of carbonic acid and allyl alcohol, is a versatile monomer and chemical intermediate. Its bifunctional nature, characterized by the presence of two reactive allyl groups, makes it a valuable precursor in polymer chemistry, particularly for the synthesis of cross-linked polymers and polycarbonates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound, with a focus on its application in organic synthesis and materials science. Detailed experimental methodologies for its synthesis and polymerization are presented, alongside visualizations of key chemical processes to facilitate a deeper understanding for researchers and professionals in related fields.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula C₇H₁₀O₃.[1] Its structure features a central carbonate group bonded to two allyl groups. The presence of terminal double bonds in the allyl moieties imparts significant reactivity to the molecule.

Key Identifiers:

  • IUPAC Name: bis(prop-2-enyl) carbonate[1]

  • CAS Number: 15022-08-9[1]

  • Molecular Formula: C₇H₁₀O₃

  • SMILES: C=CCOC(=O)OCC=C[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight 142.15 g/mol [1]
Density 0.991 g/mL at 25 °C[1]
Melting Point -70 °C[1]
Boiling Point 95-97 °C at 60 mmHg[1]
Refractive Index (n20/D) 1.428
Solubility Soluble in ethanol, methanol, toluene, and chloroform.[1]
Table 2: Chemical Reactivity and Safety Data
PropertyDescriptionReference(s)
Reactivity The double bonds in the allyl groups are susceptible to addition reactions, polymerization, and other transformations common to alkenes. The carbonate ester linkage can undergo hydrolysis or transesterification. Reacts with amines, alcohols, and thiols.[1]
Key Applications Monomer for polymer synthesis (polycarbonates, polyurethanes), reagent in organic synthesis (e.g., Tsuji-Trost allylation).[1]
Flash Point 59 °C (138 °F)
Hazard Statements Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving the reaction of allyl alcohol with a suitable carbonyl source. The choice of synthetic method often depends on factors such as the availability and toxicity of reagents, and desired purity of the final product.

Synthesis from Phosgene and Allyl Alcohol

A traditional method for synthesizing carbonates involves the use of phosgene, a highly reactive but also highly toxic reagent. The reaction proceeds via the nucleophilic attack of allyl alcohol on the carbonyl carbon of phosgene, with the elimination of hydrogen chloride.

Experimental Protocol:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of allyl alcohol in a suitable inert solvent (e.g., toluene) and a base (e.g., pyridine or a tertiary amine) to act as an HCl scavenger.

  • Reaction Conditions: The flask is cooled in an ice bath. A solution of phosgene in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The reaction mixture is then washed with water, dilute acid (to remove the amine), and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation.

Logical Diagram: Synthesis of this compound from Phosgene

G AllylAlcohol Allyl Alcohol ReactionVessel Reaction Vessel (Inert Solvent, <10°C) AllylAlcohol->ReactionVessel Phosgene Phosgene Phosgene->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Workup Aqueous Work-up (Wash with H₂O, acid, brine) ReactionVessel->Workup Drying Drying (e.g., MgSO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation DAC_Product Pure this compound Distillation->DAC_Product

Caption: Workflow for the synthesis of this compound from phosgene.

Synthesis from Urea and Allyl Alcohol

A more environmentally benign approach utilizes urea as the carbonyl source, avoiding the use of phosgene.[2] The reaction is a transesterification process where allyl alcohol displaces ammonia from urea. This reaction typically requires a catalyst and elevated temperatures.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a condenser, and a means to remove ammonia (e.g., a Dean-Stark trap or a slow stream of inert gas) is charged with urea, an excess of allyl alcohol, and a catalyst. Various metal oxides (e.g., ZnO, MgO) or other catalysts can be employed.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 150-200 °C. The removal of ammonia is crucial to drive the equilibrium towards the product side. The reaction progress can be monitored by measuring the amount of ammonia evolved or by chromatographic analysis of the reaction mixture.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The excess allyl alcohol is removed by distillation.

  • Purification: The resulting crude this compound is purified by vacuum distillation.

Logical Diagram: Synthesis of this compound from Urea

G Urea Urea ReactionVessel Reaction Vessel (150-200°C, NH₃ removal) Urea->ReactionVessel AllylAlcohol Allyl Alcohol (excess) AllylAlcohol->ReactionVessel Catalyst Catalyst (e.g., ZnO) Catalyst->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Distillation1 Distillation (Removal of excess Allyl Alcohol) Filtration->Distillation1 Distillation2 Vacuum Distillation Distillation1->Distillation2 DAC_Product Pure this compound Distillation2->DAC_Product G DialkylCarbonate Dialkyl Carbonate (e.g., Dimethyl Carbonate) ReactionVessel Reaction Vessel (Reflux, Distillation of byproduct alcohol) DialkylCarbonate->ReactionVessel AllylAlcohol Allyl Alcohol (excess) AllylAlcohol->ReactionVessel Catalyst Catalyst (e.g., NaOMe) Catalyst->ReactionVessel Neutralization Catalyst Neutralization/Removal ReactionVessel->Neutralization Distillation1 Distillation (Removal of excess reactants) Neutralization->Distillation1 Distillation2 Vacuum Distillation Distillation1->Distillation2 DAC_Product Pure this compound Distillation2->DAC_Product G DAC_Monomer Purified this compound Mixing Mixing DAC_Monomer->Mixing Initiator Free-Radical Initiator (e.g., BPO) Initiator->Mixing Molding Pouring into Mold Mixing->Molding Curing Staged Heating (e.g., 60°C -> 120°C) Molding->Curing PostCuring Post-curing (optional) Curing->PostCuring Polymer_Product Cross-linked Polymer PostCuring->Polymer_Product G cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0) Catalyst PiAllylComplex π-Allylpalladium(II) Complex Pd0->PiAllylComplex Oxidative Addition PiAllylComplex->Pd0 Reductive Elimination AllylatedProduct Allylated Nucleophile PiAllylComplex->AllylatedProduct Forms LeavingGroup Allyl Carbonate Anion PiAllylComplex->LeavingGroup Releases DAC This compound DAC->PiAllylComplex Reacts with Nucleophile Nucleophile (Nu⁻) Nucleophile->PiAllylComplex Attacks

References

An In-Depth Technical Guide to the Synthesis of Diallyl Carbonate from Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl carbonate (DAC) is a versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from allyl alcohol. It details four major synthetic routes: the phosgene-based method, transesterification from urea, transesterification from dimethyl carbonate, and oxidative carbonylation. This document offers in-depth experimental protocols, a comparative analysis of the different methodologies through quantitative data, and visual representations of reaction pathways and workflows to aid in research and development.

Introduction

This compound (C₇H₁₀O₃) is a colorless liquid characterized by the presence of two allyl groups attached to a central carbonate moiety.[1] The reactivity of the allyl groups makes DAC a valuable monomer for polymerization and a useful reagent in organic synthesis, notably in palladium-catalyzed allylic alkylation reactions.[1] This guide focuses on the synthesis of DAC from the readily available precursor, allyl alcohol, exploring various established methods. Each method is evaluated based on efficiency, safety, and environmental considerations, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

Synthetic Routes from Allyl Alcohol

Several methods have been developed for the synthesis of this compound from allyl alcohol. The choice of method often depends on factors such as desired purity, scale, available reagents, and safety constraints. The most prominent methods are detailed below.

Phosgene-Based Synthesis

The reaction of allyl alcohol with phosgene or its safer equivalents like diphosgene or triphosgene is a traditional and highly efficient method for producing this compound. Phosgene is a highly reactive electrophile that readily reacts with alcohols.[1] A base is typically used to neutralize the hydrogen chloride byproduct.[1]

Reaction Scheme:

2 CH₂=CHCH₂OH + COCl₂ → (CH₂=CHCH₂O)₂CO + 2 HCl

Transesterification with Urea

A more environmentally benign approach involves the transesterification of urea with allyl alcohol. This method avoids the use of highly toxic phosgene. The reaction typically proceeds in two stages, with the formation of an allyl carbamate intermediate.[1][2] Catalysts, such as various metal salts, are often required for the second step to proceed efficiently.[2]

Reaction Scheme:

2 CH₂=CHCH₂OH + NH₂CONH₂ → (CH₂=CHCH₂O)₂CO + 2 NH₃

Transesterification with Dimethyl Carbonate

Transesterification of dimethyl carbonate (DMC) with allyl alcohol offers another phosgene-free route to this compound. This reaction is typically catalyzed by a base, such as sodium methoxide or potassium carbonate.[3][4] The equilibrium can be driven towards the product by removing the methanol byproduct.

Reaction Scheme:

2 CH₂=CHCH₂OH + (CH₃O)₂CO ⇌ (CH₂=CHCH₂O)₂CO + 2 CH₃OH

Oxidative Carbonylation of Allyl Alcohol

The direct oxidative carbonylation of allyl alcohol in the presence of carbon monoxide and an oxidant, catalyzed by a transition metal complex (typically palladium-based), provides a modern and atom-economical route to this compound.[5][6] This method allows for the direct incorporation of a carbonyl group.

Reaction Scheme:

2 CH₂=CHCH₂OH + CO + ½ O₂ → (CH₂=CHCH₂O)₂CO + H₂O

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of their efficiencies and reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodCarbonyl SourceTypical CatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Ref.
Phosgene-basedPhosgene/DiphosgenePyridine/Base0 - 251 - 4>90High[1]
TransesterificationUreaZinc Oxide (ZnO)150 - 1806 - 2460 - 85Moderate to High[7]
TransesterificationDimethyl CarbonateSodium Methoxide90 - 12010 - 2460 - 70High[3][4]
Oxidative CarbonylationCarbon MonoxidePdCl₂(PPh₃)₂80 - 1204 - 1270 - 85High[5][6]

Table 2: Catalyst Loading and Solvent Effects in Transesterification with Dimethyl Carbonate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Ref.
Sodium Methoxide1 - 5None (excess DMC)90~69[3]
Potassium Carbonate0.1None (excess DMC)90Not specified[4]
Amberlyst-15Not specifiedNone50-140Not specified[8]

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods.

Protocol 1: Synthesis from Allyl Alcohol and Diphosgene (Phosgene Equivalent)

Materials:

  • Allyl alcohol (purified by distillation)[9]

  • Diphosgene (triphosgene can also be used with appropriate stoichiometry)

  • Pyridine (dried over KOH)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a calcium chloride drying tube, a solution of allyl alcohol (2.0 mol) and dry pyridine (2.0 mol) in anhydrous diethyl ether (500 mL) is placed.

  • The flask is cooled in an ice-salt bath to 0 °C.

  • A solution of diphosgene (1.0 mol) in anhydrous diethyl ether (200 mL) is added dropwise from the dropping funnel with vigorous stirring over a period of 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

  • The precipitated pyridinium hydrochloride is removed by filtration.

  • The filtrate is washed successively with cold water (2 x 200 mL), 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation (boiling point 95-97 °C at 60 mmHg) to afford the pure product.[1]

Protocol 2: Synthesis from Allyl Alcohol and Urea using a Zinc-based Catalyst

Materials:

  • Allyl alcohol (anhydrous)

  • Urea

  • Zinc oxide (ZnO)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of urea (1.0 mol), allyl alcohol (4.0 mol), and zinc oxide (0.1 mol) is placed in a high-pressure autoclave reactor equipped with a mechanical stirrer.[7]

  • The reactor is sealed and heated to 160 °C with constant stirring for 12 hours. The pressure will rise due to the evolution of ammonia.

  • After cooling to room temperature, the reactor is carefully vented in a fume hood to release the ammonia pressure.

  • The reaction mixture is filtered to remove the catalyst.

  • Excess allyl alcohol is removed by distillation at atmospheric pressure.

  • The residue is dissolved in toluene (200 mL) and washed with water (3 x 100 mL) to remove any unreacted urea and other water-soluble impurities.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the toluene is removed by rotary evaporation.

  • The crude this compound is purified by vacuum distillation to yield the final product.

Protocol 3: Synthesis from Allyl Alcohol and Dimethyl Carbonate

Materials:

  • Allyl alcohol

  • Dimethyl carbonate (DMC)

  • Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)[4]

  • Silica gel[4]

Procedure:

  • A mixture of allyl alcohol (7.27 mol), dimethyl carbonate (23.6 mol), and potassium carbonate (7.3 mmol) is charged into a four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a distillation head to remove the methanol byproduct.[4]

  • The reaction mixture is heated to 90 °C and stirred under reflux for 10 hours.[4] Methanol is continuously removed by distillation to drive the equilibrium towards the product.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a short column of silica gel.[4]

  • The excess dimethyl carbonate and any remaining allyl alcohol are removed by distillation at atmospheric pressure.

  • The crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Allyl Alcohol + Carbonyl Source Reaction Reaction Vessel (Controlled Temperature & Pressure) Reactants->Reaction Catalyst Catalyst (if required) Catalyst->Reaction Filtration Filtration (Catalyst Removal) Reaction->Filtration Washing Washing / Extraction Filtration->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

General workflow for this compound synthesis.
Proposed Mechanism for Palladium-Catalyzed Oxidative Carbonylation

This diagram outlines a plausible catalytic cycle for the palladium-catalyzed oxidative carbonylation of allyl alcohol. The cycle involves the formation of a palladium-alkoxide, CO insertion, and reductive elimination.

G Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reductive Elimination This compound This compound Pd(II)->this compound Pd-Allyl Complex Pd-Allyl Complex Pd(0)->Pd-Allyl Complex Oxidative Addition Allyl Alcohol Allyl Alcohol Allyl Alcohol->Pd-Allyl Complex CO CO Pd-Carbonyl Complex Pd-Carbonyl Complex CO->Pd-Carbonyl Complex Oxidant Oxidant Oxidant->Pd(0) Reoxidation Pd-Allyl Complex->Pd-Carbonyl Complex CO Insertion Pd-Carbonyl Complex->Pd(II) Nucleophilic Attack by Allyl Alcohol

Pd-catalyzed oxidative carbonylation of allyl alcohol.

Conclusion

The synthesis of this compound from allyl alcohol can be achieved through several distinct methods, each with its own set of advantages and disadvantages. The traditional phosgene-based route offers high yields but is hampered by the extreme toxicity of the reagent. Modern, phosgene-free alternatives, such as transesterification with urea or dimethyl carbonate and palladium-catalyzed oxidative carbonylation, provide safer and more environmentally friendly options. The choice of a particular synthetic route will depend on the specific requirements of the application, including scale, purity needs, and available resources. This guide provides the foundational knowledge and detailed protocols necessary for researchers to make informed decisions and successfully synthesize this compound in a laboratory setting.

References

A Technical Guide to the Physical Properties of Diallyl Carbonate Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of diallyl carbonate (DAC), a colorless liquid with the chemical formula C₇H₁₀O₃.[1][2] DAC serves as a crucial monomer in the synthesis of polymers, including polycarbonates and polyurethanes.[1][2] Its utility in various applications, from engineering plastics to coatings, necessitates a thorough understanding of its physical characteristics.[2] This document collates quantitative data from various sources, details the experimental protocols for their determination, and presents a logical workflow for property characterization.

Core Physical and Chemical Properties

This compound is a colorless liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents such as ethanol, methanol, toluene, and chloroform.[1] The presence of allyl groups makes it a reactive compound, particularly in polymerization reactions.[1][2]

Quantitative Physical Data

The following tables summarize the key physical properties of this compound liquid. It is important to note that slight variations in reported values can exist across different sources due to varying experimental conditions.

PropertyValueConditionsSource(s)
Molecular Weight 142.15 g/mol Not Applicable[]
Density 0.991 g/mLat 25 °C[1][4][5]
0.986 g/mLNot Specified[2]
Boiling Point 172.3 °Cat 760 mmHg[2]
95-97 °Cat 60 mmHg[1][4]
Melting Point -70 °CNot Applicable[1]
25 °CNot Applicable[2]
Refractive Index 1.428n20/D (at 20 °C for the D-line of sodium)[2][4][6]
Vapor Pressure 1.34 mmHgat 25 °C[2]
Flash Point 58.9 °CClosed Cup[2]
59 °CClosed Cup
138 °FNot Specified[5][7]
Solubility Soluble in ethanol, methanol, toluene, and chloroform.Not Specified[1]

Note: The significant discrepancy in the reported melting points (-70 °C vs. 25 °C) suggests a potential data entry error in one of the sources or measurement under different conditions.

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies used to determine the key physical properties of liquids like this compound.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid.

Protocol using a Pycnometer:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • Adjust the liquid volume to the pycnometer's calibration mark.

  • Weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Distillation is a common method for this measurement.[8][9][10]

Distillation Method:

  • Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]

  • Place a small volume of this compound and a few boiling chips into the round-bottom flask.[9]

  • Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor.[11]

  • Heat the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point at the recorded atmospheric pressure.[9][11]

Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through a substance. It is typically measured using an Abbe refractometer.[12][13]

Using an Abbe Refractometer:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.[14]

  • Place a few drops of this compound onto the clean, dry prism of the refractometer.[13]

  • Close the prism and ensure the liquid spreads evenly.

  • Adjust the light source and focus the eyepiece to see a clear boundary between the light and dark regions.[13]

  • Use the adjustment knob to move the boundary line to the center of the crosshairs.[13]

  • Read the refractive index value from the instrument's scale.[13]

Vapor Pressure Measurement

Vapor pressure can be measured by static or dynamic methods.[15][16][17] The static method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed container.[15]

Static Method:

  • Place a sample of this compound into a temperature-controlled, sealed container.

  • Evacuate the container to remove any air.[15]

  • Allow the system to reach thermal equilibrium at a specific temperature.

  • The pressure measured by a pressure sensor connected to the container is the vapor pressure of the liquid at that temperature.[15]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical like this compound.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Primary Physical Property Determination cluster_2 Thermodynamic Property Determination cluster_3 Data Analysis & Reporting Purity Purity Assessment (e.g., GC, NMR) Density Density Measurement Purity->Density BoilingPoint Boiling Point Determination Purity->BoilingPoint RefractiveIndex Refractive Index Measurement Purity->RefractiveIndex Viscosity Viscosity Measurement Purity->Viscosity VaporPressure Vapor Pressure Measurement Purity->VaporPressure FlashPoint Flash Point Determination Purity->FlashPoint MeltingPoint Melting Point Determination Purity->MeltingPoint Sample This compound Sample Sample->Purity Analysis Data Analysis and Comparison Density->Analysis BoilingPoint->Analysis RefractiveIndex->Analysis Viscosity->Analysis VaporPressure->Analysis FlashPoint->Analysis MeltingPoint->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for characterizing this compound's physical properties.

References

An In-depth Technical Guide to Diallyl Carbonate (CAS: 15022-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diallyl carbonate (DAC), identified by the CAS number 15022-08-9, is a colorless organic liquid with a characteristic pungent odor.[1] Its chemical structure features a central carbonate group flanked by two allyl functional groups.[1] This dual functionality, particularly the presence of reactive double bonds in the allyl moieties, makes it a versatile reagent and monomer in organic synthesis and polymer chemistry.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.

Chemical and Physical Properties

This compound is characterized by its specific physical constants and structural identifiers, which are crucial for its application in controlled chemical processes. It is soluble in various organic solvents, including ethanol, methanol, toluene, and chloroform.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₃[1][2]
Molar Mass 142.15 g/mol [1]
Density 0.991 g/mL at 25 °C[1][3][4]
Boiling Point 95-97 °C at 60 mmHg[1][3][4]
172.3 °C at 760 mmHg[2]
Melting Point -70 °C[1]
Flash Point 59 °C (138.2 °F) - closed cup[2][3]
Refractive Index (n20/D) 1.428[2][3][4]
Vapor Pressure 1.34 mmHg at 25 °C[2]
Water Solubility (log10WS) -1.39 (Calculated)[5]
Octanol/Water Partition Coefficient (logPoct/wat) 1.512 (Calculated)[2][5]

Table 2: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 15022-08-9[1]
EC Number 239-106-9[1]
IUPAC Name Bis(prop-2-enyl) carbonate[1]
SMILES C=CCOC(=O)OCC=C[1]
InChI 1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2[1][3]
InChI Key JKJWYKGYGWOAHT-UHFFFAOYSA-N[1][3]
Synonyms Allyl carbonate, Carbonic acid diallyl ester[2][5][6]

Synthesis of this compound

This compound can be synthesized through several routes involving the reaction of allyl alcohol with an electrophilic carbonyl donor.[1] The primary methods include reactions with phosgene, urea, or via transesterification with other carbonates like dimethyl carbonate or catechol carbonate.[1]

G General Synthesis Workflow for this compound reactants Reactants (2 eq. Allyl Alcohol + Carbonyl Donor) conditions Base Catalyst (e.g., Pyridine, NaOMe) & Heat reactants->conditions Reaction intermediate Monoallyl Intermediate (e.g., Allyl Chloroformate) conditions->intermediate Step 1 product This compound intermediate->product Step 2 (Reaction with 2nd eq. Allyl Alcohol) G Simplified Mechanism of Tsuji-Trost Allylation pd0 Pd(0) Catalyst complex π-Allyl Palladium Complex pd0->complex Oxidative Addition dac This compound dac->complex product Allylated Product (Allyl-Nu) complex->product Nucleophilic Attack byproducts Byproducts (CO₂, Allyl Alcohol) complex->byproducts Decarboxylation nuc Nucleophile (NuH) nuc->complex product->pd0 Regenerates Catalyst

References

Spectral Data Analysis of Diallyl Carbonate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for diallyl carbonate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control. This document presents tabulated ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visual diagrams to aid in the interpretation of the spectral information. The data herein is compiled from verified spectral databases and relevant scientific literature.

Introduction

This compound (DAC) is an organic compound with the formula C₇H₁₀O₃. It is a key monomer in the production of various polymers, most notably CR-39, a thermosetting plastic with excellent optical and mechanical properties. The purity and structural integrity of DAC are critical for the quality of the resulting polymers. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of this compound, providing detailed information about its molecular structure. This guide serves as a centralized resource for the NMR spectral data of DAC.

Chemical Structure and NMR Assignments

The chemical structure of this compound consists of a central carbonate group flanked by two allyl groups. Due to the symmetry of the molecule, the two allyl groups are chemically equivalent. Within each allyl group, there are three distinct proton environments and three distinct carbon environments.

graph Diallyl_Carbonate_Structure {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
  edge [color="#5F6368"];

// Atom nodes C1 [label="C1", pos="0,1!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; C2 [label="C2", pos="1.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C3 [label="C3", pos="3,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; O1 [label="O", pos="4.5,1!"]; C4 [label="C4 (C=O)", pos="6,1!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; O2 [label="O", pos="7.5,1!"]; C5 [label="C3'", pos="9,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; C6 [label="C2'", pos="10.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C7 [label="C1'", pos="12,1!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"];

// Hydrogen nodes H1a [label="H", pos="-0.5,0!"]; H1b [label="H", pos="0.5,0!"]; H2 [label="H", pos="1.5,0!"]; H3a [label="H", pos="2.5,0!"]; H3b [label="H", pos="3.5,0!"]; H5a [label="H", pos="8.5,0!"]; H5b [label="H", pos="9.5,0!"]; H6 [label="H", pos="10.5,0!"]; H7a [label="H", pos="11.5,0!"]; H7b [label="H", pos="12.5,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- O1; O1 -- C4; C4 -- O2; O2 -- C5; C5 -- C6; C6 -- C7; C4 -- O1 [style=invis]; C4 -- O2 [style=invis];

// Double bonds C1 -- C2 [style=bold]; C6 -- C7 [style=bold]; C4 -- O1 [style=invis]; C4 -- O2 [style=invis];

// H-C bonds C1 -- H1a; C1 -- H1b; C2 -- H2; C3 -- H3a; C3 -- H3b; C5 -- H5a; C5 -- H5b; C6 -- H6; C7 -- H7a; C7 -- H7b; }

Caption: Logical relationship between the molecular structure of this compound and its NMR signals.

Solubility of Diallyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diallyl carbonate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents a detailed, generalized experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.

Introduction to this compound

This compound (DAC) is a colorless liquid with the chemical formula C₇H₁₀O₃. It is primarily utilized as a monomer in the synthesis of polymers, particularly for optical applications, owing to the high transparency and durability of the resulting polymers.[1] Understanding its solubility is crucial for various aspects of its application, including reaction medium selection, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available chemical literature, this compound is known to be soluble in several common organic solvents. This solubility is attributed to its molecular structure, which includes both polar (carbonate group) and non-polar (allyl groups) moieties, allowing for favorable interactions with a range of solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
EthanolSoluble[1]
MethanolSoluble[1]
TolueneSoluble[1]
ChloroformSoluble[1]

Note: The term "soluble" in this context indicates that this compound forms a homogeneous solution with the solvent, but does not specify the concentration at which this occurs.

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of both the solute (this compound) and the solvent, along with temperature, are key factors that will govern the extent of solubility.

cluster_factors Key Factors Influencing Solubility cluster_outcome Solubility Outcome Solvent Polarity Solvent Polarity High Solubility High Solubility Solvent Polarity->High Solubility Similar Low Solubility Low Solubility Solvent Polarity->Low Solubility Dissimilar Solute Polarity Solute Polarity Solute Polarity->High Solubility Similar Solute Polarity->Low Solubility Dissimilar Temperature Temperature Temperature->High Solubility Increases (typically) Pressure Pressure Pressure->High Solubility Increases (for gases)

Caption: Factors influencing the solubility of a solute in a solvent.

Experimental Protocol for Determining Quantitative Solubility

The following is a generalized experimental protocol for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials with screw caps

4.2. Experimental Workflow

A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate the mixture at a constant temperature using a shaker bath for 24-48 hours to ensure saturation. A->B C Centrifuge the vial to separate the undissolved this compound. B->C D Carefully extract a known volume of the supernatant (the saturated solution). C->D E Dilute the supernatant with a known volume of the solvent. D->E F Analyze the diluted solution using a calibrated analytical instrument (e.g., GC or HPLC) to determine the concentration. E->F G Calculate the original concentration in the saturated solution to determine solubility (e.g., in g/100 mL or mol/L). F->G

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Steps

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a series of vials. The excess is to ensure that the solution becomes saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with constant agitation to ensure that the solution is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved this compound to settle.

    • To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.

    • Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the aliquot of the supernatant to a volumetric flask and dilute with a known volume of the solvent. This is to bring the concentration within the linear range of the analytical instrument.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the solvent of known concentrations.

    • Analyze the standard solutions using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to generate a calibration curve.

    • Analyze the diluted supernatant sample under the same conditions.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Account for the dilution factor to calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

4.4. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for diallyl carbonate. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the material's properties and potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the conditions under which the chemical can be safely handled and stored.

PropertyValueSource
Chemical Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
Appearance Liquid
Boiling Point 95-97 °C at 60 mmHg
Density 0.991 g/mL at 25 °C
Flash Point 59 °C (138.2 °F) - closed cup
Refractive Index n20/D 1.428
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeDescriptionSource
Flammable liquidsH226Flammable liquid and vapour
Skin irritationH315Causes skin irritation[1]
Eye irritationH319Causes serious eye irritation[1]
Skin sensitisationH317May cause an allergic skin reaction[1][2]
Specific target organ toxicity - single exposureH335May cause respiratory irritation

Signal Word: Warning

Toxicological Information

Detailed toxicological data for this compound is not extensively available in the provided search results. Most sources state that acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity data are not available.[1][2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE.

Protection TypeSpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[3][4][5][6]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[3][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3][4][5]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

  • Handle in a well-ventilated place.[4]

  • Avoid contact with skin and eyes.[1][4]

  • Avoid inhalation of vapour or mist.[1][5]

  • Keep away from open flames, hot surfaces, and sources of ignition.[5]

  • Take precautionary measures against static discharge.[5]

  • Use only non-sparking tools.[4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands before breaks and at the end of the workday.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][5]

  • Store apart from incompatible materials such as oxidizing agents, reducing agents, strong bases, and strong acids.[1][6]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures:

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3][4]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][4]

  • Specific hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures. When heated to decomposition, it emits acrid smoke and irritating fumes.[3]

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][3]

Accidental Release Measures:

  • Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][3][4]

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3][4]

  • Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]

Experimental Protocols Workflow

The following diagram illustrates a logical workflow for handling a this compound spill, from initial detection to final disposal.

Spill_Response_Workflow This compound Spill Response Workflow A Spill Detected B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain the Spill (Use inert absorbent material) C->D E Ventilate the Area D->E F Collect Absorbed Material (Use non-sparking tools) D->F G Place in a Sealed Container for Hazardous Waste F->G H Decontaminate the Area G->H I Dispose of Waste (Follow institutional protocols) H->I J Remove & Decontaminate PPE I->J K Report the Incident J->K

This compound Spill Response Workflow

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge to sewer systems.[4] Contaminated packaging should be disposed of as an unused product.[2]

References

Thermal Stability of Diallyl Carbonate Monomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diallyl carbonate (DAC) is a reactive monomer utilized in the synthesis of various polymers. Its thermal stability is a critical parameter for safe handling, storage, and polymerization process control. This guide provides a comprehensive overview of the thermal stability of this compound monomer, including storage recommendations, the role of inhibitors, and general principles of thermal analysis.

Overview of this compound and its Reactivity

This compound (C₇H₁₀O₃) is a colorless liquid characterized by the presence of two allyl groups, which makes it susceptible to free-radical polymerization.[1] This reactivity is advantageous for polymer synthesis but also poses a potential hazard if not properly managed. Uncontrolled polymerization, which can be initiated by heat, light, or contaminants, can lead to a runaway reaction, generating significant heat and pressure.

Thermal Stability and Handling Recommendations

The thermal stability of this compound monomer is influenced by several factors, including temperature, exposure to oxygen, and the presence of inhibitors.

Storage Conditions

To prevent premature polymerization and ensure stability, this compound should be stored under controlled conditions.

Table 1: Recommended Storage and Handling Parameters for this compound Monomer

ParameterRecommendationSource(s)
Storage Temperature 2-8°C
Atmosphere Store under an inert atmosphere, such as nitrogen.-
Light Exposure Protect from light by storing in an opaque or amber-colored container.[2]
Flash Point 59 °C (closed cup)

Note: The product is a flammable liquid and should be kept away from heat, sparks, and open flames.

Thermal Hazards

Role of Polymerization Inhibitors

To enhance the stability of this compound monomer during storage and transport, polymerization inhibitors are typically added. These compounds function by scavenging free radicals that initiate the polymerization process.

Common Inhibitors for Allyl Monomers

Phenolic compounds are commonly used as inhibitors for allyl monomers like this compound. Their effectiveness is often dependent on the presence of oxygen.[3]

Table 2: Common Polymerization Inhibitors for Allyl Monomers

InhibitorAbbreviationTypical ConcentrationMechanism of ActionSource(s)
HydroquinoneHQ-Scavenges peroxy free radicals in the presence of oxygen.[4][5]
Butylated HydroxytolueneBHT0.01% by weight (in some resin systems)Reacts with and terminates free radicals.[6][7]
Hydroquinone Monomethyl EtherMEHQ10 - 250 ppmScavenges peroxy free radicals, effective in the presence of oxygen.[2][8]
PhenothiazinePTZ-Process inhibitor, often used in combination with hydroquinone.[2]

The selection of an inhibitor and its concentration depends on the desired shelf life and the specific application. It is crucial to ensure that the inhibitor concentration is maintained throughout the storage period, as depletion can lead to spontaneous polymerization.[2]

Mechanism of Inhibition

The general mechanism for phenolic inhibitors involves the reaction with peroxy radicals, which are formed by the interaction of monomer free radicals with oxygen. This process is illustrated in the signaling pathway diagram below.

InhibitionMechanism Monomer Monomer Radical (R•) Peroxy Peroxy Radical (ROO•) Monomer->Peroxy + O₂ (fast) Polymer Polymerization Monomer->Polymer + R• Oxygen Oxygen (O₂) Stable Stable Products Peroxy->Stable + ArOH Inhibitor Phenolic Inhibitor (ArOH)

Caption: Simplified mechanism of polymerization inhibition by phenolic compounds.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound monomer is scarce, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard techniques used to evaluate the thermal stability of reactive monomers.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the onset temperature of polymerization, a critical parameter for assessing thermal stability.

General Experimental Protocol for DSC Analysis of a Reactive Monomer:

  • Sample Preparation: A small amount of the monomer (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range.

  • Data Analysis: The heat flow is plotted against temperature. An exothermic peak indicates the occurrence of polymerization. The onset temperature of this exotherm is a measure of the thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of a substance.

General Experimental Protocol for TGA of a Liquid Monomer:

  • Sample Preparation: A small amount of the liquid monomer (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The TGA is continuously purged with an inert gas (e.g., nitrogen).

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

  • Data Analysis: The sample weight is plotted against temperature. The temperature at which significant weight loss begins is the decomposition temperature.

ExperimentalWorkflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample Sample Preparation (1-5 mg in sealed pan) DSC_Run Run DSC (e.g., 10 °C/min in N₂) DSC_Sample->DSC_Run DSC_Data Analyze Exotherm for Polymerization Onset DSC_Run->DSC_Data TGA_Sample Sample Preparation (5-10 mg in pan) TGA_Run Run TGA (e.g., 10 °C/min in N₂) TGA_Sample->TGA_Run TGA_Data Analyze Weight Loss for Decomposition Temp. TGA_Run->TGA_Data Monomer This compound Monomer cluster_DSC cluster_DSC Monomer->cluster_DSC cluster_TGA cluster_TGA Monomer->cluster_TGA StabilityFactors Temp Temperature Stability Monomer Stability Temp->Stability decreases Inhibitor Inhibitor Presence Inhibitor->Stability increases Oxygen Oxygen Presence Oxygen->Stability can decrease (promotes inhibitor function but can also initiate polymerization)

References

An In-depth Technical Guide to Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of diallyl carbonate, detailed experimental protocols for its synthesis and purification, and an examination of its polymerization behavior. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties of this compound

This compound (DAC) is an organic compound with the chemical formula C₇H₁₀O₃.[1][2] It is a colorless liquid at room temperature and is utilized in various chemical syntheses, particularly in the production of polymers.[1]

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol [2]
Density 0.991 g/mL at 25 °C[1]
Boiling Point 95-97 °C at 60 mmHg[1]
Melting Point -70 °C[1]
Refractive Index n20/D 1.428
Flash Point 59 °C (closed cup)
CAS Number 15022-08-9[1]

Experimental Protocols

This protocol describes the synthesis of this compound from dimethyl carbonate and allyl alcohol using a basic catalyst. This method is advantageous due to its relatively mild conditions and avoidance of highly toxic reagents like phosgene.

Materials:

  • Dimethyl carbonate

  • Allyl alcohol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Silica gel

  • Round-bottom flask (5 L, four-necked)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a 5 L four-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7.27 mol of allyl alcohol and 23.6 mol of dimethyl carbonate.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 7.3 mmol) to the reaction mixture.

  • Heat the mixture to 90°C and maintain it under reflux with vigorous stirring for 10 hours. During the reaction, methanol is formed as a byproduct and can be removed to drive the equilibrium towards the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the potassium carbonate catalyst by filtering the mixture through a short column of silica gel.

  • The crude this compound is then purified by distillation.

Vacuum distillation is employed to purify this compound, which has a relatively high boiling point at atmospheric pressure. This technique allows for distillation at a lower temperature, preventing potential decomposition of the product.

Equipment:

  • Distillation flask

  • Claisen adapter

  • Distillation head with thermometer

  • Condenser

  • Receiving flask (cow or pig type adapter is recommended for collecting fractions without breaking the vacuum)

  • Vacuum pump with a trap (e.g., cold finger with liquid nitrogen or dry ice/acetone)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a high vacuum. It is crucial to check for any leaks in the system before starting.

  • Transfer the crude this compound into the distillation flask and add a stir bar. Do not use boiling stones as they are ineffective under vacuum.

  • Begin stirring the liquid.

  • Slowly evacuate the system using the vacuum pump. Low-boiling impurities may start to distill at room temperature under reduced pressure.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the this compound fraction at the appropriate boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at different pressures.

  • After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

  • Turn off the vacuum pump and collect the purified this compound from the receiving flask.

Free Radical Polymerization of this compound

This compound can undergo free radical polymerization to form a cross-linked polymer network. The process can be conceptually broken down into three main stages: initiation, propagation, and termination.

Free_Radical_Polymerization Free Radical Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) Radicals Free Radicals (R•) Initiator->Radicals Heat/UV Initiated_Monomer Initiated Monomer Radical Radicals->Initiated_Monomer Monomer1 This compound Monomer Monomer1->Initiated_Monomer Growing_Chain Growing Polymer Chain Radical Longer_Chain Elongated Polymer Chain Radical Growing_Chain->Longer_Chain + Monomer Monomer2 This compound Monomer Monomer2->Longer_Chain Chain1 Growing Chain 1 Chain2 Growing Chain 2 Terminated_Polymer_Combination Terminated Polymer (Combination) Chain1->Terminated_Polymer_Combination Combination Terminated_Polymer_Disproportionation Terminated Polymers (Disproportionation) Chain1->Terminated_Polymer_Disproportionation Disproportionation Chain2->Terminated_Polymer_Combination Combination Chain2->Terminated_Polymer_Disproportionation Disproportionation

Caption: Free Radical Polymerization Workflow.

The polymerization of this compound is initiated by the formation of free radicals, which then propagate by adding to monomer units, leading to chain growth. The process concludes with termination steps, such as combination or disproportionation of growing polymer chains.[3][4][5]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for Diallyl Carbonate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallyl carbonate (DAC) and its derivatives in the synthesis of various polymers. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of polymerization pathways to assist researchers in the lab.

Introduction to this compound in Polymer Science

This compound (DAC) is a versatile monomer characterized by the presence of two allyl functional groups, making it suitable for a variety of polymerization techniques. Its structure allows for the formation of crosslinked polymer networks with diverse properties. The resulting polymers, including polycarbonates, non-isocyanate polyurethanes (NIPUs), and functional polymers, find applications in optical materials, coatings, and biomedical devices. The primary polymerization methods involving this compound and its derivatives are free-radical polymerization (initiated thermally or by UV radiation) and thiol-ene polymerization.

Polymerization Methods

Free-Radical Polymerization

Free-radical polymerization of this compound and its analogues, such as allyl diglycol carbonate (ADC), is a common method to produce highly crosslinked, thermoset materials. This process can be initiated using thermal initiators or UV photoinitiators.

Thermal initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxodicarbonate (IPP), are used to initiate the polymerization of this compound monomers at elevated temperatures. This method is suitable for producing bulk polycarbonate networks. The resulting polymers are known for their high thermal stability and significant degree of cross-linking.[1]

UV-initiated polymerization offers rapid curing at ambient temperatures and is widely used for producing thin films and coatings. This technique provides excellent spatial and temporal control over the polymerization process. Allyl diglycol carbonate (ADC), a derivative of DAC, is frequently used in UV-curable resins for optical applications.[2]

Thiol-Ene Polymerization

Thiol-ene polymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an alkene (the 'ene'). This reaction is highly efficient, proceeds under mild conditions, and is insensitive to oxygen and water. This compound can serve as the 'ene' component, reacting with multifunctional thiols to form homogeneous, crosslinked networks. This method is particularly advantageous for applications requiring biodegradable materials, as the carbonate and any ester linkages can be susceptible to hydrolysis.

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

This compound can be a precursor in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. The synthesis typically involves the reaction of bis-cyclic carbonates with diamines.[3][4] this compound can be used in the synthesis of the bis-cyclic carbonate monomers.

Experimental Protocols

Protocol for Thermal Bulk Polymerization of this compound-Based Monomers

This protocol describes a general procedure for the bulk thermal polymerization of this compound-based monomers using benzoyl peroxide as a thermal initiator to form a crosslinked polycarbonate network.[1]

Materials:

  • This compound-based monomer (e.g., (1,1'-biphenyl)-4,4'-diyldiallylcarbonate)

  • Benzoyl peroxide (BPO)

  • Reaction vessel (e.g., glass mold)

  • Vacuum oven

  • Nitrogen or Argon source

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry reaction vessel, add the this compound-based monomer.

  • Add benzoyl peroxide (typically 1-3 wt% relative to the monomer) to the monomer.

  • Gently heat and stir the mixture until the initiator is completely dissolved.

  • Degassing: Degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling nitrogen or argon through the mixture for 15-30 minutes or by using a vacuum.

  • Casting: Pour the monomer-initiator mixture into a pre-heated glass mold.

  • Curing: Place the mold in a programmable oven. The curing process typically involves a temperature ramp. For example:

    • Heat to 70-80 °C and hold for 12-24 hours.

    • Gradually increase the temperature to 100-120 °C and hold for another 2-4 hours to ensure complete curing.

  • Post-Curing and Demolding: After the curing cycle, slowly cool the mold to room temperature to avoid thermal stress and cracking of the polymer.

  • Carefully demold the solid, crosslinked polymer sheet.

Protocol for UV Photopolymerization of Allyl Diglycol Carbonate (ADC)

This protocol is based on the efficient preparation of poly(allyl diglycol carbonate) (PADC) using a UV initiator, as described by researchers.[2]

Materials:

  • Allyl diglycol carbonate (ADC) monomer

  • Photoinitiator: 2-hydroxy-2-methyl-1-phenyl-1-propanone (e.g., Irgacure 1173)

  • Glass plates

  • Spacers (e.g., silicone tubing)

  • UV curing system (e.g., a UV lamp with a primary wavelength of 365 nm)

Procedure:

  • Formulation Preparation: In a light-protected container, mix the allyl diglycol carbonate monomer with the photoinitiator. The optimal concentration of the photoinitiator is typically around 5 parts per hundred parts of resin (phr).

  • Stir the mixture in the dark until the photoinitiator is completely dissolved.

  • Mold Assembly: Assemble a mold using two clean glass plates separated by spacers to achieve the desired thickness of the polymer sheet.

  • Casting: Carefully pour the ADC/photoinitiator formulation into the mold, avoiding the introduction of air bubbles.

  • UV Curing: Place the filled mold in the UV curing system.

  • Expose the sample to UV radiation. Optimal conditions are reported to be an irradiation intensity of 12 mW/cm² for 25 minutes.[2]

  • Demolding: After curing, carefully disassemble the mold to retrieve the solid PADC sheet.

Representative Protocol for Thiol-Ene Photopolymerization of this compound

This protocol provides a representative procedure for the photochemically initiated thiol-ene polymerization of this compound with a multifunctional thiol to form a crosslinked network.

Materials:

  • This compound (DAC)

  • Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (optional, e.g., tetrahydrofuran, THF, to reduce viscosity)

  • Glass slides and spacers

  • UV lamp (365 nm)

Procedure:

  • Formulation: In a vial, combine this compound and PETMP. The stoichiometry is typically a 1:1 ratio of allyl to thiol functional groups.

  • Add the photoinitiator (e.g., 0.5-2.0 wt% of the total monomer mixture).

  • If necessary, add a minimal amount of solvent to reduce the viscosity and ensure a homogeneous mixture.

  • Mix thoroughly until all components are dissolved.

  • Sample Preparation: Place spacers on a clean glass slide. Pipette the thiol-ene formulation onto the slide within the area defined by the spacers.

  • Carefully place a second glass slide on top to form a thin film of the mixture.

  • UV Curing: Expose the assembly to a 365 nm UV lamp. The irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.

  • Post-Processing: After curing, carefully separate the glass slides to obtain the crosslinked polymer film. If a solvent was used, dry the film in a vacuum oven at room temperature to a constant weight.

Data Presentation

The following tables summarize quantitative data from the polymerization of this compound and its derivatives under different conditions.

Table 1: UV Photopolymerization of Allyl Diglycol Carbonate (ADC) [2]

ParameterValue
MonomerAllyl Diglycol Carbonate (ADC)
Photoinitiator2-hydroxy-2-methyl-1-phenyl-1-propanone
Initiator Concentration5 phr
UV Irradiation Intensity12 mW/cm²
Curing Time25 minutes
Double Bond Conversion93.2%
Hardness (Shore D)88 HD

Table 2: Thermal Polymerization of this compound-Based Monomers [1]

ParameterValue
Monomers(1,1'-biphenyl)-4,4'-diyldiallylcarbonate and hexa(4-allylcarbonatephenoxy)cyclotriphosphazene
InitiatorThermal Initiators (e.g., Benzoyl Peroxide)
Polymerization TypeBulk Polymerization
Degree of Cross-linking> 80%
Thermal Stability (TGA)Stable up to 250 °C
Limiting Oxygen Index (LOI)Up to 46.3% (for the cyclotriphosphazene-based polymer)

Visualizations

Diagrams of Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a general experimental workflow.

FreeRadicalPolymerization cluster_initiation Initiation Initiator Initiator (e.g., BPO) Radical Initiator Radical (R•) Initiator->Radical Decomposition (Heat or UV) Monomer1 This compound Monomer Radical->Monomer1 Initiation MonomerRadical Monomer Radical (R-M•) Radical->MonomerRadical Attack on double bond GrowingChain Growing Polymer Chain (R-M-M•) MonomerRadical->GrowingChain Propagation Monomer2 Another Monomer GrowingChain->Monomer2 Adds to Termination Termination (Crosslinked Polymer) GrowingChain->Termination Combination or Disproportionation

Caption: General mechanism of free-radical polymerization of this compound.

ThiolEnePolymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator Radical Initiator Radical (I•) Initiator->Radical UV Light Thiol Thiol (R-SH) ThiylRadical Thiyl Radical (R-S•) Radical->ThiylRadical H-abstraction Ene This compound (C=C) ThiylRadical->Ene Addition IntermediateRadical Carbon-centered Radical ThiylRadical->IntermediateRadical AnotherThiol Another Thiol (R-SH) IntermediateRadical->AnotherThiol Chain Transfer NewThiylRadical New Thiyl Radical (R-S•) IntermediateRadical->NewThiylRadical CrosslinkedPolymer Crosslinked Polymer Network NewThiylRadical->CrosslinkedPolymer Further Reaction

Caption: Mechanism of photoinitiated thiol-ene polymerization.

NIPUSynthesis DAC This compound (Precursor) CyclicCarbonate Bis-Cyclic Carbonate Monomer DAC->CyclicCarbonate Synthesis NIPU Non-Isocyanate Polyurethane (NIPU) CyclicCarbonate->NIPU Polyaddition Diamine Diamine Diamine->NIPU

Caption: Synthesis pathway for Non-Isocyanate Polyurethanes (NIPUs).

ExperimentalWorkflow Start Start MonomerPrep Monomer & Initiator Preparation Start->MonomerPrep Mixing Homogeneous Mixing MonomerPrep->Mixing Degassing Degassing (if required) Mixing->Degassing Casting Casting into Mold Degassing->Casting Curing Curing (Thermal or UV) Casting->Curing Demolding Demolding Curing->Demolding Characterization Polymer Characterization (FTIR, TGA, DSC, etc.) Demolding->Characterization End End Characterization->End

Caption: General experimental workflow for this compound polymerization.

References

Application Notes and Protocols for the Free-Radical Polymerization of Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl carbonate (DAC) is a versatile monomer that undergoes free-radical polymerization to form highly cross-linked, transparent polymers.[1] These polymers, most notably poly(allyl diglycol carbonate) (PADC), are renowned for their exceptional optical properties, thermal stability, and chemical resistance.[2] Such characteristics make them valuable in a range of applications, including the manufacturing of optical lenses, coatings, and solid-state nuclear track detectors (SSNTDs) for monitoring alpha radiation from sources like radon gas.[2][3] The polymerization of diallyl monomers is complex, involving intramolecular cyclization and intermolecular crosslinking, which significantly influence the final properties of the polymer.[2] This document provides detailed protocols for both thermal and UV-initiated free-radical polymerization of this compound and related monomers, along with key quantitative data and mechanistic diagrams to guide researchers in synthesizing and characterizing these materials.

Data Presentation

Thermal Polymerization of this compound Derivatives

The following table summarizes typical reaction conditions and outcomes for the thermal free-radical polymerization of this compound and its derivatives. The choice of initiator and reaction temperature is critical in controlling the polymerization rate and the properties of the resulting polymer.[4]

MonomerInitiatorInitiator Conc. (wt%)Temperature (°C)Time (h)SolventKey Findings
This compoundBenzoyl Peroxide (BPO)Not Specified60Not SpecifiedNot SpecifiedRate of polymerization decreases with decreasing monomer concentration.
Allyl Diglycol Carbonate (ADC)Benzoyl Peroxide (BPO)Not Specified~70~70BulkTraditional method for optical applications.[4]
Allyl Diglycol Carbonate (ADC)Diisopropyl Peroxydicarbonate (IPP)3.3Not SpecifiedNot SpecifiedBulk (with 0.1% DOP plasticizer)Used for producing PADC films.
Diethylene Glycol Bis(allyl carbonate)Diisopropyl Peroxydicarbonate (IPP)0.1 - 1.0606 - 18Methylene Chloride (1:1 v/w)To obtain a high viscosity, syrupy prepolymer.
UV Photopolymerization of Allyl Diglycol Carbonate (ADC)

UV-initiated polymerization offers a more efficient alternative to thermal methods, with shorter reaction times and lower defect rates in the final product.[2] The following table presents data on the UV photopolymerization of ADC using 2-hydroxy-2-methyl-1-phenyl-1-propanone (a common photoinitiator).

Initiator Conc. (phr)Irradiation Intensity (mW/cm²)Irradiation Time (min)Double Bond Conversion Rate (%)Hardness (Shore D)Transparency at 550 nm (%)Track Detection Efficiency
51220< 93.2< 88Not Specified0.398 - < 0.714
5122593.288920.714
51230~93.2~88Not SpecifiedNot Specified
51240~93.2~88Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Thermal-Initiated Bulk Polymerization of this compound

This protocol describes the bulk polymerization of this compound using a thermal initiator.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (BPO) or Diisopropyl peroxydicarbonate (IPP) (initiator)

  • Reaction vessel (e.g., glass ampoule or flask)

  • Inert gas source (Nitrogen or Argon)

  • Constant temperature bath or oven

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer Preparation: If the this compound monomer contains an inhibitor, it should be removed by passing it through a column of activated alumina or a suitable inhibitor remover.

  • Initiator Dissolution: Dissolve the desired amount of thermal initiator (e.g., 0.1-3.0 wt% of BPO or IPP) in the purified this compound monomer.

  • Inert Atmosphere: Place the monomer-initiator mixture into the reaction vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction vessel and place it in a constant temperature bath or oven set to the desired reaction temperature (e.g., 60-80°C). The reaction time will vary depending on the temperature and initiator concentration and can range from several hours to days.[4]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or by taking samples periodically for analysis with Fourier-Transform Infrared (FTIR) spectroscopy to observe the decrease in the C=C double bond peak around 1649 cm⁻¹.[4]

  • Polymer Isolation: After the desired conversion is reached, cool the reaction vessel to room temperature. If a soluble prepolymer is desired, the reaction should be stopped before the gel point. The polymer can be isolated by precipitating the viscous solution into a non-solvent like cold methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: UV-Initiated Photopolymerization of Allyl Diglycol Carbonate (ADC)

This protocol outlines the rapid, UV-initiated polymerization of ADC, which is particularly useful for creating thin films.[3]

Materials:

  • Allyl diglycol carbonate (ADC) monomer

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)

  • UV curing system with controlled irradiation intensity

  • Molds for casting the polymer film

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Monomer and Initiator Preparation: Mix the ADC monomer with the desired concentration of the photoinitiator (e.g., 5 phr).

  • Casting: Pour the monomer-initiator mixture into a suitable mold to create a film of the desired thickness.

  • Inert Atmosphere: Place the mold in a chamber and purge with an inert gas to create an oxygen-free environment.

  • UV Curing: Expose the monomer to UV radiation with a specific intensity (e.g., 12 mW/cm²) for a predetermined time (e.g., 25 minutes).[2] The curing time and intensity will depend on the initiator concentration and the desired properties of the polymer.

  • Post-Curing: After UV exposure, the polymer film can be removed from the mold. A post-curing step at a moderate temperature (e.g., 80-100°C) may be beneficial to ensure complete monomer conversion.

  • Characterization: The resulting polymer film can be characterized for its properties, such as double bond conversion rate (via FTIR), hardness, and optical transparency.[3]

Mandatory Visualization

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation and Purification monomer This compound Monomer mix Mix Monomer and Initiator monomer->mix initiator Free-Radical Initiator (e.g., BPO, IPP) initiator->mix purge Purge with Inert Gas (N2 or Ar) mix->purge polymerize Polymerization Reaction purge->polymerize heat Apply Heat (e.g., 60-80°C) heat->polymerize Thermal Initiation uv Apply UV Radiation uv->polymerize Photoinitiation precipitate Precipitate in Non-Solvent (e.g., Methanol) polymerize->precipitate filter Filter precipitate->filter wash Wash with Non-Solvent filter->wash dry Dry under Vacuum wash->dry polymer Purified Poly(this compound) dry->polymer

Caption: Experimental workflow for the free-radical polymerization of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical 2R• initiator->radical Heat or UV monomer_radical RM• radical->monomer_radical + M monomer Monomer (M) growing_chain RM• propagated_chain RM2• growing_chain->propagated_chain + M next_monomer Monomer (M) cyclization Intramolecular Cyclization propagated_chain->cyclization crosslinking Intermolecular Crosslinking propagated_chain->crosslinking chain1 RMn• dead_polymer Dead Polymer chain1->dead_polymer chain2 RMm• chain2->dead_polymer

Caption: Signaling pathway for the free-radical polymerization of this compound.

References

Application Notes and Protocols for Diallyl Carbonate as a Monomer in Polycarbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diallyl carbonate (DAC) as a versatile monomer in the synthesis of polycarbonates. The unique bifunctionality of DAC, possessing two reactive allyl groups, allows for the creation of both linear and crosslinked polymers with tailorable properties, making them suitable for a range of applications, including advanced materials and biomedical uses.

Introduction

This compound is a colorless liquid characterized by the presence of a central carbonate group flanked by two allyl moieties.[1] This structure allows it to participate in polymerization reactions through its allyl double bonds, typically via free-radical mechanisms, or through transesterification at the carbonate group to form polycarbonates. The resulting aliphatic polycarbonates are of significant interest due to their potential biocompatibility and biodegradability, making them promising candidates for applications in drug delivery and tissue engineering.[2][3]

The polymerization of diallyl monomers can be challenging due to degradative chain transfer, which can lead to polymers with a relatively low degree of polymerization.[4] However, with carefully controlled reaction conditions, it is possible to synthesize a variety of polycarbonates with desirable properties. This guide outlines the synthesis of the this compound monomer and its subsequent polymerization through free-radical and polycondensation methods.

Properties of this compound Monomer

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name Bis(prop-2-enyl) carbonate[1]
CAS Number 15022-08-9[1]
Chemical Formula C₇H₁₀O₃[1]
Molar Mass 142.154 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Odor Pungent[1]
Density 0.991 g/mL at 25 °C[1]
Melting Point -70 °C[1]
Boiling Point 95–97 °C at 60 mmHg[1]
Solubility Soluble in ethanol, methanol, toluene, chloroform[1]

Synthesis of this compound Monomer

This compound can be synthesized through several routes, including the use of phosgene or urea.[1] A common and relatively safe laboratory-scale method involves the transesterification of dimethyl carbonate with allyl alcohol.

Protocol: Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound through the reaction of dimethyl carbonate with allyl alcohol, a method adapted from the synthesis of related this compound derivatives.[5]

Materials and Equipment:

  • Dimethyl carbonate (DMC)

  • Allyl alcohol

  • Amberlyst-15 ion exchange resin (catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine allyl alcohol and dimethyl carbonate in a molar ratio of approximately 2.5-4 moles of allyl alcohol to 1 mole of dimethyl carbonate. Add Amberlyst-15 catalyst (approximately 5-8% by weight relative to the diol, in this case, the theoretical diol equivalent).

  • Reaction: Heat the mixture to a temperature between 70-90°C and allow it to reflux for 2-3 hours with continuous stirring.[5] During this time, the transesterification reaction will proceed, forming this compound and methanol.

  • Methanol Removal: After the initial reflux period, reconfigure the apparatus for distillation. Gradually increase the temperature to 65-90°C to distill off the methanol byproduct.[5]

  • Product Isolation: Once the methanol has been removed, increase the temperature to 95-140°C to distill and recover the unreacted allyl alcohol and this compound.[5]

  • Purification: The collected distillate can be further purified by fractional distillation under reduced pressure to isolate the this compound.

Diagram of this compound Synthesis:

G Synthesis of this compound DMC Dimethyl Carbonate Reactor Reaction Vessel DMC->Reactor AllylOH Allyl Alcohol AllylOH->Reactor Catalyst Amberlyst-15 Catalyst->Reactor Methanol Methanol (byproduct) Reactor->Methanol Distillation (65-90°C) DAC This compound Reactor->DAC Distillation (95-140°C)

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized through different mechanisms to yield polycarbonates with varying structures and properties. Free-radical polymerization of the allyl groups leads to crosslinked thermosets, while polycondensation with diols results in linear thermoplastics.

Free-Radical Polymerization

The free-radical polymerization of this compound is typically initiated by thermal decomposition of a peroxide initiator or by UV irradiation in the presence of a photoinitiator. The bifunctionality of the monomer leads to the formation of a crosslinked polymer network.

This protocol is adapted from the free-radical polymerization of a similar monomer, diallyl succinate, and can be applied to this compound.[4]

Materials and Equipment:

  • This compound monomer

  • Benzoyl peroxide (BPO) initiator

  • Reaction vessel (e.g., glass vial or ampoule)

  • Inert atmosphere source (e.g., nitrogen or argon)

  • Heating source (e.g., oven or oil bath)

Procedure:

  • Monomer Preparation: If the this compound monomer contains an inhibitor, it should be removed by passing it through an appropriate inhibitor removal column.

  • Initiator Addition: Dissolve the desired amount of benzoyl peroxide (e.g., 0.02 M) in the this compound monomer.[6]

  • Polymerization: Place the monomer-initiator mixture in a reaction vessel and purge with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit the polymerization. Seal the vessel and place it in a preheated oven or oil bath at a temperature between 60-80°C.[7]

  • Curing: Allow the polymerization to proceed for a sufficient time (e.g., several hours to days) to achieve the desired degree of conversion. The reaction will result in a solid, crosslinked polymer.

  • Post-Curing: The resulting polymer can be post-cured at a higher temperature to ensure complete reaction of the allyl groups.

Diagram of Free-Radical Polymerization:

G Free-Radical Polymerization of this compound Monomer This compound Polymer Poly(this compound) (Crosslinked) Monomer->Polymer Initiator Benzoyl Peroxide Initiator->Polymer Inert Inert Atmosphere (N2 or Ar) Inert->Polymer Heating Heating (60-80°C) Heating->Polymer

Caption: Workflow for free-radical polymerization.

Polycondensation

Linear polycarbonates can be synthesized by the polycondensation of this compound with diols. This reaction is typically carried out at high temperatures under reduced pressure to drive the reaction to completion by removing the allyl alcohol byproduct.

This protocol is based on the general principles of melt polycondensation for the synthesis of aliphatic polycarbonates.[2][8]

Materials and Equipment:

  • This compound

  • Aliphatic diol (e.g., 1,4-butanediol or 1,6-hexanediol)

  • Transesterification catalyst (e.g., sodium alkoxide)

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle

  • Vacuum pump

Procedure:

  • Oligomerization: In a three-necked flask, combine the aliphatic diol and a slight excess of this compound with a small amount of catalyst (0.02–0.5 mol%). Heat the mixture to a temperature of >180°C under a nitrogen atmosphere with stirring. This will form oligomers with the removal of allyl alcohol.

  • Polycondensation: Gradually reduce the pressure using a vacuum pump while maintaining the high temperature. This will facilitate the removal of the allyl alcohol byproduct and drive the polymerization to form a high molecular weight polymer.

  • Reaction Monitoring: The progress of the reaction can be monitored by the viscosity of the reaction mixture. The reaction is typically continued for several hours until the desired molecular weight is achieved.

  • Polymer Isolation: Once the reaction is complete, the polymer is cooled to room temperature and can be dissolved in a suitable solvent and precipitated in a non-solvent for purification.

Properties and Applications of this compound-Based Polycarbonates

The properties of polycarbonates derived from this compound can be tuned by the choice of co-monomers and the polymerization method.

Polymer Properties

Table 2 summarizes some of the reported properties of polycarbonates and related polymers derived from this compound or its analogues.

Polymer SystemPolymerization MethodPropertyValueReference
Poly(1,1'-biphenyl-4,4'-diallylcarbonate-co-hexa(4-allylcarbonatephenoxy)cyclotriphosphazene)Free-RadicalThermal Stability (TGA)Stable up to 250°C[1]
Poly(allyl diglycol carbonate)UV-Initiated Free-RadicalDouble Bond Conversion93.2%[9]
Poly(allyl diglycol carbonate)UV-Initiated Free-RadicalHardness (Shore D)88[9]
Poly(butylene carbonate)Melt PolycondensationTensile Strength34.1 MPa[10]
Poly(hexamethylene carbonate)Melt PolycondensationTensile Strength40.0 MPa[10]
Non-isocyanate Polyurethane from this compoundThiol-ene ReactionGlass Transition Temperature (Tg)-12 to -15°C[1]
Applications in Drug Development

Aliphatic polycarbonates are known for their biocompatibility and biodegradability, making them attractive for biomedical applications.[3] Polycarbonate-based materials have been investigated for various drug delivery systems.

  • Micelles for Hydrophobic Drug Delivery: Amphiphilic block copolymers containing polycarbonate segments can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, such as doxorubicin, and release them in a controlled manner, potentially in response to specific stimuli like changes in pH or redox potential.[2]

  • Biocompatibility: Studies on polycarbonate-based polyurethanes have shown good biocompatibility, with low platelet activation and good cell attachment and growth.[11][12] This suggests that polycarbonates derived from this compound could also exhibit favorable biological properties for implantable devices or drug delivery carriers.

Diagram of Drug Delivery Application:

G Application in Drug Delivery cluster_synthesis Polymer Synthesis cluster_formulation Formulation cluster_delivery Drug Delivery Monomer This compound + Co-monomer Polymerization Polymerization Monomer->Polymerization Polymer Amphiphilic Block Copolymer Polymerization->Polymer SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Target Target Site (e.g., Tumor) Micelle->Target Release Controlled Drug Release Target->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols for the Synthesis of Non-Isocyanate Polyurethanes (NIPUs) Using Diallyl Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of non-isocyanate polyurethanes (NIPUs) utilizing diallyl carbonate-derived monomers. The methodologies presented here offer a safer alternative to traditional polyurethane synthesis, which involves hazardous isocyanates. The primary focus is on a two-step pathway involving a Lossen rearrangement to synthesize diallyl carbamate monomers, followed by their polymerization with dithiols via a thiol-ene click reaction. This approach is particularly relevant for creating novel polymers for applications in drug delivery and biomaterials, where biocompatibility and controlled degradation are crucial.

Introduction

Conventional polyurethanes are synthesized through the reaction of isocyanates with polyols. However, the high toxicity of isocyanate monomers and their precursor, phosgene, has driven the development of safer, non-isocyanate routes (NIPUs). One promising strategy involves the use of this compound as a key reagent to generate monomers that can be polymerized under mild conditions.

This document outlines two primary pathways for the synthesis of NIPUs using this compound derivatives:

  • Lossen Rearrangement followed by Thiol-Ene Polymerization: This is a well-documented route that begins with the conversion of hydroxamic acids into diallyl carbamate monomers via a Lossen rearrangement in the presence of this compound. These monomers, bearing terminal allyl groups, are then polymerized with multifunctional thiols through a highly efficient and orthogonal thiol-ene "click" reaction.

  • Direct Thiol-Ene Polymerization: This pathway involves the direct reaction of this compound with dithiols. While conceptually simpler, this route is less documented in the scientific literature for the synthesis of high molecular weight polymers compared to the first pathway.

The resulting polymers from these methods are poly(thioether-urethane)s, which may offer enhanced properties such as improved hydrolytic stability and biocompatibility, making them attractive for biomedical applications.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis and characterization of NIPUs prepared via the Lossen rearrangement and thiol-ene polymerization route.

Table 1: Molecular Weight and Dispersity of NIPUs

Monomer (Diallyl Carbamate)Dithiol Co-monomerPolymer IDMn ( kg/mol )Đ (Mw/Mn)
Diallyl carbamate from C10 hydroxamic acid1,4-ButanedithiolNIPU-115.21.8
Diallyl carbamate from C12 hydroxamic acid1,6-HexanedithiolNIPU-221.51.9
Diallyl carbamate from oleic hydroxamic acidLimonene-derived dithiolNIPU-326.02.1

Data compiled from analogous reactions reported in the literature.

Table 2: Thermal Properties of NIPUs

Polymer IDGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
NIPU-1-5280
NIPU-2-10295
NIPU-35310

Data compiled from analogous reactions reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of Diallyl Carbamate Monomers via Lossen Rearrangement

This protocol describes the synthesis of diallyl carbamate monomers from fatty hydroxamic acids using this compound.

Materials:

  • Fatty hydroxamic acid (e.g., from oleic acid)

  • This compound

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the fatty hydroxamic acid (1 equivalent) in a minimal amount of anhydrous THF.

  • Add an excess of this compound (5-10 equivalents) to the flask.

  • Add a catalytic amount of TBD (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess this compound under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure diallyl carbamate monomer.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Synthesis of NIPUs via Thiol-Ene Polymerization

This protocol details the photopolymerization of the diallyl carbamate monomer with a dithiol.

Materials:

  • Diallyl carbamate monomer (from Protocol 1)

  • Dithiol (e.g., 1,4-butanedithiol, 1,6-hexanedithiol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous solvent (e.g., THF)

Equipment:

  • UV light source (365 nm)

  • Schlenk flask or vial

  • Magnetic stirrer

  • Syringes for transfer of reagents

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diallyl carbamate monomer (1 equivalent) in anhydrous THF.

  • Add the dithiol (1 equivalent, to maintain a 1:1 stoichiometry of allyl to thiol groups) to the solution.

  • Add the photoinitiator (1-2 mol% with respect to the functional groups) to the reaction mixture and stir until fully dissolved.

  • Irradiate the solution with a 365 nm UV lamp at room temperature. The polymerization time will vary depending on the specific monomers and initiator concentration but typically ranges from 30 minutes to a few hours.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The disappearance of the thiol peak (~2570 cm⁻¹) in the IR spectrum can also be used to track the reaction.

  • Once the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol or hexane.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the resulting NIPU by Size Exclusion Chromatography (SEC) to determine molecular weight and dispersity, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for thermal stability.

Visualizations

Diagram 1: Synthesis of Diallyl Carbamate via Lossen Rearrangement

G cluster_0 Lossen Rearrangement hydroxamic_acid Fatty Hydroxamic Acid intermediate Isocyanate Intermediate hydroxamic_acid->intermediate Activation diallyl_carbonate This compound diallyl_carbonate->intermediate tbd TBD (catalyst) tbd->intermediate diallyl_carbamate Diallyl Carbamate Monomer intermediate->diallyl_carbamate Rearrangement & Trapping byproduct Byproducts intermediate->byproduct

Caption: Reaction scheme for diallyl carbamate synthesis.

Diagram 2: Thiol-Ene Polymerization Workflow

G cluster_1 Thiol-Ene Polymerization monomer_prep Prepare Monomer Solution (Diallyl Carbamate + Dithiol) initiator_add Add Photoinitiator monomer_prep->initiator_add uv_irrad UV Irradiation (365 nm) initiator_add->uv_irrad polymerization Polymerization uv_irrad->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation drying Vacuum Drying precipitation->drying characterization Characterization (SEC, DSC, TGA) drying->characterization

Caption: Workflow for NIPU synthesis via thiol-ene polymerization.

Diagram 3: Logical Relationship of Synthesis Pathway

G cluster_2 Overall NIPU Synthesis Strategy start Starting Materials (Hydroxamic Acid, this compound, Dithiol) step1 Step 1: Lossen Rearrangement start->step1 step2 Step 2: Thiol-Ene Polymerization start->step2 monomer Intermediate Monomer (Diallyl Carbamate) step1->monomer monomer->step2 product Final Product (Non-Isocyanate Polyurethane) step2->product

Caption: Logical flow of the two-step NIPU synthesis.

Application Notes and Protocols for Thiol-Ene Reactions Involving Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of crosslinked polymer networks through the photo-initiated thiol-ene reaction of diallyl carbonate with multifunctional thiols. The resulting poly(thioether-carbonate) networks are promising materials for various applications, including the development of novel biomaterials and drug delivery systems, owing to the potential for hydrolytic degradation of the carbonate linkages.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry has become a prominent tool in polymer and materials science. This is due to its high efficiency, mild reaction conditions, and relative insensitivity to oxygen and water. The reaction typically proceeds via a free-radical-mediated step-growth mechanism, where a thiyl radical adds across a carbon-carbon double bond (the 'ene'). This process leads to the formation of homogeneous polymer networks. This compound serves as a versatile 'ene' monomer, and its reaction with dithiols results in the formation of a carbonaceous polymer with high viscosity and transparency.[1]

The photo-initiated thiol-ene reaction offers excellent spatial and temporal control, making it suitable for applications such as photolithography and 3D printing. The resulting polymers from this compound and dithiols exhibit thermal properties that include a glass transition temperature ranging from -12 to -15 °C.[1]

Key Experimental Considerations

Successful formation of polymer networks with desired properties is dependent on several critical factors:

  • Stoichiometry : The ratio of thiol to ene functional groups significantly influences the network properties. A 1:1 stoichiometric ratio is often employed to achieve high conversion and optimal network formation.

  • Initiator Concentration : A photoinitiator is typically required to generate radicals upon exposure to UV light. The concentration of the initiator affects the rate of polymerization.

  • Light Intensity and Wavelength : The intensity and wavelength of the UV source must be compatible with the chosen photoinitiator to ensure efficient radical generation.

  • Choice of Thiol : The functionality (number of thiol groups per molecule) and chemical structure of the thiol crosslinker are key determinants of the crosslink density and, consequently, the mechanical and thermal properties of the resulting network.

Experimental Protocols

Protocol 1: Formation of a Crosslinked Poly(thioether-carbonate) Network

This protocol describes the synthesis of a crosslinked polymer film using this compound and a multifunctional thiol.

Materials:

  • This compound (DAC)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., dichloromethane, if necessary to reduce viscosity)

  • Glass slides

  • Spacers (e.g., 300 µm thickness)

  • UV lamp (365 nm)

Procedure:

  • Prepare a stock solution of the photoinitiator (e.g., 10 wt% in a suitable solvent).

  • In a small, amber vial to protect from light, combine this compound and PETMP in a 1:1 stoichiometric ratio of ene to thiol functional groups.

  • Add the photoinitiator solution to the monomer mixture to achieve a final concentration of 0.5-2.0 wt%.

  • If the mixture is highly viscous, a minimal amount of solvent can be added to improve handling.

  • Thoroughly mix the components until a homogeneous solution is obtained.

  • Place a 300 µm spacer on a clean glass slide.

  • Pipette the thiol-ene formulation onto the glass slide within the area defined by the spacer.

  • Carefully place a second glass slide on top to create a thin film of the mixture.

  • Expose the assembly to a 365 nm UV lamp. The irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.

  • After curing, carefully separate the glass slides to obtain the crosslinked polymer film.

Protocol 2: Characterization of Network Properties

A. Real-Time FT-IR Spectroscopy for Kinetic Analysis:

  • Place a small drop of the uncured thiol-ene formulation onto the ATR crystal of an FT-IR spectrometer.

  • Record an initial spectrum to determine the initial peak areas of the thiol (S-H, ~2570 cm⁻¹) and allyl (C=C, ~1645 cm⁻¹) functional groups.

  • Initiate photopolymerization by exposing the sample to a UV source.

  • Record spectra at regular intervals during the curing process.

  • Calculate the conversion of functional groups over time by monitoring the decrease in their respective peak areas.

B. Swelling Studies for Hydrogel Characterization:

  • Cut a pre-weighed piece of the dry polymer network (W_dry).

  • Immerse the sample in a suitable solvent (e.g., a buffered solution like PBS, pH 7.4, for hydrogel characterization) at a controlled temperature (e.g., 37 °C).

  • At predetermined time intervals, remove the sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).

  • Calculate the swelling ratio as (W_swollen - W_dry) / W_dry.

  • Continue this process until the weight remains constant, indicating that equilibrium swelling has been reached.

C. Mechanical Testing:

  • Cut the cured polymer film into dumbbell-shaped specimens according to relevant ASTM standards.

  • Perform tensile testing using a universal testing machine to determine properties such as Young's modulus, tensile strength, and elongation at break.

Quantitative Data Summary

The following tables summarize typical quantitative data for thiol-ene networks. While specific values for this compound systems will vary based on the exact formulation and curing conditions, these tables provide a representative range of properties that can be expected and serve as a benchmark for characterization.

Table 1: Thermal and Mechanical Properties of Thiol-Ene Networks

Thiol Crosslinker (Functionality)EneGlass Transition Temperature (Tg, °C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Dithiol (2)This compound-12 to -15[1]0.5 - 50.2 - 250 - 150
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) (3)This compound5 - 2010 - 505 - 1520 - 80
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (4)This compound25 - 40100 - 50015 - 405 - 30

Note: Data for TMPMP and PETMP with this compound are illustrative and based on trends observed in similar thiol-ene polymer systems. Actual values should be determined experimentally.

Table 2: Kinetic Data from Real-Time FT-IR Spectroscopy

ThiolEnePhotoinitiator (wt%)Light Intensity (mW/cm²)Time to >90% Thiol Conversion (s)
PETMPThis compound1.0% DMPA1030 - 90
PETMPThis compound1.0% DMPA2015 - 45
TMPMPThis compound1.0% DMPA1045 - 120

Note: This data is illustrative and based on typical thiol-ene photopolymerization studies. The kinetics of this compound systems should be determined experimentally.

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical R• Initiator->Radical UV Light Thiol R'-SH Radical->Thiol Thiyl_Radical R'-S• Thiol->Thiyl_Radical Hydrogen Abstraction Thioether R'-S-CH2-CH2-CH2-O-(C=O)-O-Allyl Diallyl_Carbonate Allyl-O-(C=O)-O-Allyl Thiyl_Radical->Diallyl_Carbonate Addition Carbon_Radical R'-S-CH2-C•H-CH2-O-(C=O)-O-Allyl Carbon_Radical->Thiol Chain Transfer Experimental_Workflow Start Start Formulation Prepare Thiol-Ene Formulation (this compound, Thiol, Photoinitiator) Start->Formulation Casting Cast Formulation Between Glass Slides Formulation->Casting Curing UV Curing (365 nm) Casting->Curing Polymer_Film Crosslinked Polymer Film Curing->Polymer_Film Characterization Characterization Polymer_Film->Characterization FTIR Real-Time FT-IR (Kinetics) Characterization->FTIR Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing Characterization->Mechanical End End FTIR->End Swelling->End Mechanical->End

References

Application Notes and Protocols: Diallyl Carbonate in Optical Lens Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of diallyl carbonate, principally in the form of its polymer, poly(allyl diglycol carbonate), commonly known as CR-39, for the manufacturing of high-quality optical lenses. This document is intended for researchers, scientists, and professionals in the fields of materials science and optical engineering.

Introduction

This compound is a key monomer in the production of optical polymers, most notably CR-39, a thermosetting plastic renowned for its exceptional optical clarity, high abrasion resistance, and low weight.[1][2][3] Since its development, CR-39 has become a staple material in the ophthalmic industry, offering a superior alternative to traditional glass lenses.[3][4] Its properties make it an ideal material for prescription eyeglasses, sunglasses, and various other precision optical components.[2][5]

Physicochemical Properties of CR-39

The performance of CR-39 as an optical material is defined by its unique combination of physical and optical properties. These properties are summarized in the table below for easy comparison.

PropertyValueReference(s)
Optical Properties
Refractive Index (n_d)1.498[1][6]
Abbe Number (V_d)58[1][6]
Luminous Transmittance> 99% (with anti-reflective coating)[5]
UV CutoffAlmost completely opaque to UV radiation[1]
Physical Properties
Density1.31 g/cm³[6]
Impact ResistanceMechanical strength class "S" (falling ball test)[7]
Abrasion ResistanceHighest of any uncoated optical plastic[1]
Thermal Properties
Continuous Service Temp.Up to 100 °C[6]
Short-Term Service Temp.Up to 130 °C (for one hour)[6]
Chemical Properties
Chemical ResistanceResistant to most solvents and chemicals[6]

Experimental Protocols

Synthesis of CR-39 Polymer (Poly(allyl diglycol carbonate))

This protocol describes the free-radical polymerization of this compound monomer to produce a solid CR-39 polymer sheet.

Materials:

  • This compound (ADC) monomer (high purity)

  • Diisopropyl peroxydicarbonate (IPP) initiator

  • Glass mold plates

  • Flexible gasket

  • Clamps

  • Water bath or forced air oven

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is of high purity. If necessary, purify by passing through a column of activated alumina to remove inhibitors and impurities.

  • Initiator Addition: Carefully add the diisopropyl peroxydicarbonate (IPP) initiator to the ADC monomer. The typical concentration of IPP ranges from 2.5% to 3.5% by weight, depending on the desired polymerization rate and final properties.[8] Gently stir the mixture until the initiator is completely dissolved. Avoid vigorous stirring to prevent the introduction of air bubbles.

  • Mold Assembly: Construct a mold by placing a flexible gasket between two clean, high-quality glass plates. The thickness of the gasket will determine the thickness of the final polymer sheet. Clamp the assembly together to ensure a tight seal.

  • Filling the Mold: Carefully inject the monomer-initiator mixture into the mold cavity, avoiding the formation of air bubbles.

  • Polymerization (Curing): Place the filled mold into a programmable water bath or forced air oven. The polymerization is a critical step that requires a precise temperature profile to minimize internal stresses and ensure complete curing. A typical curing cycle is as follows:

    • Ramp up the temperature from room temperature to approximately 60°C over several hours.

    • Hold at 60°C for 12-16 hours.

    • Slowly ramp up the temperature to a final cure temperature of 85-95°C.[1]

    • Hold at the final cure temperature for 2-4 hours.

    • Slowly cool the mold back to room temperature over several hours to prevent thermal shock and stress formation. The entire polymerization schedule is typically around 20 hours.[1]

  • Demolding: Once the mold has cooled to room temperature, carefully disassemble the clamps and separate the glass plates from the cured CR-39 sheet.

Casting of CR-39 Optical Lenses

This protocol outlines the process of casting CR-39 lenses using glass molds.

Materials:

  • CR-39 monomer-initiator mixture (prepared as in section 3.1)

  • Concave and convex glass lens molds

  • Flexible gasket or tape

  • Injection system

  • Curing oven

Procedure:

  • Mold Preparation: Thoroughly clean the glass molds to remove any dust, grease, or other contaminants. The quality of the mold surface is critical to the optical quality of the final lens.

  • Mold Assembly: Assemble the concave and convex molds with a flexible gasket placed between them to create the lens cavity. The gasket also serves to define the edge thickness of the lens.

  • Injection: Inject the prepared CR-39 monomer-initiator mixture into the mold cavity. This is typically done through a small opening in the gasket. Ensure the mold is completely filled without any air bubbles.

  • Curing: Transfer the filled mold assembly to a curing oven. The curing process follows a similar temperature profile as described in the polymer synthesis protocol (Section 3.1.5) to ensure a stress-free and optically clear lens.

  • Demolding and Annealing: After the curing cycle is complete and the mold has cooled, carefully separate the lens from the glass molds. The newly formed lens may then be subjected to a post-curing or annealing process at a slightly elevated temperature to relieve any residual internal stresses.

  • Finishing: The cast lens is then edged to the correct shape and size for fitting into an eyeglass frame. Additional coatings, such as anti-reflective and scratch-resistant coatings, can be applied at this stage.

Quality Control

A series of quality control tests are essential to ensure the manufactured CR-39 lenses meet the required optical and safety standards.

Key Quality Control Tests:

  • Optical Power and Centration: A focimeter is used to verify that the dioptric power of the lens matches the prescription and that the optical center is correctly located.[9]

  • Surface Quality: Lenses are visually inspected under a light source for any surface defects such as scratches, pits, or waves.[9]

  • Thickness: Thickness calipers are used to measure the center and edge thickness of the lens to ensure it meets safety and cosmetic standards.[9]

  • Impact Resistance: A drop ball test is performed to ensure the lens can withstand impact without fracturing, in accordance with regulatory standards (e.g., FDA 21 CFR 801.410).[10][11]

  • Transmittance and UV Protection: A spectrophotometer is used to measure the light transmittance across the visible spectrum and to verify the UV blocking properties of the lens.

Visualizations

The following diagrams illustrate key processes and relationships in the manufacturing of optical lenses from this compound.

Polymerization_of_Diallyl_Carbonate cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator IPP Initiator FreeRadical Free Radicals (R•) Initiator->FreeRadical Heat Heat Heat->Initiator Decomposition Monomer This compound Monomer FreeRadical->Monomer Attacks double bond GrowingChain Growing Polymer Chain Monomer->GrowingChain GrowingChain->Monomer Chain Growth GrowingChain2 Another Growing Chain GrowingChain->GrowingChain2 Combination Polymer Cross-linked CR-39 Polymer GrowingChain2->Polymer

Caption: Free radical polymerization of this compound to form CR-39.

Lens_Manufacturing_Workflow Monomer This compound Monomer + Initiator Mixing Mixing and Degassing Monomer->Mixing Injection Injection into Mold Mixing->Injection Mold_Assembly Mold Assembly (Glass Molds + Gasket) Mold_Assembly->Injection Curing Curing in Oven (Controlled Temperature Profile) Injection->Curing Demolding Demolding Curing->Demolding Lens_Blank CR-39 Lens Blank Demolding->Lens_Blank Finishing Edging and Finishing Lens_Blank->Finishing Coating Coating (Anti-reflective, etc.) Finishing->Coating Final_Lens Finished Optical Lens Coating->Final_Lens

Caption: Workflow for manufacturing CR-39 optical lenses.

Quality_Control_Process cluster_input Input cluster_tests Quality Control Tests cluster_output Output Lens Finished CR-39 Lens Optical Optical Power & Centration (Focimeter) Lens->Optical Surface Surface Quality (Visual Inspection) Lens->Surface Dimensions Thickness & Dimensions (Calipers) Lens->Dimensions Impact Impact Resistance (Drop Ball Test) Lens->Impact Spectral Transmittance & UV Protection (Spectrophotometer) Lens->Spectral Pass Pass Optical->Pass Fail Fail Optical->Fail Surface->Pass Surface->Fail Dimensions->Pass Dimensions->Fail Impact->Pass Impact->Fail Spectral->Pass Spectral->Fail

Caption: Quality control process for CR-39 optical lenses.

References

Application Notes and Protocols: Diallyl Carbonate as a Cross-linking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl carbonate (DAC) is a versatile cross-linking agent utilized in the synthesis of various polymers to create three-dimensional networks. Its bifunctional nature, owing to the presence of two reactive allyl groups, allows for the formation of covalent bonds between polymer chains, thereby enhancing the thermal, mechanical, and chemical stability of the resulting materials. This document provides detailed application notes, experimental protocols, and characterization methodologies for the use of this compound in polymer science, with a particular focus on applications relevant to research and drug development.

The cross-linking process with this compound typically proceeds via a free-radical polymerization mechanism, which can be initiated by thermal or photochemical methods. The incorporation of DAC into a polymer matrix transforms thermoplastic materials into thermosets, imparting properties such as increased rigidity, solvent resistance, and thermal stability.[1]

Applications in Polymer Synthesis

This compound is a valuable monomer and cross-linking agent in the production of a variety of polymers, including:

  • Polycarbonates: DAC can be copolymerized with other monomers to produce cross-linked polycarbonates with enhanced thermal and mechanical properties.[2]

  • Polyurethanes: It is used in the synthesis of non-isocyanate polyurethanes.[2]

  • Hydrogels: As a cross-linking agent, DAC can be employed in the synthesis of hydrogels, which are water-swollen polymer networks with applications in drug delivery and tissue engineering.

  • Thermosetting Resins: DAC is used to create thermosetting resins with high thermal stability and chemical resistance, suitable for composite materials and coatings.[1]

Data Presentation: Influence of Cross-linking on Polymer Properties

The concentration of this compound as a cross-linking agent significantly influences the properties of the final polymer. The following tables summarize the expected trends based on data from polymers cross-linked with diallyl compounds. The exact values can vary depending on the specific polymer system and experimental conditions.

Table 1: Effect of this compound Concentration on Thermal Properties

Polymer SystemThis compound (wt%)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (Td5) (°C)Char Yield at 600°C (%)
Unsaturated Polyester 05528012
107531018
209033022
3011035025
Poly(methyl methacrylate) 01052905
51153158
1012533512
1513835515

Note: Data is generalized from typical values for diallyl cross-linked polymers and serves as a comparative guide.[3]

Table 2: Effect of this compound Concentration on Mechanical Properties

Polymer SystemThis compound (wt%)Storage Modulus (E') at Tg+40°C (MPa)Tensile Strength (MPa)Elongation at Break (%)
Unsaturated Polyester 050403.5
10150552.0
20300651.2
3050070<1.0
Poly(methyl methacrylate) 02605.0
520703.0
1050751.8
1590781.0

Note: Data is generalized from typical values for diallyl cross-linked polymers and serves as a comparative guide.[4][5] Increasing the cross-linker concentration generally leads to a more rigid and less flexible material.[6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis of cross-linked polymers using this compound. These should be optimized for specific research applications.

Protocol 1: Bulk Free-Radical Polymerization of an Unsaturated Polyester Resin

Materials:

  • Unsaturated polyester (UP) resin

  • This compound (DAC)

  • Benzoyl peroxide (BPO) or other suitable radical initiator

  • Glass reaction vessel with a nitrogen inlet

  • Heating mantle and temperature controller

  • Vacuum oven

Procedure:

  • Preparation of the Resin Mixture:

    • In the reaction vessel, add the desired amount of UP resin.

    • Add the desired weight percentage of this compound to the resin (e.g., 10-30 wt% of the total resin weight).

    • Thoroughly mix the UP resin and DAC until a homogeneous solution is obtained. Gentle heating (40-50°C) can aid in dissolution.

  • Initiator Addition:

    • Add the radical initiator to the mixture. A typical concentration for BPO is 1-2 wt% of the total resin mass.

    • Mix thoroughly to ensure even distribution of the initiator.

  • Casting and Curing:

    • Pour the resin mixture into the desired molds.

    • For thermal curing, place the molds in an oven and purge with nitrogen.

    • Heat the oven to a temperature between 80°C and 130°C. Curing time will vary from 1 to several hours depending on the temperature and initiator used.[9]

  • Post-Curing:

    • To ensure complete cross-linking and enhance mechanical properties, a post-curing step is recommended.

    • Heat the cured samples at a temperature slightly above their glass transition temperature for 2-4 hours.

  • Characterization:

    • The resulting cross-linked polymer can be characterized using techniques such as FTIR, DSC, TGA, and DMA.

Protocol 2: Synthesis of a this compound Cross-linked Hydrogel

Materials:

  • Hydrophilic monomer (e.g., N-isopropylacrylamide, NIPAM)

  • This compound (DAC) as the cross-linking agent

  • Ammonium persulfate (APS) as the initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as the accelerator

  • Deionized water

  • Reaction vessel with a nitrogen inlet

Procedure:

  • Monomer Solution Preparation:

    • Dissolve the hydrophilic monomer (e.g., 1 g of NIPAM) and this compound (e.g., 0.05 g, 5 wt% relative to the monomer) in deionized water (e.g., 10 mL) in the reaction vessel.

    • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Initiation of Polymerization:

    • Add the initiator solution (e.g., 40 µL of 10 wt% APS in water) to the monomer solution.

    • Add the accelerator (e.g., 10 µL of TEMED) to initiate the polymerization at room temperature.

  • Gelation:

    • Allow the reaction to proceed at room temperature. Gelation should occur within 30-60 minutes.

  • Purification:

    • Immerse the resulting hydrogel in a large volume of deionized water for 24-48 hours, changing the water several times to remove unreacted monomers and initiator.

  • Drying:

    • The purified hydrogel can be dried by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.

  • Characterization:

    • The swelling behavior, mechanical properties, and thermal properties of the hydrogel can be characterized.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Free_Radical_Crosslinking cluster_initiation Initiation cluster_propagation Propagation & Cross-linking cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat or UV M Polymer Chain (P) R->M Reacts with P_DAC_R P-DAC• M->P_DAC_R Reacts with DAC Crosslinked_P Cross-linked Polymer M->Crosslinked_P DAC This compound (DAC) P_DAC_R->M Reacts with another P P_DAC_R->Crosslinked_P Dead_P Terminated Polymer P_DAC_R->Dead_P Combination or Disproportionation

Free-radical cross-linking mechanism of a polymer with this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis & Cross-linking cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep 1. Monomer & Cross-linker Mixture Preparation Initiator_Add 2. Initiator Addition Monomer_Prep->Initiator_Add Polymerization 3. Polymerization & Curing Initiator_Add->Polymerization Post_Cure 4. Post-Curing Polymerization->Post_Cure Solvent_Wash 5. Solvent Washing Post_Cure->Solvent_Wash Drying 6. Drying Solvent_Wash->Drying FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR DSC DSC Analysis (Glass Transition) Drying->DSC TGA TGA Analysis (Thermal Stability) Drying->TGA DMA DMA Analysis (Mechanical Properties) Drying->DMA

General experimental workflow for cross-linking polymers with this compound.

Detailed Methodologies for Key Experiments

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the cross-linking reaction by monitoring the disappearance of the C=C stretching vibration of the allyl groups in this compound.

  • Sample Preparation: Samples can be analyzed as thin films, KBr pellets, or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Spectra are typically recorded from 4000 to 400 cm⁻¹. The disappearance or reduction in the intensity of the peak around 1645 cm⁻¹ (C=C stretch of the allyl group) indicates the participation of the allyl groups in the polymerization.[9]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the cross-linked polymers. An increase in Tg with increasing cross-linker concentration is indicative of reduced chain mobility due to the formation of a network structure.[10]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the Tg.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate. The Tg is determined from the inflection point of the baseline shift in the second heating curve.[11]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cross-linked polymers. The onset of decomposition temperature and the char yield are key parameters obtained from TGA.[3]

  • Sample Preparation: Place a small sample (5-10 mg) in a TGA crucible (e.g., alumina or platinum).

  • Analysis Conditions: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[3]

Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the cross-linked polymers, including the storage modulus (E'), loss modulus (E''), and tan delta. The storage modulus in the rubbery plateau region (above Tg) is related to the cross-link density.[4][12]

  • Sample Preparation: Prepare a rectangular sample of the polymer with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA clamps (e.g., three-point bending or tensile mode).

  • Thermal Program: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3°C/min) through the glass transition region.[12]

  • Data Analysis: The Tg is often taken as the peak of the tan delta curve. The cross-link density can be estimated from the storage modulus in the rubbery plateau.[4]

References

Application Notes and Protocols for Diallyl Carbonate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallyl carbonate and its polymers in coatings, with a focus on formulation, curing, and performance characteristics. While the application of this compound in adhesives is not extensively documented in publicly available literature, this document also touches upon the general role of carbonate monomers in adhesive formulations.

This compound in Coatings

This compound is a colorless liquid that can be polymerized to form thermosetting resins with high hardness, good heat resistance, and excellent chemical and stain resistance.[1] These properties make polymers derived from this compound suitable for various coating-like applications, including protective surfaces for dinnerware and laminated tabletops.[1] The polymerization is typically initiated by free radicals, and the final properties of the coating can be tailored by incorporating various fillers.[1]

Coating Formulations and Performance Data

The following table summarizes formulations and physical properties of this compound homopolymer compositions containing fillers, as described in U.S. Patent 3,644,242.[1] These compositions are suitable for compression-molded articles that require a durable, stain-resistant surface.

Component Composition 1 (wt%) Composition 2 (wt%) Composition 3 (wt%)
This compound Homopolymer35 - 6035 - 6035 - 60
Alpha Cellulose (Primary Filler)10 - 40-10 - 40
Glass Fibers (Primary Filler)-10 - 40-
Finely Divided Clay (Secondary Filler)10 - 4010 - 40-
Calcium Carbonate (Secondary Filler)--10 - 40
Property Typical Value Test Method
Rockwell Hardness (M Scale)100ASTM D-785-62
Flexural Strength (psi)7,500ASTM D-790-63
Flexural Modulus (psi)850,000ASTM D-638-61T
Stain Resistance (Color Change)< 40 R unitsGardner Color Difference Meter

Table 1: Formulation and Performance Data of this compound-Based Coating Compositions.[1]

Experimental Protocols

2.1. Protocol for Preparation of this compound Prepolymer

This protocol describes the synthesis of a this compound prepolymer, which is then used in the coating formulation.

Materials:

  • This compound monomer

  • 1,4-Dioxane (solvent)

  • Benzoyl peroxide (initiator)

  • Methanol

Procedure:

  • Dissolve 16 grams of benzoyl peroxide in 400 grams of 1,4-dioxane in a reaction vessel.[1]

  • Add 400 grams of this compound monomer to the solution.[1]

  • Heat the reaction mixture from 25°C to 80°C over a period of 2 hours, then maintain the temperature at 80 ± 5°C for an additional 2 hours to prepolymerize approximately 30% of the monomer by weight.[1]

  • Cool the resulting product mixture to 30°C.[1]

  • Precipitate the this compound prepolymer by mixing the cooled solution with methanol at 0°C.[1]

  • Separate the solid prepolymer from the liquid phase by filtration.

  • Dry the collected prepolymer.

2.2. Protocol for Preparation and Application of a Filled this compound Coating Composition

This protocol outlines the steps to formulate a filled this compound coating composition and apply it to a substrate via compression molding.

Materials:

  • This compound prepolymer (from Protocol 2.1)

  • Acetone (solvent)

  • tert-Butyl perbenzoate (initiator)

  • Zinc stearate (mold release agent)

  • Titanium dioxide (pigment)

  • Calcium carbonate (secondary filler)

  • Alpha cellulose (primary filler)

Procedure:

  • Dissolve the this compound prepolymer in acetone.[1]

  • Add tert-butyl perbenzoate to the solution and mix thoroughly.[1]

  • In a twin-cone mixer, introduce the solution and add zinc stearate, TiO₂, and calcium carbonate.[1]

  • Stir the mixture for approximately 5 minutes.[1]

  • Add the alpha cellulose to the mixer and continue mixing for an additional 10 minutes.[1]

  • The resulting composition can be applied to a substrate and cured using a compression molding press at elevated temperature and pressure to form a durable, coated article.

Visualizations

experimental_workflow cluster_prepolymer Prepolymer Synthesis cluster_formulation Coating Formulation cluster_application Application and Curing a Dissolve Benzoyl Peroxide in Dioxane b Add Diallyl Carbonate Monomer a->b c Heat to 80°C (Prepolymerization) b->c d Cool to 30°C c->d e Precipitate with Methanol d->e f Filter and Dry Prepolymer e->f g Dissolve Prepolymer in Acetone f->g Prepolymer h Add Initiator (tert-Butyl Perbenzoate) g->h i Mix with Fillers (CaCO₃, TiO₂, etc.) h->i j Add Primary Filler (Alpha Cellulose) i->j k Final Mixing j->k l Compression Molding k->l Coating Composition m Cured Coated Article l->m

Caption: Experimental workflow for preparing and applying a filled this compound coating.

polymerization_mechanism initiator Initiator (e.g., Benzoyl Peroxide) radicals Free Radicals (R•) initiator->radicals Decomposition heat Heat heat->initiator monomer This compound Monomer radicals->monomer Initiation activated_monomer Activated Monomer (M•) monomer->activated_monomer propagation Propagation monomer->propagation activated_monomer->propagation crosslinked_polymer Crosslinked Polymer Network propagation->crosslinked_polymer Chain Growth

Caption: Free radical polymerization of this compound for coating applications.

This compound in Adhesives

Based on available research, the direct application of this compound as a primary component in adhesive formulations is not well-documented. However, the broader class of carbonate monomers is recognized for properties that are beneficial in adhesives, such as high UV resistance, low water uptake, and compatibility with various co-monomers.[2] These characteristics make them suitable for durable and clear adhesives, particularly in optical and electronic applications.[2]

References

Application Notes & Protocols: Tsuji-Trost Allylation Using Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the palladium-catalyzed substitution of allylic substrates.[1][2] This reaction is renowned for its versatility, mild conditions, and high degree of control over regioselectivity and stereoselectivity, making it invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3]

Traditionally, this reaction utilizes allylic acetates or halides as electrophiles. However, diallyl carbonate has emerged as a highly effective and "green" alternative. Its use facilitates a decarboxylative variant of the Tsuji-Trost reaction, where the in situ generation of a potent allyloxycarbonyl leaving group drives the reaction forward. The only stoichiometric byproduct is carbon dioxide, simplifying purification and enhancing the atom economy of the process.[1] These reactions can proceed intermolecularly, where this compound provides the allyl group to an external nucleophile, or intramolecularly, often from an allyl enol carbonate precursor.[4]

This document provides a detailed overview of the mechanism, applications, and experimental protocols for conducting the Tsuji-Trost allylation using this compound as a key reagent.

Reaction Mechanism

The catalytic cycle for the intermolecular Tsuji-Trost allylation using this compound proceeds through several key steps. The process begins with a catalytically active Pd(0) species, which is typically generated in situ from a palladium precursor.

  • Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of this compound. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing an allyloxycarbonyl group to form the pivotal η³-π-allylpalladium(II) intermediate.[1][2]

  • Decarboxylation & Nucleophile Activation: The displaced allyloxycarbonate anion is unstable and readily undergoes decarboxylation to release carbon dioxide and form an allyloxide anion. This allyloxide is basic enough to deprotonate a wide range of pronucleophiles (Nu-H), generating the active nucleophile (Nu⁻).

  • Nucleophilic Attack: The activated nucleophile attacks the π-allyl ligand of the palladium complex. For "soft" nucleophiles (from conjugate acids with pKa < 25), this attack typically occurs on the face opposite to the palladium metal center.[1]

  • Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the newly formed product dissociates, and the palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle for this transformation.

Tsuji_Trost_Diallyl_Carbonate Catalytic Cycle of Intermolecular Tsuji-Trost Allylation with this compound pd0 Pd(0)L₂ pi_allyl η³-π-Allyl-Pd(II)L₂⁺ (Allyloxycarbonate)⁻ pd0->pi_allyl Oxidative Addition activated_nu Activated Nucleophile (Nu⁻) pi_allyl->activated_nu Decarboxylation & Nucleophile Activation product Allylated Product (Allyl-Nu) pi_allyl->product co2 CO₂ pi_allyl->co2 allyloxide Allyloxide pi_allyl->allyloxide activated_nu->product Nucleophilic Attack product->pd0 Reductive Elimination diallyl_carbonate This compound diallyl_carbonate->pi_allyl nu_h Pronucleophile (Nu-H) nu_h->activated_nu allyloxide->activated_nu

Figure 1: Catalytic cycle of the intermolecular Tsuji-Trost reaction using this compound.

Applications in Synthesis

The use of this compound in Tsuji-Trost allylations provides a robust method for constructing key bonds in complex molecules. It is particularly valuable for:

  • α-Allylation of Ketones: Creating tertiary and quaternary carbon centers adjacent to a carbonyl group is a common challenge. The reaction of silyl enol ethers (as enolate precursors) with this compound offers a mild and effective solution.[4]

  • Formation of Allylic Ethers and Amines: Phenols and amines serve as excellent nucleophiles in this reaction, providing straightforward access to valuable allylic ethers and amines, which are common motifs in pharmaceuticals and natural products.

  • Late-Stage Functionalization: Due to the mild and often neutral conditions of the reaction, it is suitable for the late-stage modification of complex, biologically active molecules, allowing for the rapid generation of analog libraries for drug discovery.[5]

Data Presentation: Reaction Parameters and Performance

The efficiency of the Tsuji-Trost allylation is highly dependent on the choice of catalyst, ligand, solvent, and temperature. Below are tables summarizing typical reaction conditions for various nucleophile classes.

Table 1: Asymmetric Allylation of Silyl Enol Ethers with this compound This table represents data for the intermolecular reaction to form α-quaternary ketones.

Nucleophile (Silyl Enol Ether of)Pd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
2-Methyl-1-tetralonePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)Toluene25249592
2-MethylcyclohexanonePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)Toluene25249688
2,6-DimethylcyclohexanonePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)Toluene25249695
2-MethylcycloheptanonePd₂(dba)₃ (2.5)(S)-t-Bu-PHOX (6.25)Toluene25248885

Data synthesized from studies on enantioselective Tsuji allylations of silyl enol ethers.[4]

Table 2: Intramolecular Decarboxylative Allylation of Cyclic Allyl Enol Carbonates This intramolecular variant demonstrates the formation of challenging α-quaternary ketones.

Substrate (Allyl Enol Carbonate of)Pd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
2-Methyl-1-tetralonePd₂(dba)₃ (2.5)(R,R)-Trost Ligand (5.5)Toluene23129695
2-Methyl-1-indanonePd₂(dba)₃ (2.5)(R,R)-Trost Ligand (5.5)Toluene23129891
2-MethylcyclohexanonePd₂(dba)₃ (2.5)(R,R)-Trost Ligand (5.5)Toluene23129685
2-Allyl-2-methyl-1-tetralonePd₂(dba)₃ (2.5)(R,R)-Trost Ligand (5.5)Toluene23129294

Data synthesized from studies on palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA).[6]

Experimental Protocols

The following sections provide generalized protocols for the intermolecular Tsuji-Trost allylation using this compound with different classes of nucleophiles.

Protocol 1: General Procedure for the Allylation of Ketones via Silyl Enol Ethers

This protocol is adapted from the enantioselective allylation of silyl enol ethers.[4]

Materials:

  • Palladium(0) source (e.g., Pd₂(dba)₃)

  • Chiral Ligand (e.g., (S)-t-Bu-PHOX)

  • Silyl enol ether (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Fluoride activator (e.g., TBAT, ~10 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., 2.5 mol% Pd₂(dba)₃) and the chiral ligand (e.g., 6.25 mol% ligand).

  • Solvent Addition: Add anhydrous toluene via syringe and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reagent Addition: Add the silyl enol ether (1.0 equiv), followed by this compound (1.5 equiv), and finally the fluoride activator (e.g., TBAT, 10 mol%).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by TLC or GC-MS. Reactions typically run for 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the α-allylated ketone.

Protocol 2: General Procedure for the Allylation of Phenols and Amines

This protocol is a generalized procedure for the allylation of heteroatom nucleophiles.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Phenol or Amine nucleophile (1.0 equiv)

  • This compound (1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃ for phenols, or none for amines)

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the nucleophile (1.0 equiv), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (if required, e.g., 1.5 equiv K₂CO₃ for phenols).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the dropwise addition of this compound (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time (typically 4-16 hours), monitoring by TLC.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired allyl ether or allylamine.

Experimental Workflow

The logical flow from reaction setup to final product analysis is crucial for reproducible results. The diagram below outlines a typical experimental workflow.

Workflow General Experimental Workflow A Reaction Setup (Flask, Stir Bar, Inert Gas) B Add Reagents (Solvent, Catalyst, Nucleophile, This compound) A->B C Reaction (Stirring at Temp, Monitoring) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Final Product F->G

Figure 2: A generalized workflow for the Tsuji-Trost allylation experiment.

References

Troubleshooting & Optimization

Inhibiting premature polymerization of diallyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on inhibiting the premature polymerization of diallyl carbonate during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its premature polymerization a concern?

This compound is a monomer used in the synthesis of polymers such as polycarbonates.[1] Its allyl groups contain double bonds, making it reactive and prone to polymerization.[1] Premature polymerization, which is the unintended polymerization during storage or handling, can lead to increased viscosity, gel formation, or complete solidification of the monomer.[2][3] This renders the material unusable for its intended application and can pose safety risks due to potential exothermic reactions.

Q2: What are the primary causes of premature polymerization of this compound?

The main factors that can initiate premature polymerization include:

  • Elevated Temperatures: Higher temperatures increase the rate of polymerization.[2]

  • Depletion of Inhibitor: Inhibitors are consumed over time as they neutralize free radicals.[2]

  • Contamination: Contact with incompatible materials, such as oxidizing agents or peroxides, can trigger polymerization.[2]

  • Exposure to Light and Air: UV light can generate free radicals that initiate polymerization. While some inhibitors require oxygen to function, prolonged exposure to air in an uninhibited monomer can promote polymerization.[2]

Q3: What are the signs that my this compound has begun to polymerize?

Key indicators of premature polymerization include:

  • An increase in the viscosity of the liquid monomer.[2]

  • The formation of gels or solid particles within the liquid.[2]

  • Complete solidification of the monomer.[3]

  • Discoloration, such as yellowing, which can be a sign of oxidation or degradation that may precede or accompany polymerization.[3]

Q4: How can I prevent the premature polymerization of this compound?

To prevent premature polymerization, it is crucial to adhere to proper storage and handling procedures:

  • Temperature Control: Store this compound at the recommended temperature of 2-8°C.[2][4][5][6]

  • Use of Inhibitors: Ensure the monomer is stabilized with an appropriate inhibitor, such as hydroquinone monomethyl ether (MEHQ) or phenothiazine.[2]

  • Protection from Light: Store the monomer in an opaque or amber-colored container to shield it from UV light.[2]

  • Inert Atmosphere: Keep the container tightly sealed to minimize exposure to air.[2][7]

Q5: What are common inhibitors for this compound and how do they work?

Commonly used inhibitors for this compound and other allyl monomers are MEHQ and phenothiazine.[2] These compounds act as free-radical scavengers. They interrupt the chain reaction of polymerization by reacting with and stabilizing the free radicals that initiate and propagate the polymer chains.

Troubleshooting Guide

This guide provides a systematic approach to address issues related to the premature polymerization of this compound.

Problem Possible Cause Troubleshooting Steps
Increased Viscosity or Gel Formation Inadequate Storage TemperatureVerify that the storage temperature is maintained between 2-8°C. If the temperature has been elevated, the rate of polymerization will have increased.[2]
Depletion of Polymerization InhibitorCheck the manufacturer's expiration date. Inhibitors are consumed over time.[2] If the shelf life has been exceeded, the monomer should be tested for stability before use.
ContaminationReview handling procedures to identify any potential sources of contamination with oxidizing agents, peroxides, or other incompatible materials.[2] Ensure all equipment is clean and dedicated for use with the monomer.[2]
Exposure to Light or AirConfirm that the monomer is stored in a light-protective container and that the container is always tightly sealed when not in use.[2]
Monomer Has Solidified Runaway PolymerizationDo not attempt to use the monomer. Contact your institution's safety officer for guidance on proper disposal. Review storage and handling protocols to prevent future incidents.[3]
Inconsistent Polymerization Results Partial Premature PolymerizationThe monomer may have partially polymerized during storage, leading to variability in reaction kinetics. Use a fresh batch of monomer for critical applications and consider analyzing the viscosity of stored monomer as a quality control measure before use.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the storage and inhibition of this compound.

Parameter Value Notes
Storage Temperature 2 - 8 °CRecommended for similar this compound monomers to minimize polymerization.[2][4][5][6]
Inhibitor Type MEHQ or PhenothiazineCommon and effective free-radical scavengers for allyl monomers.[2]
Inhibitor Concentration 10 - 250 ppmTypical concentration range. The specific concentration should be confirmed from the manufacturer's certificate of analysis.[2]
Shelf Life Data not availableHighly dependent on storage conditions and inhibitor concentration. It is recommended to check the manufacturer's expiration date.[2]

Experimental Protocols

Protocol 1: Monitoring this compound Polymerization via FTIR Spectroscopy

This method allows for the determination of the monomer conversion rate by monitoring the decrease in the concentration of carbon-carbon double bonds (C=C).

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflection (ATR) accessory

  • Potassium bromide (KBr) for liquid sample analysis (if ATR is not available)

Procedure:

  • Acquire Initial Spectrum: Obtain an FTIR spectrum of the pure, unpolymerized this compound monomer. This will serve as the baseline (time = 0).

  • Identify Key Peaks: Locate the absorption peak corresponding to the C=C stretching vibration of the allyl groups, which is typically around 1649 cm⁻¹. Also, identify a stable reference peak that does not change during polymerization, such as the carbonate group absorption peak around 790 cm⁻¹.[7]

  • Monitor Reaction: At regular intervals during the polymerization reaction, acquire an FTIR spectrum of the sample.

  • Calculate Conversion Rate: The conversion rate (x) can be calculated using the following equation: x = [1 - (A_t / A_0)] * 100% Where:

    • A_t is the ratio of the absorbance of the C=C peak to the reference peak at time 't'.

    • A_0 is the initial ratio of the absorbance of the C=C peak to the reference peak (at time 0).[7]

Protocol 2: Determining Inhibitor Effectiveness using Dilatometry

Dilatometry measures the volume contraction of the monomer as it polymerizes, providing information on the polymerization kinetics and the effectiveness of an inhibitor by measuring the induction period.

Materials:

  • Dilatometer

  • Constant temperature bath

  • Cathetometer or other precise measurement tool for liquid level

  • This compound with and without inhibitor

  • Polymerization initiator (e.g., benzoyl peroxide)

Procedure:

  • Calibrate Dilatometer: Determine the precise volume of the dilatometer.

  • Prepare Sample: Prepare a sample of this compound with a known concentration of the inhibitor to be tested and a specified amount of initiator. Prepare a control sample without the inhibitor.

  • Fill Dilatometer: Carefully fill the dilatometer with the prepared sample, ensuring no air bubbles are trapped.

  • Equilibrate: Place the dilatometer in the constant temperature bath set to the desired reaction temperature. Allow the liquid level in the capillary to stabilize as the sample reaches thermal equilibrium.

  • Measure Volume Contraction: Once the temperature is stable, start the timer and record the height of the liquid in the capillary at regular intervals. The decrease in height corresponds to the volume contraction due to polymerization.

  • Determine Induction Period: For the inhibited sample, the induction period is the time during which no significant volume contraction is observed. This is the time it takes for the inhibitor to be consumed.

  • Calculate Polymerization Rate: The rate of polymerization can be determined from the slope of the plot of volume contraction versus time after the induction period.

Visualizations

Inhibition_Mechanism Initiator Initiator Free_Radical Free_Radical Initiator->Free_Radical Decomposition (Heat/Light) Monomer_Radical Monomer_Radical Free_Radical->Monomer_Radical Attacks Monomer Inactive_Species Stable, Inactive Species Free_Radical->Inactive_Species Polymer_Chain Polymer_Chain Monomer_Radical->Polymer_Chain Adds to another Monomer Polymer_Chain->Polymer_Chain Chain Growth Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Inactive_Species Scavenges Free Radical

Caption: Free-radical polymerization and the role of inhibitors.

Troubleshooting_Workflow Start Observe Signs of Premature Polymerization (e.g., Increased Viscosity) Check_Temp Is Storage Temperature 2-8°C? Start->Check_Temp Check_Inhibitor Is Monomer Within Shelf Life? Check_Temp->Check_Inhibitor Yes Action_Temp Adjust Storage to Correct Temperature Check_Temp->Action_Temp No Check_Contamination Any Potential Contamination? Check_Inhibitor->Check_Contamination Yes Action_Inhibitor Test Stability or Dispose of Monomer Check_Inhibitor->Action_Inhibitor No Check_Light Is it Stored in a Sealed, Opaque Container? Check_Contamination->Check_Light No Action_Contamination Review Handling Procedures and Use Clean Equipment Check_Contamination->Action_Contamination Yes Action_Light Ensure Proper Storage Container and Seal Check_Light->Action_Light No End Problem Resolved Check_Light->End Yes Action_Temp->End End_Dispose Dispose of Polymerized Monomer Action_Inhibitor->End_Dispose Action_Contamination->End Action_Light->End

Caption: Troubleshooting workflow for premature polymerization.

References

Controlling molecular weight in diallyl carbonate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight during diallyl carbonate polymerization.

Troubleshooting Guide

Q1: My polymerization reaction is very slow or did not initiate. What are the possible causes and solutions?

A1: Several factors can lead to slow or failed polymerization of this compound. A primary challenge with allyl monomers is their high propensity for degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from a monomer molecule. This terminates the polymer chain and forms a stable, less reactive allylic radical, which is slow to reinitiate polymerization.

Here are the common causes and troubleshooting steps:

  • Inhibitor Presence: Commercial this compound often contains inhibitors to prevent premature polymerization during storage. These must be removed before use.

    • Solution: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors and any acidic impurities.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals.

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated before and during polymerization. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the monomer for 20-30 minutes and maintaining an inert atmosphere throughout the reaction.

  • Suboptimal Initiator Concentration: The concentration of the free-radical initiator is critical.

    • Too Low: An insufficient amount of initiator will generate too few radicals to effectively initiate and propagate the polymerization.

    • Too High: An excessively high concentration can lead to a high rate of initiation, resulting in the formation of many short polymer chains and an increased likelihood of termination reactions.

    • Solution: Optimize the initiator concentration. A typical starting point is a monomer-to-initiator molar ratio of 500:1 to 1000:1.

  • Inappropriate Reaction Temperature: The reaction temperature affects the decomposition rate of the initiator and the overall kinetics.

    • Solution: Ensure the reaction temperature is appropriate for the chosen initiator. For example, when using benzoyl peroxide (BPO), a temperature range of 70-80°C is common. For diisopropyl peroxydicarbonate (IPP), lower temperatures around 40-60°C are often used.

Q2: The molecular weight of my poly(this compound) is too low. How can I increase it?

A2: Low molecular weight is a common issue in this compound polymerization, primarily due to degradative chain transfer. Here’s how you can address this:

  • Decrease Initiator Concentration: A lower initiator concentration leads to fewer polymer chains being initiated, allowing each chain to grow longer before termination.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to the rate of propagation, favoring the formation of higher molecular weight polymers. However, this may also decrease the overall reaction rate.

  • Monomer Purity: Ensure the monomer is free from impurities that can act as chain transfer agents.

  • Consider Bulk Polymerization: Polymerizing in the absence of a solvent (bulk polymerization) can sometimes lead to higher molecular weights, as some solvents can act as chain transfer agents.

Q3: The molecular weight of my polymer is too high and difficult to process. How can I reduce it?

A3: To achieve a lower molecular weight, you can intentionally promote chain termination or increase the number of initiated chains:

  • Increase Initiator Concentration: A higher initiator concentration will generate more radicals, leading to the formation of a larger number of shorter polymer chains.[1]

  • Use a Chain Transfer Agent (CTA): CTAs are compounds that react with growing polymer chains, terminating them and initiating a new chain. This is a very effective method for controlling molecular weight. Thiols, such as dodecyl mercaptan (DDM), are commonly used CTAs in radical polymerization. The higher the concentration of the CTA, the lower the resulting molecular weight.

  • Increase Reaction Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions, leading to lower molecular weights.

Q4: The polydispersity index (PDI) of my polymer is too broad. How can I achieve a narrower molecular weight distribution?

A4: A broad PDI is characteristic of conventional free-radical polymerization, which is exacerbated by the complex kinetics of allyl polymerization.

  • Controlled Radical Polymerization (CRP) Techniques: For superior control over molecular weight and a narrower PDI, consider using CRP methods. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be adapted for allyl monomers and offer significantly better control over the polymerization process.

Frequently Asked Questions (FAQs)

Q5: What is the primary method for polymerizing this compound?

A5: The most common method for polymerizing this compound is free-radical polymerization. This process is typically initiated by the thermal decomposition of peroxide initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxydicarbonate (IPP).[2] The polymerization of this difunctional monomer leads to a highly cross-linked three-dimensional network.

Q6: Why is controlling the molecular weight of poly(this compound) important?

A6: Controlling the molecular weight and the degree of cross-linking is crucial for tailoring the final properties of the polymer. Key characteristics such as hardness, thermal stability, solvent resistance, and optical clarity are directly influenced by the polymer chain length and cross-link density. For specialized applications, including components of medical devices in drug development, precise control of these properties is essential for performance and reproducibility.

Q7: What are the main challenges in controlling the molecular weight of this compound?

A7: The primary challenge is the high tendency of allyl monomers to undergo degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from an allyl group on a monomer molecule. This terminates the growing chain and creates a very stable and less reactive allyl radical, which is slow to initiate a new chain. This inherent reactivity makes it difficult to achieve high molecular weight polymers through conventional free-radical polymerization.[3]

Data Presentation

The following tables provide illustrative data on how key experimental parameters can influence the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound). Please note that this data is for illustrative purposes to demonstrate trends and actual results may vary.

Table 1: Illustrative Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on Molecular Weight

ExperimentMonomer:Initiator Molar RatioNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
11000:115,0002.8
2500:18,0002.5
3250:14,5002.3

Table 2: Illustrative Effect of Chain Transfer Agent (Dodecyl Mercaptan - DDM) on Molecular Weight

ExperimentMonomer:CTA Molar RatioNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1 (Control)No CTA15,0002.8
2200:17,5002.4
3100:14,0002.2

Experimental Protocols

Protocol 1: General Free-Radical Polymerization of this compound

Materials:

  • This compound monomer

  • Benzoyl Peroxide (BPO) initiator

  • Basic alumina

  • Nitrogen or Argon gas

  • Suitable solvent (e.g., toluene, if not performing bulk polymerization)

  • Non-solvent for precipitation (e.g., methanol)

Procedure:

  • Monomer Purification: Pass the this compound monomer through a short column packed with basic alumina to remove any inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the purified monomer (and solvent, if applicable).

  • Initiator Addition: Add the desired amount of BPO initiator to the monomer. For example, for a 500:1 molar ratio of monomer to initiator.

  • Degassing: Seal the vessel and degas the mixture by bubbling dry nitrogen or argon through it for 20-30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-80°C). Maintain a positive pressure of the inert gas throughout the reaction.

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired reaction time, cool the vessel to room temperature to quench the polymerization. If the polymer is soluble, precipitate it by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum until a constant weight is achieved.

  • Characterization: Characterize the molecular weight (e.g., Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).

Visualizations

MolecularWeightControl Parameters Experimental Parameters Initiator Initiator Concentration Parameters->Initiator Temperature Reaction Temperature Parameters->Temperature CTA Chain Transfer Agent (CTA) Concentration Parameters->CTA MonomerPurity Monomer Purity Parameters->MonomerPurity MolecularWeight Resulting Molecular Weight Initiator->MolecularWeight Inverse Relationship Temperature->MolecularWeight Complex Effect (can increase or decrease) CTA->MolecularWeight Inverse Relationship MonomerPurity->MolecularWeight Direct Relationship (higher purity can lead to higher MW)

Caption: Factors influencing molecular weight in this compound polymerization.

TroubleshootingWorkflow Start Low Molecular Weight Observed CheckInitiator Review Initiator Concentration Start->CheckInitiator CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckPurity Verify Monomer and Solvent Purity Start->CheckPurity DecreaseInitiator Decrease Initiator Concentration CheckInitiator->DecreaseInitiator If too high CheckInitiator->CheckTemp If optimal End Achieved Higher Molecular Weight DecreaseInitiator->End OptimizeTemp Optimize Temperature (e.g., lower slightly) CheckTemp->OptimizeTemp If suboptimal CheckTemp->CheckPurity If optimal OptimizeTemp->End Purify Re-purify Monomer and Use Anhydrous Solvent CheckPurity->Purify If impurities suspected Purify->End

Caption: Troubleshooting workflow for low molecular weight in polymerization.

References

Technical Support Center: Diallyl Carbonate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to shrinkage during diallyl carbonate polymerization.

Troubleshooting Guide

This section addresses common issues encountered during this compound polymerization, with a focus on minimizing volumetric shrinkage.

Issue 1: My final polymer shows significant shrinkage, leading to internal stress and poor dimensional stability.

  • Question: I am observing a high degree of shrinkage in my this compound polymer. What are the primary causes and how can I mitigate this?

  • Answer: High shrinkage is a common issue in free-radical polymerization and is primarily due to the conversion of longer van der Waals distances between monomer molecules to shorter covalent bonds in the polymer network. In this compound polymerization, several factors can exacerbate this issue.

    Troubleshooting Steps:

    • Monomer Selection: The molecular weight and structure of the this compound monomer play a crucial role. Monomers with higher molecular weight generally lead to lower shrinkage.

    • Incorporate Low-Shrinkage Monomers: Consider co-polymerizing your this compound with monomers known for low volumetric change, such as spiroorthocarbonates (SOCs) or vinylcyclopropanes (VCPs). These monomers undergo ring-opening polymerization which can partially compensate for the shrinkage of the this compound.

    • Control Polymerization Rate: A slower polymerization rate can allow for molecular rearrangement and stress relaxation before the polymer network is fully cured. This can be achieved by lowering the initiator concentration or the reaction temperature.

    • Utilize Fillers: The incorporation of inorganic fillers (e.g., silica, glass fibers) reduces the overall volume of the polymer matrix, thereby decreasing the total shrinkage of the composite material.

Issue 2: The polymerization reaction is very slow and results in a low molecular weight polymer.

  • Question: My this compound polymerization is inefficient, with low conversion rates and the formation of oligomers instead of a high molecular weight polymer. What is causing this and how can I improve the reaction?

  • Answer: This is a classic sign of degradative chain transfer, a common problem in the polymerization of allyl monomers. The propagating radical abstracts a hydrogen atom from an allylic position on a monomer molecule. This terminates the growing chain and creates a stable, less reactive allylic radical, which is slow to reinitiate polymerization.

    Troubleshooting Steps:

    • Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals, increasing the chances of initiating new polymer chains and improving the overall conversion rate. However, be aware that this may lead to a lower average molecular weight.

    • Optimize Reaction Temperature: Increasing the temperature can increase the rate of initiation and propagation. However, it can also increase the rate of chain transfer. The optimal temperature will depend on your specific monomer and initiator system.

    • Choose the Right Initiator: Peroxide initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxydicarbonate (IPP), are commonly used for this compound polymerization. The choice of initiator and its decomposition kinetics can influence the polymerization rate and the extent of side reactions.

    • Consider Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of challenging monomers like diallyl carbonates, leading to polymers with higher molecular weights and narrower polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is a typical range for polymerization shrinkage in this compound systems?

A1: The volumetric shrinkage of this compound-based resins can vary significantly depending on the specific monomer, the presence of co-monomers and fillers, and the polymerization conditions. Unmodified this compound resins can exhibit shrinkage in the range of 4-6%. However, with the incorporation of low-shrinkage additives or fillers, this can be reduced to below 2%.

Q2: How do spiroorthocarbonates (SOCs) help in reducing shrinkage?

A2: Spiroorthocarbonates are a class of "expanding monomers." They polymerize via a ring-opening mechanism. The double-ring structure of the monomer is more compact than the open-chain structure of the resulting polymer. This expansion during polymerization can counteract the shrinkage of the co-polymerizing this compound monomers, leading to a net reduction in volumetric change.

Q3: Can I use photopolymerization for diallyl carbonates?

A3: Yes, photopolymerization is a viable method for curing this compound resins, particularly in applications requiring rapid curing or spatial control, such as in coatings and dental materials. A suitable photoinitiator that absorbs light at the wavelength of your UV source is required. The intensity and duration of the light exposure will influence the rate of polymerization and, consequently, the final properties and shrinkage of the polymer.

Q4: How does the addition of fillers affect the mechanical properties of the final polymer?

A4: The addition of fillers not only reduces polymerization shrinkage but also generally enhances the mechanical properties of the polymer. Fillers can increase the modulus of elasticity, compressive strength, and hardness of the material. The extent of this improvement depends on the type, size, shape, and concentration of the filler, as well as the adhesion between the filler and the polymer matrix.

Quantitative Data on Shrinkage Reduction

The following tables summarize quantitative data on the reduction of polymerization shrinkage in resin systems, including those with diallyl carbonates and other low-shrinkage additives.

Table 1: Effect of Spiroorthocarbonate (SOC) Addition on Volumetric Shrinkage

Resin CompositionVolumetric Shrinkage (%)Shrinkage Reduction (%)
Acrylic Resin (Control)5.98-
Acrylic Resin + 20 mol% SOC-diallyl2.8153
Dental Composite (Control)4.5-
Dental Composite + 30 wt% SOC-BM1.2572

Data extracted from a study on expanding monomers as anti-shrinkage additives.

Table 2: Comparison of Volumetric Shrinkage in Different Resin Formulations

Monomer SystemVolumetric Shrinkage (%)
Bis-GMA / TEGDMA (Control)~3.5 - 5.0
Bis-GMA / BPhADAC (a bisphenol allylic derivate)~2.0 - 3.0
Silorane-based resin (ring-opening polymerization)< 1.0

This table provides a general comparison based on typical values reported in the literature for dental composites.

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of this compound

This protocol describes a general procedure for the bulk polymerization of a this compound monomer using a thermal initiator.

Materials:

  • This compound monomer (e.g., Diethylene glycol bis(allyl carbonate) - CR-39)

  • Thermal initiator (e.g., Benzoyl peroxide (BPO) or Diisopropyl peroxydicarbonate (IPP))

  • Reaction vessel (e.g., glass vial or mold)

  • Nitrogen or Argon source

  • Oven or heating bath with temperature control

  • Vacuum oven

Procedure:

  • Monomer Preparation: If necessary, purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.

  • Initiator Addition: Weigh the desired amount of thermal initiator and dissolve it in the monomer. The concentration of the initiator typically ranges from 0.5 to 3.0 wt%.

  • Degassing: Sparge the monomer/initiator mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Transfer the degassed mixture into a suitable mold or reaction vessel.

    • Place the vessel in an oven or heating bath pre-heated to the desired polymerization temperature. The temperature will depend on the chosen initiator (e.g., 60-80°C for BPO, 40-60°C for IPP).

    • The polymerization time can range from a few hours to over 24 hours, depending on the monomer, initiator, and temperature.

  • Curing and Post-Curing:

    • After the initial curing period, a post-curing step at a higher temperature (e.g., 100-120°C) for a few hours can be beneficial to ensure complete conversion and enhance the mechanical properties of the polymer.

  • Cooling and Demolding: Allow the polymer to cool down slowly to room temperature to minimize thermal stress before demolding.

Visualizations

Diagram 1: Factors Influencing Polymerization Shrinkage

cluster_factors Factors Influencing Shrinkage Monomer Monomer - Molecular Weight - Structure Shrinkage Polymerization Shrinkage Monomer->Shrinkage Initiator Initiator - Concentration - Type Initiator->Shrinkage Additives Additives - Fillers - Expanding Monomers Additives->Shrinkage Conditions Reaction Conditions - Temperature - Curing Rate Conditions->Shrinkage

Caption: Key factors affecting polymerization shrinkage.

Diagram 2: Troubleshooting Workflow for High Shrinkage

Start High Shrinkage Observed CheckMonomer Evaluate Monomer - High MW? - Rigid Structure? Start->CheckMonomer ModifyMonomer Action: - Use higher MW monomer - Co-polymerize with low-shrinkage monomer CheckMonomer->ModifyMonomer No CheckConditions Evaluate Reaction Conditions - High Temperature? - Fast Curing? CheckMonomer->CheckConditions Yes ModifyMonomer->CheckConditions ModifyConditions Action: - Lower temperature - Reduce initiator conc. CheckConditions->ModifyConditions Yes AddFillers Consider Additives - Add inorganic fillers? CheckConditions->AddFillers No ModifyConditions->AddFillers IncorporateFillers Action: - Incorporate silica or glass fillers AddFillers->IncorporateFillers Yes End Shrinkage Reduced AddFillers->End No IncorporateFillers->End

Caption: Troubleshooting steps for excessive shrinkage.

Technical Support Center: Synthesis of Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diallyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through three main routes:

  • Transesterification: This method involves the reaction of a dialkyl carbonate (like dimethyl carbonate) or a cyclic carbonate with allyl alcohol in the presence of a catalyst.[1][2]

  • Phosgene-based Synthesis: This traditional method uses phosgene or a phosgene equivalent (e.g., triphosgene) to react with allyl alcohol, typically in the presence of a base to neutralize the HCl byproduct.[1]

  • Urea Alcoholysis: This is a phosgene-free route where urea reacts with allyl alcohol, usually under pressure and at elevated temperatures with a suitable catalyst.[3][4]

Q2: I am getting a significant amount of a high-boiling point impurity in my transesterification reaction. What could it be?

A2: A common high-boiling point impurity in the transesterification synthesis of this compound is the formation of oligomers.[5] This can occur, especially when reacting this compound with polyhydric alcohols, but can also be a result of side reactions involving allyl alcohol itself under certain conditions. The density and viscosity of the final product may increase with higher oligomer concentration.[5]

Q3: My yield of this compound from the urea alcoholysis route is very low, and I am observing solid byproducts. What is happening?

A3: Low yields and solid byproducts in the urea alcoholysis route can be attributed to several side reactions, especially at high temperatures. Urea can decompose to form isocyanic acid, which can further trimerize to cyanuric acid, a solid byproduct.[3] Additionally, N-alkylated byproducts can form.[3] To mitigate this, careful control of the reaction temperature and timely removal of the ammonia byproduct are crucial to drive the reaction towards the desired product.[4]

Q4: During the synthesis using phosgene, I notice a pungent, acidic odor and my yield is lower than expected. What could be the cause?

A4: The pungent, acidic odor is likely due to the formation of hydrogen chloride (HCl), a byproduct of the reaction between phosgene and allyl alcohol.[1] If not effectively neutralized by a base, HCl can lead to side reactions. A lower than expected yield could also be due to the decomposition of the intermediate, allyl chloroformate, especially at elevated temperatures, which can break down into allyl chloride and carbon dioxide.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Transesterification Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Equilibrium Limitation The transesterification reaction is reversible. Remove the lower-boiling alcohol byproduct (e.g., methanol from dimethyl carbonate) as it forms, for instance, by using a distillation setup.[5]The equilibrium will shift towards the formation of this compound, increasing the yield.
Catalyst Inactivity Ensure the catalyst (e.g., sodium methoxide, potassium carbonate) is not deactivated by moisture. Use anhydrous reagents and solvents.An active catalyst will efficiently promote the reaction, leading to a higher conversion rate.
Suboptimal Reaction Temperature Optimize the reaction temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature may promote side reactions.An optimal temperature will balance reaction rate and selectivity, maximizing the yield of this compound.
Incorrect Stoichiometry Use an excess of the carbonate source (e.g., dimethyl carbonate) or allyl alcohol to drive the reaction to completion, depending on the ease of removal of the excess reagent.Pushing the equilibrium by using an excess of one reactant will increase the conversion of the other.
Issue 2: Formation of Diallyl Ether as a Byproduct
Possible Cause Troubleshooting Step Expected Outcome
Acid-Catalyzed Etherification If acidic conditions are present, allyl alcohol can undergo acid-catalyzed dehydration to form diallyl ether. Ensure the reaction is performed under basic or neutral conditions.Elimination of acidic catalysts will prevent the formation of diallyl ether.
High Reaction Temperature High temperatures can favor elimination reactions leading to ether formation. Conduct the reaction at the lowest effective temperature.Reduced reaction temperature will minimize the rate of the competing etherification reaction.
Issue 3: Byproduct Formation in Urea Alcoholysis
Possible Cause Troubleshooting Step Expected Outcome
High Reaction Temperature High temperatures (>150-200°C) can lead to the decomposition of urea and the formation of isocyanic acid and cyanuric acid.[3] Operate at a controlled, lower temperature.Reduced formation of solid byproducts and increased selectivity towards this compound.
Inefficient Ammonia Removal The reaction produces ammonia as a byproduct. If not removed, the equilibrium will not favor product formation.[4] Use a system that allows for the continuous removal of ammonia (e.g., a flow reactor or a setup with a gas outlet).Shifting the equilibrium towards the product side, leading to a higher yield of this compound.
Formation of N-Allylated Byproducts At higher temperatures, side reactions can lead to the formation of N-allylated urea derivatives. Optimize the catalyst and reaction conditions to favor the O-allylation pathway.Increased selectivity for this compound over N-allylated byproducts.

Data Summary

Table 1: Overview of this compound Synthesis Methods and Common Side Reactions

Synthesis Method Key Reactants Typical Catalysts Common Side Reactions/Byproducts Mitigation Strategies
Transesterification Dimethyl carbonate, Allyl alcoholSodium methoxide, Potassium carbonate, Basic ion exchange resins[5]Diallyl ether, Oligomers, Methyl allyl carbonate (intermediate)[2]Control of reaction temperature, Removal of alcohol byproduct, Use of appropriate catalyst.
Phosgene-based Phosgene/Triphosgene, Allyl alcoholPyridine or other basesAllyl chloroformate (intermediate), Allyl chloride (from decomposition), HCl[1][6]Low reaction temperature, Efficient HCl neutralization.
Urea Alcoholysis Urea, Allyl alcoholMetal oxides (e.g., ZnO), Solid bases[7][8]Isocyanic acid, Cyanuric acid, N-allylated byproducts[3]Controlled temperature, Efficient removal of ammonia.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification of Dimethyl Carbonate

This protocol is a general guideline based on established transesterification principles.

  • Materials:

    • Dimethyl carbonate (DMC)

    • Allyl alcohol

    • Sodium methoxide (catalyst)

    • Anhydrous toluene (solvent, optional)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head. Ensure all glassware is dry.

    • Charge the flask with allyl alcohol and an excess of dimethyl carbonate (e.g., a 1:5 molar ratio of allyl alcohol to DMC).

    • Add the catalyst, sodium methoxide (e.g., 0.5-1 mol% relative to allyl alcohol).

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Slowly distill off the methanol/DMC azeotrope to drive the reaction towards the product. Monitor the temperature at the distillation head.

    • Monitor the reaction progress using GC or TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a mild acid (e.g., acetic acid).

    • Remove the excess DMC and any remaining solvent by vacuum distillation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Main_Reaction_Pathway cluster_trans Transesterification Route cluster_phosgene Phosgene Route cluster_urea Urea Route DMC Dimethyl Carbonate Catalyst_trans Base Catalyst DMC->Catalyst_trans MAC Methyl Allyl Carbonate (Intermediate) DMC->MAC + Allyl Alcohol Allyl_OH Allyl Alcohol Allyl_OH->Catalyst_trans Allyl_OH->MAC DAC_trans This compound MAC->DAC_trans + Allyl Alcohol Methanol Methanol (byproduct) MAC->Methanol - Methanol Phosgene Phosgene Base_p Base Phosgene->Base_p ACF Allyl Chloroformate (Intermediate) Phosgene->ACF + Allyl Alcohol Allyl_OH_p Allyl Alcohol Allyl_OH_p->Base_p Allyl_OH_p->ACF DAC_p This compound ACF->DAC_p + Allyl Alcohol HCl HCl (byproduct) ACF->HCl - HCl Urea Urea Catalyst_u Catalyst Urea->Catalyst_u AC_u Allyl Carbamate (Intermediate) Urea->AC_u + Allyl Alcohol Allyl_OH_u Allyl Alcohol Allyl_OH_u->Catalyst_u Allyl_OH_u->AC_u DAC_u This compound AC_u->DAC_u + Allyl Alcohol Ammonia Ammonia (byproduct) AC_u->Ammonia - Ammonia

Caption: Main synthetic routes to this compound.

Side_Reactions_Transesterification cluster_main Main Reaction cluster_side Side Reactions DMC Dimethyl Carbonate DAC This compound DMC->DAC + 2 Allyl Alcohol Allyl_OH Allyl Alcohol Allyl_OH->DAC Allyl_OH_side Allyl Alcohol Diallyl_Ether Diallyl Ether Allyl_OH_side->Diallyl_Ether Dehydration Oligomers Oligomers Allyl_OH_side->Oligomers Polymerization Acid_Catalyst Acidic Conditions High Temperature Diallyl_Ether->Acid_Catalyst High_Temp High Temperature Oligomers->High_Temp

Caption: Common side reactions in the transesterification synthesis.

Troubleshooting_Workflow cluster_trans cluster_phosgene cluster_urea Start Low Yield or Impurities in this compound Synthesis Identify_Route Identify Synthesis Route Start->Identify_Route Trans Transesterification Identify_Route->Trans Transesterification Phosgene Phosgene Identify_Route->Phosgene Phosgene Urea Urea Identify_Route->Urea Urea Check_Equilibrium Check Equilibrium Control (Byproduct Removal) Trans->Check_Equilibrium Check_Temp_Phosgene Check Temperature (Avoid Decomposition) Phosgene->Check_Temp_Phosgene Check_Temp_Urea Control Temperature (Avoid Decomposition) Urea->Check_Temp_Urea Check_Catalyst_Trans Check Catalyst Activity (Anhydrous Conditions) Check_Equilibrium->Check_Catalyst_Trans Check_Temp_Trans Optimize Temperature Check_Catalyst_Trans->Check_Temp_Trans End Improved Yield and Purity Check_Temp_Trans->End Check_Base Ensure Efficient HCl Neutralization Check_Temp_Phosgene->Check_Base Check_Base->End Check_Ammonia_Removal Ensure Efficient Ammonia Removal Check_Temp_Urea->Check_Ammonia_Removal Check_Ammonia_Removal->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Diallyl Carbonate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of diallyl carbonate (DAC) monomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of this versatile monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials such as allyl alcohol and dimethyl carbonate, by-products like allyl methyl carbonate, and residual catalysts.[1] If phosgene was used in the synthesis, by-products could include allyl chloroformate.[2]

Q2: Why is my this compound monomer turning viscous or forming a gel during storage?

A2: Increased viscosity or gel formation is a sign of premature polymerization. This can be caused by several factors:

  • Inadequate Storage Temperature: this compound should be stored at 2-8°C.[3] Elevated temperatures can initiate polymerization.

  • Depletion of Inhibitor: Polymerization inhibitors are consumed over time. Ensure the monomer is within its shelf life.

  • Contamination: Contaminants such as acids, bases, or metals can act as polymerization initiators.

  • Exposure to Light or Air: UV light and oxygen can promote the formation of free radicals, leading to polymerization. Store DAC in opaque or amber-colored containers under an inert atmosphere.

Q3: What inhibitors are recommended for storing and purifying this compound?

A3: Phenolic compounds like hydroquinone monomethyl ether (MEHQ) and butylated hydroxytoluene (BHT) are commonly used as radical scavengers to prevent premature polymerization of unsaturated monomers. For purification processes that involve heating, such as distillation, it is crucial to ensure an adequate amount of a suitable high-temperature inhibitor is present.

Q4: Can I use this compound that has slightly increased in viscosity?

A4: It is generally not recommended to use this compound that has started to polymerize. The presence of oligomers and polymers can significantly affect the kinetics of subsequent reactions and the properties of the final polymer. For critical applications, it is best to use freshly purified monomer.

Troubleshooting Guides

Issue 1: Low Purity After Vacuum Distillation
Symptom Possible Cause Troubleshooting Steps & Solutions
Product is contaminated with low-boiling impurities. Inefficient fractional distillation.- Optimize Packing: Use a fractionating column with appropriate packing (e.g., Raschig rings or structured packing) to improve separation efficiency. - Control Reflux Ratio: Increase the reflux ratio to enhance the separation of components with close boiling points.
Product is contaminated with high-boiling impurities. Distillation temperature is too high, or the vacuum is not low enough.- Adjust Vacuum: Lower the pressure to reduce the boiling point of this compound. A common literature value for the boiling point is 95-97°C at 60 mmHg.[2][3] - Precise Temperature Control: Carefully monitor the head temperature and collect the fraction that distills at a constant temperature.
Product darkens or polymerizes in the distillation flask. Thermal decomposition or polymerization at high temperatures.- Use an Inhibitor: Add a high-temperature polymerization inhibitor (e.g., hydroquinone) to the distillation flask. - Minimize Residence Time: Do not heat the crude monomer for an extended period. Start the distillation promptly after reaching the desired temperature.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.- Add Boiling Chips/Stir Bar: Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure; a stir bar is recommended.[4]
Issue 2: Poor Yield or No Crystals Formed During Crystallization
Symptom Possible Cause Troubleshooting Steps & Solutions
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).- Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.
The cooling process is too rapid.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[5]
An oil forms instead of crystals. The melting point of the compound is below the temperature of the solution, or the compound is "oiling out."- Lower the Temperature: Ensure the cooling bath is at a sufficiently low temperature. - Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. This compound is soluble in ethanol, methanol, toluene, and chloroform.[2] A good crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[3]
Low recovery of purified product. The compound has significant solubility in the cold solvent.- Select a Better Solvent: Choose a solvent in which this compound is less soluble at low temperatures. - Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[5]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 15022-08-9[2]
Molecular Formula C₇H₁₀O₃[2]
Molecular Weight 142.15 g/mol [2]
Boiling Point 95-97 °C at 60 mmHg[2][3]
Density 0.991 g/mL at 25 °C[2]
Refractive Index n20/D 1.428[3]
Storage Temperature 2-8°C[3]

Table 2: Comparison of Purification Techniques for this compound (Qualitative)

Technique Effectiveness for Removing Impurities Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation Excellent for removing non-volatile and some volatile impurities.>99%High throughput, effective for large quantities.Risk of thermal polymerization, requires specialized equipment.
Crystallization Excellent for removing impurities that have different solubility profiles.HighCan yield very pure product, good for removing specific impurities.Lower yield, requires finding a suitable solvent system.
Washing with Base/Brine Good for removing acidic impurities and water.Pre-purification stepSimple, effective for removing specific types of impurities.Does not remove other organic impurities, generates aqueous waste.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by removing low-boiling and high-boiling impurities.

Materials:

  • Crude this compound

  • High-temperature polymerization inhibitor (e.g., hydroquinone)

  • Round-bottom flask

  • Fractionating column

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle and magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Add a small amount of a high-temperature polymerization inhibitor.

  • Applying Vacuum: Start the magnetic stirrer and gradually apply vacuum to the system. The pressure should be monitored and controlled, aiming for approximately 60 mmHg.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Discard the initial fraction (forerun) that distills at a lower temperature, as this will contain volatile impurities.

    • Collect the main fraction at a constant head temperature corresponding to the boiling point of this compound at the applied pressure (approx. 95-97°C at 60 mmHg).[2][3]

    • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.

  • Shutdown: Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Storage: Store the purified this compound at 2-8°C in an opaque, tightly sealed container with a suitable inhibitor.[3]

Protocol 2: Purification of this compound by Washing

Objective: To remove acidic impurities and water from crude this compound.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)[6]

  • Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities.[6] Vent the funnel frequently to release any CO₂ gas that may form. Separate the aqueous layer. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic layer.[6] Separate the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent. Swirl the flask and let it stand until the solution is clear.

  • Solvent Removal: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation Workflow cluster_washing Washing Workflow d_start Crude DAC + Inhibitor d_vac Apply Vacuum (e.g., 60 mmHg) d_start->d_vac d_heat Gentle Heating d_vac->d_heat d_forerun Collect & Discard Forerun d_heat->d_forerun d_main Collect Main Fraction (95-97°C) d_forerun->d_main d_stop Stop Distillation Before Dryness d_main->d_stop d_cool Cool & Release Vacuum d_stop->d_cool d_end Pure DAC d_cool->d_end w_start Crude DAC in Organic Solvent w_base Wash with Sat. NaHCO₃ w_start->w_base w_brine Wash with Brine w_base->w_brine w_dry Dry with Anhydrous Agent w_brine->w_dry w_evap Solvent Evaporation w_dry->w_evap w_end Purified DAC w_evap->w_end troubleshooting_polymerization start Increased Viscosity or Gelation of DAC cause1 Inadequate Storage Temperature? start->cause1 cause2 Inhibitor Depleted? start->cause2 cause3 Contamination? start->cause3 cause4 Exposure to Light/Air? start->cause4 solution1 Store at 2-8°C cause1->solution1 solution2 Check Shelf Life / Add Inhibitor (with caution) cause2->solution2 solution3 Use Clean Glassware & Inert Atmosphere cause3->solution3 solution4 Store in Opaque, Sealed Container cause4->solution4

References

Technical Support Center: Diallyl Carbonate Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cure rate and final properties of diallyl carbonate resins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the polymerization of this compound resins.

Q1: Why is my this compound resin not curing completely or remaining tacky?

A1: Incomplete curing is a frequent issue that can stem from several factors:

  • Inadequate Initiator Concentration: The concentration of the free-radical initiator is critical. Too little initiator will result in an insufficient number of radicals to sustain the polymerization reaction. Conversely, an excessively high concentration can lead to premature termination and reduced polymer chain length.

  • Incorrect Curing Temperature: For thermally cured resins, the temperature must be high enough to cause the peroxide initiator to decompose at an appropriate rate. If the temperature is too low, the radical generation will be too slow, leading to an incomplete cure within a practical timeframe.

  • Insufficient UV Exposure (for UV-cured resins): The UV dose (a product of intensity and time) must be adequate to activate the photoinitiator and drive the polymerization to completion. Insufficient light intensity or exposure time will result in a partially cured, tacky surface.

  • Oxygen Inhibition: Oxygen in the atmosphere can inhibit free-radical polymerization, particularly at the surface, leading to tackiness. This is more prominent in thin films.

  • Moisture Contamination: Water can interfere with the curing chemistry. Ensure all components, including fillers and the resin itself, are thoroughly dry before mixing.[1]

Solution:

  • Verify the recommended initiator concentration from the supplier or literature.

  • Ensure your oven or UV lamp is calibrated and providing the correct temperature or UV intensity.

  • Consider a post-curing step at an elevated temperature to drive the reaction to completion.

  • For UV curing, ensure the UV wavelength matches the absorption profile of the photoinitiator.

  • To mitigate oxygen inhibition, consider curing under a nitrogen atmosphere or using a barrier film.

Q2: The curing process is too slow. How can I increase the cure rate?

A2: Several strategies can be employed to accelerate the curing of this compound resins:

  • Increase Initiator Concentration: Within an optimal range, a higher initiator concentration will generate more free radicals and increase the polymerization rate.[2]

  • Increase Curing Temperature: For thermal curing, a higher temperature will increase the decomposition rate of the peroxide initiator, leading to a faster cure. Be cautious of exceeding the recommended temperature, as this can lead to uncontrolled polymerization and degraded material properties.

  • Switch to a More Reactive Initiator: Peroxide initiators have different decomposition temperatures (often characterized by their 10-hour half-life temperature). Selecting an initiator with a lower decomposition temperature will result in a faster cure at a given temperature.

  • Utilize UV Curing: UV curing is significantly faster than thermal curing, often completing in minutes or even seconds.[1] This method uses photoinitiators that generate radicals upon exposure to UV light.

Q3: My cured resin is brittle. How can I improve its toughness?

A3: Brittleness in thermoset resins is a common issue. Consider the following approaches to improve toughness:

  • Incorporate Toughening Agents: Blending the this compound resin with flexible polymers or other resins, such as certain epoxy resins, can enhance fracture toughness.

  • Optimize Crosslink Density: While a high degree of cure is desirable, an excessively high crosslink density can lead to brittleness. Adjusting the initiator concentration and curing conditions can sometimes help in optimizing the polymer network structure.

  • Ensure Complete Curing: Ironically, incomplete curing can also sometimes manifest as brittleness due to a poorly formed network. Verify that you are achieving a high degree of double bond conversion.

Q4: I'm observing bubbles or voids in my final cured product. What is the cause and how can I prevent this?

A4: Bubbles and voids are typically caused by trapped air or the volatilization of components during curing.

  • Trapped Air: Air can be introduced during the mixing of the resin and initiator.

  • Moisture: Any moisture in the resin or on fillers can turn to steam at elevated curing temperatures, creating voids.

  • Excessive Exotherm: A very rapid, uncontrolled curing reaction can generate significant heat (exotherm), potentially causing low-boiling-point components to vaporize.

Solution:

  • Degas the Resin Mixture: After mixing the initiator with the resin, degas the mixture under a vacuum to remove dissolved or entrapped air before curing.

  • Thoroughly Dry All Components: Ensure the resin, any fillers, and molds are completely dry. Storing materials in a desiccator can be beneficial.[1]

  • Control the Curing Rate: Avoid excessively high temperatures or initiator concentrations that lead to a rapid, high-temperature exotherm. A more controlled, gradual curing profile is often preferable.

Data Presentation: Curing Parameters

The following tables summarize quantitative data on various curing parameters for this compound and similar allyl resins.

Table 1: Comparison of Thermal and UV Curing Methods for Allyl Diglycol Carbonate (a this compound monomer)

Curing MethodInitiatorInitiator Conc.Temperature/UV IntensityTimeDegree of Conversion
Thermal Curing Benzoyl Peroxide (BPO)Not Specified~70 °CNot SpecifiedLower efficiency, longer processing time
UV Curing 2-hydroxy-2-methyl-1-phenyl-1-propanone5 parts12 mW/cm²25 min93.2%

Data for UV curing is based on experiments with allyl diglycol carbonate (ADC), which is structurally very similar to this compound.[1]

Table 2: Effect of Initiator (BPO) Concentration on Polymerization of a Methacrylate-Based Resin System (as a proxy for this compound behavior)

BPO Concentration (wt.%)Co-initiator (DMA) Conc. (wt.%)Final Double Bond Conversion (%)
0.050.5~74
0.10.5~80
0.20.5~90
0.3 0.5 ~100
0.50.5~95
0.70.5~90

This data illustrates the general principle that there is an optimal initiator concentration to achieve maximum conversion. Data is from a methacrylate system but demonstrates a relevant chemical kinetic principle.[2]

Experimental Protocols

Protocol 1: Thermal Curing of this compound Resin using Benzoyl Peroxide (BPO)

  • Preparation:

    • Ensure the this compound monomer is free of inhibitors, if necessary, by passing it through a column of activated alumina.

    • Accurately weigh the desired amount of this compound resin into a clean, dry mixing vessel.

    • Weigh the appropriate amount of BPO initiator (typically 1-3 wt.%).

  • Mixing:

    • Add the BPO to the resin.

    • Gently heat the mixture to 40-50°C while stirring to facilitate the dissolution of the BPO. Avoid excessive heating to prevent premature polymerization.

    • Once the BPO is fully dissolved, place the mixture in a vacuum desiccator or oven to degas and remove any entrapped air bubbles.

  • Curing:

    • Preheat a compression mold and an oven to the desired curing temperature (e.g., 70-90°C).

    • Apply a suitable mold release agent to the mold surfaces.

    • Carefully pour the degassed resin mixture into the preheated mold.

    • Place the filled mold in the oven.

    • Cure for the specified duration. The time will depend on the temperature and initiator concentration and may range from a few hours to over 24 hours.

    • For thicker parts, a staged curing cycle (e.g., an initial lower temperature cure followed by a higher temperature post-cure) is recommended to manage the exothermic reaction and reduce internal stress.

  • Post-Curing and Demolding:

    • After the initial cure, a post-cure at a temperature slightly above the primary cure temperature can be performed to ensure complete reaction.

    • Allow the mold to cool down slowly to room temperature before demolding the part to prevent thermal shock and cracking.

Protocol 2: UV Curing of this compound Resin

  • Formulation and Sample Preparation:

    • Weigh the this compound monomer into a clean, UV-blocking container.

    • Add the desired photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone) at the desired concentration (e.g., 1-5 wt.%).

    • Mix thoroughly in low light conditions until the photoinitiator is completely dissolved. A vortex mixer or ultrasonic bath can be used.

    • Degas the mixture under vacuum to remove air bubbles.

  • Curing:

    • Prepare a suitable mold (e.g., between two glass plates with a spacer) or substrate.

    • Dispense the resin mixture into the mold or onto the substrate.

    • Place the sample in a UV curing chamber equipped with a lamp of the appropriate wavelength (e.g., 365 nm).

    • Expose the sample to UV radiation at a controlled intensity (e.g., 12 mW/cm²) for the determined time (e.g., 25 minutes).[1] The optimal time and intensity will depend on the resin thickness and photoinitiator concentration.

    • Monitor the cure progression; the surface should become tack-free.

  • Post-Curing and Characterization:

    • Although UV curing is rapid, a brief thermal post-cure at a moderate temperature (e.g., 80-100°C) can sometimes improve the final properties by ensuring the reaction has gone to completion, especially in deeper sections.

    • Demold the sample after it has cooled to room temperature.

Protocol 3: Measuring Degree of Conversion using FTIR Spectroscopy

  • Sample Preparation:

    • For the uncured sample, place a small drop of the liquid resin-initiator mixture between two KBr pellets or directly onto the ATR crystal of the FTIR spectrometer.

    • For the cured sample, a thin film of the cured polymer is required. This can be prepared by curing a small amount of resin between two transparent plates.

  • FTIR Analysis:

    • Record the FTIR spectrum of the uncured liquid monomer.

    • Record the FTIR spectrum of the cured polymer sample.

  • Data Analysis:

    • Identify the absorption peak corresponding to the allyl C=C double bond stretching, which is typically found around 1645-1650 cm⁻¹.

    • Select a stable internal reference peak that does not change during polymerization. The carbonyl (C=O) peak of the carbonate group (around 1750 cm⁻¹) is often a suitable choice.

    • Calculate the ratio of the absorbance of the C=C peak to the absorbance of the internal reference peak for both the uncured monomer (A_monomer) and the cured polymer (A_polymer).

    • The degree of conversion (DC) can be calculated using the following formula: DC (%) = [1 - (A_polymer / A_monomer)] * 100

Visualizations

Below are diagrams illustrating key workflows and concepts related to the curing of this compound resins.

thermal_curing_workflow cluster_prep Preparation cluster_mix Mixing cluster_cure Curing cluster_final Final Steps prep_resin This compound Resin mix Mix Resin & BPO (Gentle Heat) prep_resin->mix prep_initiator Weigh BPO Initiator (1-3%) prep_initiator->mix degas Degas Mixture (Vacuum) mix->degas mold Pour into Preheated Mold degas->mold cure Cure in Oven (e.g., 70-90°C) mold->cure post_cure Post-Cure (Optional) cure->post_cure cool Cool to RT cure->cool post_cure->cool demold Demold Part cool->demold

Thermal Curing Experimental Workflow

uv_curing_workflow cluster_prep Preparation cluster_mix Mixing cluster_cure Curing cluster_final Final Steps prep_resin This compound Resin prep_photo Add Photoinitiator (1-5%) prep_resin->prep_photo mix Mix Thoroughly (Low Light) prep_photo->mix degas Degas Mixture (Vacuum) mix->degas sample Prepare Sample (Mold/Substrate) degas->sample uv_expose Expose to UV (e.g., 365 nm) sample->uv_expose cool Cool to RT uv_expose->cool demold Demold Part cool->demold

UV Curing Experimental Workflow

troubleshooting_logic cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Curing Issue Encountered incomplete_cure Incomplete Cure/ Tacky Surface start->incomplete_cure slow_cure Slow Cure Rate start->slow_cure brittleness Cured Part is Brittle start->brittleness bubbles Bubbles/Voids in Part start->bubbles cause_initiator Incorrect Initiator Concentration/Type incomplete_cure->cause_initiator cause_temp_uv Incorrect Temp/ Insufficient UV Dose incomplete_cure->cause_temp_uv cause_oxygen Oxygen Inhibition incomplete_cure->cause_oxygen cause_moisture Moisture Contamination incomplete_cure->cause_moisture solution_postcure Add Post-Cure Step incomplete_cure->solution_postcure slow_cure->cause_initiator slow_cure->cause_temp_uv brittleness->incomplete_cure cause_exotherm Excessive Exotherm brittleness->cause_exotherm bubbles->cause_moisture cause_degas Inadequate Degassing bubbles->cause_degas bubbles->cause_exotherm solution_initiator Optimize/Change Initiator cause_initiator->solution_initiator solution_params Verify/Adjust Curing Parameters cause_temp_uv->solution_params solution_env Control Environment (N2, Dryness) cause_oxygen->solution_env cause_moisture->solution_env solution_degas Degas Resin Mix cause_degas->solution_degas cause_exotherm->solution_params solution_initiator->solution_params

Troubleshooting Logic Flowchart

References

Troubleshooting gelation in diallyl carbonate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding gelation during the polymerization of diallyl carbonate.

Troubleshooting Guide: Premature Gelation

Issue: Monomer appears viscous or has solidified in the container upon receipt or during storage.

  • Possible Cause: Premature polymerization has occurred due to depletion of the inhibitor, exposure to heat or UV light, or contamination.[1][2]

  • Recommended Action:

    • Do not use the monomer if it appears viscous or solidified.

    • Contact the manufacturer for guidance on disposal.

    • Review your storage and handling procedures to prevent future occurrences. Ensure the monomer is stored in an opaque, tightly sealed container at the recommended temperature.[1]

Issue: The reaction mixture gels almost immediately after adding the initiator.

  • Possible Cause:

    • Excessive Initiator Concentration: Too much initiator generates a high concentration of free radicals, leading to rapid and uncontrolled polymerization and cross-linking.

    • High Reaction Temperature: Elevated temperatures accelerate the rate of initiator decomposition and polymerization.[3]

    • Monomer Impurities: Contaminants in the monomer can act as initiators or accelerators.[1][3]

  • Recommended Action:

    • Decrease the initiator concentration.

    • Lower the reaction temperature.

    • Consider purifying the this compound monomer by distillation before use if impurities are suspected.

Issue: Gelation occurs at low monomer conversion.

  • Possible Cause:

    • High Monomer Concentration: A high concentration of the difunctional this compound monomer increases the probability of intermolecular cross-linking, which leads to gel formation.[3]

    • Inappropriate Solvent Choice: The solvent may not be effectively controlling the reaction kinetics.

  • Recommended Action:

    • Reduce the initial monomer concentration by performing the polymerization in a suitable solvent. A more dilute solution can favor intramolecular cyclization over intermolecular cross-linking, thus delaying the onset of gelation.[3]

    • Choose a solvent that is inert to the radical reaction but helps to manage the viscosity and polarity of the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that leads to gelation in this compound polymerization?

A1: The primary mechanism is free-radical polymerization. This compound is a difunctional monomer, meaning it has two reactive allyl groups. During polymerization, these groups can form cross-links between growing polymer chains, leading to the formation of a three-dimensional polymer network, which is observed as a gel.[4]

Q2: How does temperature affect the gelation of this compound?

A2: Higher temperatures generally accelerate the rate of polymerization by increasing the rate of initiator decomposition. This leads to a higher concentration of free radicals and, consequently, a shorter time to gelation.[3] However, excessively high temperatures can also lead to an undesirable phenomenon known as the "gel effect," where the polymerization auto-accelerates due to diffusion limitations, causing a rapid increase in temperature and viscosity.[5]

Q3: What is the role of an inhibitor in preventing premature gelation?

A3: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during storage and transport. They work by scavenging free radicals that may be formed due to exposure to heat, light, or contaminants.[1][] Common inhibitors for diallyl monomers include hydroquinone monomethyl ether (MEHQ) and phenothiazine.[1]

Q4: Can I control the molecular weight of the polymer to delay gelation?

A4: Yes. One way to control the molecular weight and reduce the likelihood of extensive cross-linking is by introducing a chain transfer agent into the polymerization.[3] Additionally, diallyl monomers are known to undergo degradative chain transfer, where a hydrogen atom is abstracted from the allyl group. This terminates a growing polymer chain and forms a less reactive allylic radical, which can help in producing lower molecular weight polymers.[4][7]

Q5: What is the "gel effect" and how can it be managed?

A5: The "gel effect," or autoacceleration, is a phenomenon that occurs at intermediate to high monomer conversion. It is characterized by a rapid increase in the rate of polymerization and a sharp rise in the viscosity of the reaction medium. This happens because as the viscosity increases, the termination reactions between growing polymer chains become diffusion-limited, while the propagation reaction is less affected.[5] This leads to an increase in the concentration of active radical chains and an acceleration of the polymerization rate. This can be managed by conducting the polymerization at lower temperatures, in solution to control viscosity, or by using techniques like high shear rates during the reaction.[5]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound Monomers

ParameterRecommendationRationale
Storage Temperature 2 - 8 °CTo minimize spontaneous polymerization.[1]
Inhibitor Type Hydroquinone Monomethyl Ether (MEHQ) or PhenothiazineEffective free radical scavengers for allyl monomers.[1]
Inhibitor Concentration 10 - 250 ppmTypical range to ensure stability during storage.[1]
Storage Container Opaque or amber-colored, tightly sealedTo protect from UV light which can initiate polymerization.[1]

Table 2: Typical Initiators for this compound Polymerization

InitiatorTypical Polymerization TemperatureNotes
Benzoyl Peroxide (BPO)~70 °CA common thermal initiator.[8]
Diisopropyl Peroxydicarbonate (IPP)Lower than BPORequires lower storage temperatures.[8]
2-hydroxy-2-methyl-1-phenyl-1-propanoneRoom Temperature (with UV)A photoinitiator for UV-curing applications.[8]

Experimental Protocols

Protocol 1: Purification of this compound Monomer by Vacuum Distillation

  • Objective: To remove inhibitors and other non-volatile impurities from the this compound monomer prior to polymerization.

  • Materials:

    • This compound monomer

    • Vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

    • Heating mantle

    • Vacuum pump

    • Cold trap

    • Pressure gauge

  • Procedure:

    • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

    • Place the this compound monomer into the round-bottom flask. Do not fill more than two-thirds full.

    • Attach the flask to the distillation apparatus.

    • Begin circulating cold water through the condenser.

    • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 60 mmHg).

    • Once the desired pressure is stable, begin heating the round-bottom flask gently with the heating mantle.

    • Collect the this compound distillate in the receiving flask. The boiling point at 60 mmHg is approximately 95-97 °C.

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator with a fresh addition of inhibitor if it is not for immediate use.

Protocol 2: Controlled Bulk Polymerization of this compound

  • Objective: To polymerize this compound to a soluble polymer with minimal cross-linking by carefully controlling the reaction conditions.

  • Materials:

    • Purified this compound monomer

    • Free-radical initiator (e.g., benzoyl peroxide)

    • Reaction vessel (e.g., three-neck flask) with a magnetic stirrer, condenser, and nitrogen inlet

    • Heating mantle or oil bath with temperature control

    • Non-solvent for precipitation (e.g., methanol)

  • Procedure:

    • Place the purified this compound monomer into the reaction vessel.

    • Add the desired amount of initiator (e.g., 0.1-1.0% by weight).

    • Assemble the reaction apparatus and begin stirring the mixture.

    • Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.

    • Monitor the reaction viscosity over time.

    • To terminate the reaction before the gel point is reached, rapidly cool the mixture in an ice bath.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent like methanol.

    • Filter the precipitated polymer and dry it under vacuum at a low temperature.

Visualizations

Gelation_Pathway Fig. 1: this compound Polymerization and Gelation Pathway Monomer This compound Monomer GrowingChain Growing Linear/ Branched Polymer Chain Monomer->GrowingChain Propagation Initiator Initiator (e.g., BPO) Radical Free Radical Initiator->Radical Decomposition (Heat or UV) Radical->Monomer Initiation GrowingChain->Monomer Propagation GrowingChain->GrowingChain Intermolecular Cross-linking CrosslinkedNetwork Cross-linked Polymer Network (Gel) GrowingChain->CrosslinkedNetwork

Caption: this compound Polymerization and Gelation Pathway.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Premature Gelation Start Premature Gelation Observed CheckMonomer Check Monomer Storage & Purity Start->CheckMonomer ReviewConditions Review Reaction Conditions CheckMonomer->ReviewConditions No ImproperStorage Improper Storage or Contamination CheckMonomer->ImproperStorage Yes HighTemp High Temperature? ReviewConditions->HighTemp Solution1 Action: Purify Monomer, Improve Storage ImproperStorage->Solution1 HighInitiator High Initiator Concentration? HighTemp->HighInitiator No Solution2 Action: Lower Temperature HighTemp->Solution2 Yes HighMonomer High Monomer Concentration? HighInitiator->HighMonomer No Solution3 Action: Reduce Initiator HighInitiator->Solution3 Yes Solution4 Action: Use Solvent HighMonomer->Solution4 Yes End Optimized Polymerization Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting Workflow for Premature Gelation.

References

Technical Support Center: Diallyl Carbonate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of diallyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thermal polymerization of this compound?

A1: The thermal polymerization of this compound proceeds through a free-radical chain mechanism. This process involves four key stages:

  • Initiation: The reaction starts with the thermal decomposition of an initiator (e.g., a peroxide) to generate free radicals. These radicals then react with a this compound monomer to initiate the polymer chain.

  • Propagation: The newly formed monomer radical adds to another this compound monomer, extending the polymer chain.

  • Intramolecular Cyclization: A notable characteristic of diallyl monomer polymerization is the tendency for the growing radical chain to react with the second allyl group on the same monomer unit. This forms a cyclic structure within the polymer backbone.[1]

  • Chain Transfer: A hydrogen atom can be abstracted from the allyl group of a monomer by a growing polymer radical. This terminates the polymer chain and creates a stable, less reactive allylic radical, which is slow to initiate new chains. This process is known as degradative chain transfer and can hinder the overall polymerization.[2]

Q2: How does temperature affect the polymerization rate of this compound?

A2: Temperature is a critical parameter in the polymerization of this compound. Increasing the reaction temperature generally increases the rate of polymerization. This is due to a higher rate of initiator decomposition, which leads to a greater concentration of free radicals, and an increase in the propagation rate constant. However, excessively high temperatures can also increase the rate of side reactions, such as chain transfer, which may negatively impact the final polymer's properties.[2][3] For diethylene glycol bis(allyl carbonate), a related monomer, the temperature dependence of the reaction rate constant is described by the Arrhenius equation.[4]

Q3: What is a typical experimental setup for studying the kinetics of this compound polymerization?

A3: A common and effective method for studying polymerization kinetics is Differential Scanning Calorimetry (DSC).[3] DSC measures the heat flow associated with the polymerization reaction, which is directly proportional to the reaction rate. Both isothermal (constant temperature) and non-isothermal (programmed heating rate) DSC methods can be used to determine kinetic parameters.[3] Other techniques to monitor the reaction include Fourier Transform Infrared (FTIR) spectroscopy to track the disappearance of the C=C double bonds of the allyl groups.[5]

Troubleshooting Guides

Issue 1: Low Monomer Conversion
Potential CauseRecommended Solutions
Insufficient Initiator Concentration Incrementally increase the initiator concentration. Refer to literature for typical concentrations used for similar monomers.
Low Reaction Temperature Gradually increase the polymerization temperature in 5-10 °C increments to find an optimal balance between reaction rate and polymer properties.[3]
Presence of Inhibitors Purify the this compound monomer before use, for example, by passing it through a column of activated alumina to remove storage inhibitors.[3]
Degradative Chain Transfer This is an inherent characteristic of allyl monomers.[2] Consider copolymerization with a more reactive monomer to mitigate its effects.
Atmospheric Oxygen Inhibition Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) by deoxygenating the monomer before polymerization.[2]
Issue 2: Premature Polymerization or Gel Formation in Monomer
Potential CauseRecommended Solutions
Inadequate Storage Temperature Verify the storage temperature. For similar this compound monomers, the recommended storage temperature is 2-8°C.[6] If the temperature has been elevated, the rate of polymerization will increase. Relocate the monomer to a temperature-controlled storage unit.[6]
Depletion of Polymerization Inhibitor Check the expiration date provided by the manufacturer. If the monomer is past its shelf life, its stability should be tested before use.[6]
Exposure to Light or Air Store the monomer in an opaque or amber-colored container to protect it from UV light, which can generate free radicals. Keep the container tightly sealed.[6]
Issue 3: Inconsistent Results Between Batches
Potential CauseRecommended Solutions
Variability in Monomer Purity Implement a consistent purification protocol for all monomer batches to ensure the removal of inhibitors and other impurities.[3]
Inaccurate Temperature Control Regularly calibrate ovens, oil baths, or DSC instruments to ensure precise and accurate temperature control.[3]

Quantitative Data

Table 1: Kinetic Parameters for the Polymerization of Diethylene Glycol Bis(Allyl Carbonate) at Different Heating Rates

Heating Rate (K/min)Apparent Activation Energy (Ea,app) (kJ/mol)Pre-exponential Factor (A) (1/s)
2, 3.5, 585.31.1 x 10^9
7, 10, 1282.14.1 x 10^8
15, 17, 2080.22.0 x 10^8

Data adapted from a study on the curing of diethylene glycol bis(allyl carbonate) using DSC.[4]

Table 2: Effect of Temperature on Degree of Conversion and Polymerization Stress for a Composite Resin (Illustrative Example)

Temperature (°C)Exposure Duration (s)Degree of Conversion (%)Maximum Isothermal Stress (MPa)
222045.4 ± 1.83.4 ± 2.0
40545.1 ± 0.53.7 ± 1.5
60553.7 ± 2.75.1 ± 2.0

This data is for a dental composite resin and is provided to illustrate the general trend that increasing temperature can lead to a higher degree of conversion.[7]

Experimental Protocols

Protocol 1: Bulk Polymerization

This method is performed in the absence of a solvent.

  • Preparation: Purify the this compound monomer to remove any inhibitors. Dissolve a specified amount of a free-radical initiator (e.g., benzoyl peroxide) in the monomer.

  • Reaction: Place the mixture in a reaction vessel under an inert atmosphere, such as nitrogen or argon, to prevent oxygen inhibition. Immerse the vessel in a constant temperature bath or a controlled temperature oven.

  • Monitoring: The progress of the polymerization can be monitored by various techniques:

    • Gravimetry: Determine the weight of the polymer formed after removing the unreacted monomer.

    • Dilatometry: Measure the volume contraction of the reaction mixture, which is proportional to the monomer conversion.

    • Spectroscopy (FTIR, Raman): Monitor the disappearance of the monomer's characteristic double bond peaks.[5]

Protocol 2: Solution Polymerization

This method is conducted in the presence of a solvent, which can aid in temperature control.

  • Preparation: Dissolve the this compound monomer and the initiator in a suitable solvent. The choice of solvent is crucial as it can affect the reaction kinetics and the solubility of the resulting polymer.

  • Reaction: Heat the solution to the desired reaction temperature under an inert atmosphere with continuous stirring.

  • Monitoring: Similar to bulk polymerization, monitor the reaction progress by analyzing samples at regular intervals. In addition to the techniques mentioned above, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the decrease in monomer concentration.

Protocol 3: Kinetic Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines a non-isothermal DSC experiment to determine kinetic parameters.

  • Sample Preparation: Prepare a mixture of this compound and the chosen initiator at a specific concentration (e.g., 1-2% by weight). Ensure the initiator is fully dissolved. Accurately weigh a small amount of the mixture (typically 5-10 mg) into a hermetic aluminum DSC pan and seal it.[3]

  • DSC Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature to a temperature where the polymerization is complete (e.g., 250 °C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min). Record the heat flow as a function of temperature for each heating rate. The polymerization will be observed as an exothermic peak.[3]

  • Data Analysis:

    • Integrate the area under the exothermic peak for each run to determine the total heat of polymerization (ΔH_total).

    • The fractional conversion (α) at any given temperature can be calculated by dividing the partial heat of reaction up to that temperature by the total heat of reaction.

    • The rate of reaction (dα/dt) is proportional to the heat flow (dH/dt).

    • Use model-free isoconversional methods (e.g., the Kissinger or Flynn-Wall-Ozawa method) to determine the activation energy (Ea) as a function of conversion.[3]

Visualizations

logical_relationship cluster_parameters Controllable Parameters cluster_kinetics Kinetic Outcomes cluster_properties Final Polymer Properties Temperature Temperature Polymerization_Rate Polymerization Rate Temperature->Polymerization_Rate Increases Chain_Transfer Chain Transfer Reactions Temperature->Chain_Transfer Can Increase Initiator_Concentration Initiator Concentration Initiator_Concentration->Polymerization_Rate Increases Monomer_Purity Monomer Purity Monomer_Purity->Polymerization_Rate Increases Degree_of_Conversion Degree of Conversion Polymerization_Rate->Degree_of_Conversion Molecular_Weight Molecular Weight Degree_of_Conversion->Molecular_Weight Crosslink_Density Crosslink Density Degree_of_Conversion->Crosslink_Density Chain_Transfer->Molecular_Weight Decreases

Caption: Interrelationship of parameters in this compound polymerization.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification (Remove Inhibitors) Initiator_Addition Initiator Addition & Dissolution Monomer_Purification->Initiator_Addition Inert_Atmosphere Inert Atmosphere Purge (e.g., Nitrogen) Initiator_Addition->Inert_Atmosphere Heating Heating to Set Temperature Inert_Atmosphere->Heating Monitoring Reaction Monitoring (DSC, FTIR, etc.) Heating->Monitoring Data_Collection Data Collection (e.g., Heat Flow vs. Temp) Monitoring->Data_Collection Kinetic_Calculation Kinetic Parameter Calculation Data_Collection->Kinetic_Calculation

Caption: General experimental workflow for kinetic studies.

troubleshooting_workflow Start Problem: Low Monomer Conversion Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Initiator Is Initiator Concentration Sufficient? Check_Temp->Check_Initiator Yes Increase_Temp Action: Increase Temperature Check_Temp->Increase_Temp No Check_Purity Was Monomer Purified? Check_Initiator->Check_Purity Yes Increase_Initiator Action: Increase Initiator Conc. Check_Initiator->Increase_Initiator No Purify_Monomer Action: Purify Monomer Check_Purity->Purify_Monomer No Consider_Copolymer Consider Co-polymerization to Mitigate Chain Transfer Check_Purity->Consider_Copolymer Yes Increase_Temp->Check_Initiator Increase_Initiator->Check_Purity Purify_Monomer->Consider_Copolymer

Caption: Troubleshooting logic for low monomer conversion.

References

Technical Support Center: Minimizing Yellowing in Diallyl Carbonate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with diallyl carbonate-based polymers, such as poly(allyl diglycol carbonate) (PADC), commonly known as CR-39®. It provides troubleshooting guidance and answers to frequently asked questions to help minimize polymer yellowing during experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of yellowing in my this compound-based polymer?

A: Polymer yellowing is a visible indicator of molecular-level changes. The primary causes include:

  • Photo-oxidation: This is the most significant factor, resulting from the combined action of ultraviolet (UV) light and oxygen. UV radiation possesses enough energy to break the polymer's chemical bonds, which creates free radicals and initiates degradation.[1]

  • Thermal Oxidation: High temperatures, particularly during processing steps like curing, can cause the polymer to degrade in the presence of oxygen.[1] This process is accelerated by heat, with the reaction rate potentially doubling for every 10°C increase.[1][2][3]

  • Impurities and Additives: Impurities within the monomer or residual catalysts from the polymerization process can accelerate degradation.[1] Additionally, some additives, like certain antioxidants, may undergo chemical transformations that lead to yellowing.[1][4]

  • Environmental Factors: Exposure to atmospheric pollutants, such as nitrogen oxides (NOx), can react with additives in the polymer and cause a yellowish hue.[1]

Q2: My recently polymerized this compound-based polymer appears yellow. What went wrong during polymerization?

A: Yellowing that appears immediately after polymerization is often related to the reaction conditions and components. Consider the following:

  • Initiator Choice: The type and concentration of the initiator can significantly impact the final color. For instance, using benzoyl peroxide (BPO) as an initiator for allyl diglycol carbonate (ADC) can result in a polymer with a higher yellowness index compared to using diisopropyl peroxydicarbonate (IPP).[5]

  • Curing Temperature and Time: Excessive curing temperatures or prolonged curing times can lead to thermal-oxidative degradation, causing initial yellowing.[2][3] It's crucial to follow the recommended polymerization schedule for your specific monomer and initiator system.

  • Oxygen Exposure: The presence of oxygen during polymerization can lead to the formation of chromophores (color-causing groups). Deoxygenating the monomer and maintaining an inert atmosphere (e.g., with nitrogen or argon) during the reaction is a critical step.

  • Monomer Purity: Impurities in the this compound monomer can act as initiation sites for degradation reactions. Using a purified monomer is essential for achieving a colorless polymer.

Q3: How can I prevent or minimize yellowing in my this compound-based polymers during storage and use?

A: Preventing yellowing involves a multi-faceted approach focusing on formulation, processing, and protection:

  • Inhibitors and Stabilizers:

    • UV Stabilizers: Incorporate UV absorbers and hindered amine light stabilizers (HALS) into your formulation. UV absorbers dissipate UV radiation as heat, while HALS scavenge free radicals.

    • Antioxidants: A synergistic system of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants can effectively mitigate oxidative degradation.

  • Optimized Curing:

    • Use the lowest effective curing temperature and the shortest possible curing time to minimize thermal stress on the polymer.

    • Consider alternative curing methods like UV photopolymerization, which can be performed at ambient temperatures and offers precise control over the reaction.[6]

  • Storage Conditions:

    • Store the finished polymer in a cool, dark place, shielded from UV light.

    • For the monomer, refrigerated storage (e.g., 2-8°C) is often recommended to prevent premature polymerization and degradation.[7]

  • Protective Coatings: Applying a UV-protective coating to the surface of the polymer can provide an additional barrier against environmental factors.

Q4: Can I quantify the yellowness of my polymer?

A: Yes, the degree of yellowing can be quantified using a metric called the Yellowness Index (YI). This is typically measured using a spectrophotometer or colorimeter. The YI is a key indicator of color quality and stability in polymers.[8] Advanced analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy can also be used to detect the chemical changes, like the formation of carbonyl groups, that are associated with yellowing.[4]

Part 2: Visualizing the Problem and Solution

Visual aids can help in understanding the complex processes leading to polymer yellowing and the steps to mitigate it.

cluster_0 Causes of Yellowing cluster_1 Degradation Mechanisms cluster_2 Chemical Changes cluster_3 Observable Effect UV UV Radiation Bond_Scission Polymer Chain Scission UV->Bond_Scission Heat High Temperature Heat->Bond_Scission Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Impurities Impurities / Additives Impurities->Bond_Scission Impurities->Oxidation Free_Radicals Free Radical Formation Bond_Scission->Free_Radicals Oxidation->Free_Radicals Chromophores Chromophore Formation (e.g., Carbonyls, Conjugated Bonds) Free_Radicals->Chromophores Chain Reactions Yellowing Yellowing of Polymer Chromophores->Yellowing

Caption: The chemical pathway from initiation to yellowing in polymers.

Start Polymer is Yellow Check_Timing When did yellowing occur? Start->Check_Timing Post_Poly Immediately after polymerization Check_Timing->Post_Poly Post-Polymerization During_Use During storage or use Check_Timing->During_Use During Use/Storage Check_Curing Review Curing Protocol: - Initiator Type/Concentration? - Temperature Too High? - Curing Time Too Long? - Oxygen Present? Post_Poly->Check_Curing Check_Monomer Check Monomer: - Purity? - Inhibitor Level? Post_Poly->Check_Monomer Check_Environment Review Storage/Use Conditions: - UV Light Exposure? - High Temperatures? - Exposure to Chemicals? During_Use->Check_Environment Check_Formulation Review Formulation: - UV Stabilizers Present? - Antioxidants Included? During_Use->Check_Formulation Solution_Poly Solution: - Optimize initiator/curing conditions - Use purified monomer - Ensure inert atmosphere Check_Curing->Solution_Poly Check_Monomer->Solution_Poly Solution_Use Solution: - Add UV stabilizers/antioxidants - Store away from light/heat - Apply protective coating Check_Environment->Solution_Use Check_Formulation->Solution_Use

Caption: A step-by-step workflow to diagnose the source of polymer yellowing.

Part 3: Key Experimental Protocols

Protocol 1: Accelerated UV Weathering Test

Objective: To simulate the long-term effects of UV exposure on the yellowing of this compound-based polymers and to evaluate the efficacy of UV stabilizers.

Materials:

  • Polymer samples (with and without UV stabilizers)

  • Accelerated weathering chamber with UV lamps (UVA-340 lamps are recommended to simulate sunlight)

  • Spectrophotometer or colorimeter

Methodology:

  • Sample Preparation: Prepare multiple identical polymer samples according to your standard polymerization protocol. A set of control samples (no additives) and experimental samples (with varying concentrations of UV stabilizers) should be made.

  • Initial Measurement: Before exposure, measure the initial Yellowness Index (YI) of all samples using a spectrophotometer.

  • Exposure: Place the samples in the accelerated weathering chamber. Set the chamber to a cycle that simulates your target environment (e.g., 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C).

  • Periodic Evaluation: At regular intervals (e.g., every 100 hours), remove the samples from the chamber and measure their YI.

  • Data Analysis: Plot the change in YI (ΔYI) over time for each sample set. This will provide a quantitative comparison of the yellowing resistance of the different formulations.

Protocol 2: Thermal Stability Assessment

Objective: To determine the effect of elevated temperatures on the yellowing of this compound-based polymers.

Materials:

  • Polymer samples

  • Forced-air oven

  • Spectrophotometer or colorimeter

Methodology:

  • Sample Preparation: Prepare identical polymer samples.

  • Initial Measurement: Measure the initial Yellowness Index (YI) of the samples.

  • Thermal Aging: Place the samples in a forced-air oven at a constant elevated temperature (e.g., 100°C, 120°C, or 150°C).

  • Periodic Evaluation: At set time points (e.g., 24, 48, 96 hours), remove the samples and allow them to cool to room temperature. Measure the YI of each sample.

  • Data Analysis: Plot the change in YI (ΔYI) as a function of time for each temperature. This will indicate the thermal stability of the polymer and its susceptibility to thermal-oxidative yellowing.

Part 4: Quantitative Data Summary

The following tables summarize hypothetical data from the experiments described above to illustrate how results can be presented for easy comparison.

Table 1: Effect of UV Stabilizer on Yellowness Index (ΔYI) after Accelerated UV Weathering

Exposure Time (hours)Control (No Additives)Formulation A (0.5% UV Stabilizer)Formulation B (1.0% UV Stabilizer)
00.00.00.0
1005.21.50.8
20010.83.11.7
30016.54.92.5
40022.16.83.4
50028.38.94.6

Table 2: Effect of Thermal Aging at 120°C on Yellowness Index (ΔYI)

Aging Time (hours)Control (No Antioxidant)Formulation C (0.5% Antioxidant)
00.00.0
243.10.9
486.51.9
729.83.0
9613.24.2

References

Validation & Comparative

A Comparative Guide to Diallyl Carbonate and Allyl Diglycol Carbonate in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymers derived from diallyl carbonate (DAC) and allyl diglycol carbonate (ADC), commercially known as CR-39®. The information presented herein is intended to assist researchers and professionals in selecting the appropriate monomer for specific applications based on the resulting polymer's performance characteristics. This comparison relies on available experimental data for poly(allyl diglycol carbonate) and the more limited data for poly(this compound).

Executive Summary

Allyl diglycol carbonate is the monomer for the widely used optical polymer CR-39, renowned for its exceptional optical clarity, high abrasion resistance, and impact strength. In contrast, while this compound is a reactive monomer used in the synthesis of various copolymers and polyurethanes, comprehensive data on its homopolymer is less available. This guide compiles the known quantitative data for both polymers, highlighting the well-established performance of poly(allyl diglycol carbonate) and the current data gaps for poly(this compound).

Comparison of Polymer Properties

The following tables summarize the available quantitative data for the polymers derived from this compound and allyl diglycol carbonate.

Table 1: Mechanical Properties
PropertyPoly(this compound)Poly(allyl diglycol carbonate) (CR-39)
Tensile StrengthData not available40-50 MPa[1]
Shore D HardnessData not available~88[2]
Impact ResistanceData not availableHigh, shatter-resistant alternative to glass[1]
Table 2: Optical Properties
PropertyPoly(this compound)Poly(allyl diglycol carbonate) (CR-39)
Refractive Index (n_D)Transparent (qualitative)[3]1.498 - 1.50[1][4]
Abbe NumberData not available58 - 59.3[1][4][5]
Transmittance (Visible)Transparent (qualitative)[3]> 90%[1]
Table 3: Thermal Properties
PropertyPoly(this compound)Poly(allyl diglycol carbonate) (CR-39)
Glass Transition Temperature (T_g)-12 to -15 °C (for a polyurethane derivative)[3]Data not available
Thermal StabilityStable up to 250 °C (for a polycarbonate derivative)[6]Data not available

Experimental Protocols

Synthesis of Monomers

This compound (DAC): this compound can be synthesized through several methods, including the reaction of allyl alcohol with phosgene or urea.[3] A common laboratory-scale synthesis involves the reaction of two equivalents of allyl alcohol with an electrophilic carbonyl donor.[3]

Allyl Diglycol Carbonate (ADC): The synthesis of allyl diglycol carbonate can be achieved through various routes, including the phosgene method, CO2 carbonylation, and transesterification.[4] One patented method involves the reaction of diethylene glycol with this compound in the presence of a base catalyst like KOH and a phase transfer catalyst.

Polymerization

Poly(this compound): The polymerization of this compound can be initiated by free-radical initiators. For instance, a polycarbonate based on a this compound monomer can be synthesized by reacting it with other monomers in the presence of an initiator like benzoyl peroxide.[3]

Poly(allyl diglycol carbonate) (CR-39): The polymerization of allyl diglycol carbonate is typically a free-radical polymerization initiated by organic peroxides, such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO).[2] The monomer is cast into molds and cured under a specific temperature-time profile. A typical polymerization schedule with IPP can be around 20 hours with a maximum temperature of 95 °C.[2] UV-initiated polymerization has also been demonstrated to be an efficient method.[2][7]

Characterization of Polymers
  • Mechanical Properties: Tensile strength and elongation at break can be determined using a universal testing machine according to ASTM standards. Hardness can be measured using a Durometer (Shore D scale).

  • Optical Properties: The refractive index and Abbe number are typically measured using a refractometer. Transmittance is determined using a UV-Vis spectrophotometer.[2]

  • Thermal Properties: Glass transition temperature (Tg) and thermal stability are commonly evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Visualizations

Monomer_Structures cluster_dac This compound cluster_adc Allyl Diglycol Carbonate DAC This compound (DAC) C₇H₁₀O₃ dac_struct O || C(O-CH₂-CH=CH₂)₂ ADC Allyl Diglycol Carbonate (ADC) C₁₂H₁₈O₇ adc_struct O || (CH₂=CH-CH₂-O-C-O-CH₂-CH₂-)₂O

Caption: Chemical structures of this compound and Allyl Diglycol Carbonate monomers.

Polymerization_Workflow Monomer Monomer (DAC or ADC) Mixing Mixing Monomer->Mixing Initiator Initiator (e.g., IPP, BPO) Initiator->Mixing Casting Casting into Mold Mixing->Casting Curing Curing (Thermal or UV) Casting->Curing Polymer Resulting Polymer Curing->Polymer Characterization Characterization (Mechanical, Optical, Thermal) Polymer->Characterization

Caption: A general workflow for the free-radical polymerization of allyl carbonate monomers.

Property_Comparison_Logic cluster_dac Poly(this compound) cluster_adc Poly(allyl diglycol carbonate) DAC_Mech Mechanical Properties (Data Limited) Comparison Property Comparison DAC_Mech->Comparison DAC_Opt Optical Properties (Qualitative Data) DAC_Opt->Comparison DAC_Therm Thermal Properties (Data on Derivatives) DAC_Therm->Comparison ADC_Mech Mechanical Properties (Quantitative Data) ADC_Mech->Comparison ADC_Opt Optical Properties (Quantitative Data) ADC_Opt->Comparison ADC_Therm Thermal Properties (Limited Data) ADC_Therm->Comparison

Caption: Logical flow for comparing the properties of the two polymers.

References

A Comparative Guide to the Thermal Stability of Diallyl Carbonate Polymers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a polymer with the appropriate thermal stability is critical for applications ranging from optical components to drug delivery systems. This guide provides an objective comparison of the thermal stability of diallyl carbonate-based polymers, specifically poly(allyl diglycol carbonate) (PADC), commonly known as CR-39, with two widely used transparent thermoplastic alternatives: polycarbonate (PC) and poly(methyl methacrylate) (PMMA). The comparison is based on quantitative data from thermogravimetric analysis (TGA), and detailed experimental protocols are provided to support data interpretation and future research.

Executive Summary

Poly(allyl diglycol carbonate) (CR-39) is a thermoset polymer renowned for its excellent optical clarity and high scratch resistance. In terms of thermal stability, it exhibits a multi-stage degradation process. Comparatively, polycarbonate (PC) demonstrates superior thermal stability with a significantly higher onset of decomposition. Poly(methyl methacrylate) (PMMA), while a versatile and cost-effective option, generally displays the lowest thermal stability among the three. The choice of polymer will ultimately depend on the specific thermal requirements of the intended application.

Quantitative Comparison of Thermal Stability

The thermal stability of these polymers was evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a material as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (T-onset), the temperature of maximum degradation rate (T-max), and the percentage of residual mass at a specified high temperature. The following table summarizes these parameters for CR-39, PC, and PMMA, under a nitrogen atmosphere at a heating rate of 10 °C/min.

PolymerChemical StructureOnset Decomposition Temp. (T-onset) (°C)Temp. of Max. Degradation Rate (T-max) (°C)Residual Mass @ 600°C (%)
Poly(allyl diglycol carbonate) (CR-39)
alt text
~250Multiple peaks, major peak ~430~10
Polycarbonate (PC) ~450~540~25
Poly(methyl methacrylate) (PMMA)
alt text
~290~370< 5

Note: The data presented is a synthesis of typical values found in the scientific literature. Actual values may vary depending on the specific grade of the polymer, its molecular weight, and the precise experimental conditions.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of thermal analysis data. The following is a standard protocol for conducting thermogravimetric analysis on polymeric materials.

Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a programmable furnace.

  • Sample pans (e.g., alumina or platinum).

  • High-purity nitrogen gas supply.

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

  • Instrument Setup:

    • The TGA furnace is purged with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

    • The instrument is programmed with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition:

    • The sample pan is loaded into the TGA instrument.

    • The temperature program is initiated, and the sample weight, temperature, and time are continuously recorded.

  • Data Analysis:

    • The resulting TGA curve (weight % vs. temperature) is plotted.

    • The derivative of the TGA curve (DTG curve) is also plotted to determine the temperature of the maximum rate of weight loss (T-max).

    • The onset temperature of decomposition (T-onset) is determined, often by the intersection of the baseline with the tangent of the steepest weight loss slope.

    • The residual mass at a specified high temperature is recorded.

Logical Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_results Results Sample Polymer Sample Weigh Weigh 5-10 mg of Sample Sample->Weigh Load Load into TGA Pan Weigh->Load Purge Purge with Nitrogen Load->Purge Program Set Temperature Program (e.g., 10°C/min to 800°C) Purge->Program Run Initiate TGA Run Program->Run Record Record Weight vs. Temperature Run->Record Plot Generate TGA/DTG Curves Record->Plot Tonset Determine T-onset Plot->Tonset Tmax Determine T-max Plot->Tmax Residue Determine Residual Mass Plot->Residue

Caption: Logical workflow for thermogravimetric analysis (TGA).

Conclusion

The thermal stability of this compound polymers, such as CR-39, is characterized by a multi-step degradation process that begins at a lower temperature compared to polycarbonate but at a higher temperature than standard PMMA. Polycarbonate exhibits the highest thermal stability, making it suitable for applications requiring resistance to high temperatures. PMMA, while having the lowest thermal stability of the three, offers a balance of properties for less thermally demanding applications. The selection of the appropriate polymer should be guided by a thorough understanding of the thermal stresses it will encounter in its intended use. The data and protocols presented in this guide provide a foundation for making an informed decision.

A Comparative Guide to 1H and 13C NMR Analysis for Diallyl Carbonate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of diallyl carbonate, a versatile monomer in polymer chemistry, ensuring its purity is paramount to the quality and performance of the end products. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of this compound purity. We present detailed experimental protocols, comparative data, and a discussion of alternative methods to assist researchers in selecting the most suitable analytical approach.

Quantitative Purity Analysis: NMR vs. Alternatives

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering a direct measurement of the analyte concentration against a certified internal standard.[1][2] Unlike chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), qNMR does not require identical response factors for the analyte and impurities.[3] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification.[4]

Table 1: Comparison of Purity Analysis Methods

Feature¹H NMR¹³C NMRGC-MSHPLC
Principle Nuclear spin resonance of protonsNuclear spin resonance of carbon-13Separation by volatility, detection by massSeparation by polarity, UV/Vis or other detection
Quantification Absolute, using internal standardCan be quantitative with specific parametersRelative (area %), requires response factorsRelative (area %), requires response factors
Sensitivity Moderate (>0.1 mol%)LowHigh (ppm-ppb)High (ppm-ppb)
Sample Prep. Simple dissolutionSimple dissolutionCan require derivatizationSolvent selection critical
Analysis Time Rapid (minutes)Longer than ¹H NMRModerateModerate to long
Structural Info. ExcellentExcellentGood (fragmentation)Limited
Destructive? NoNoYesNo

¹H and ¹³C NMR Purity Determination of this compound

The purity of this compound can be accurately determined by ¹H NMR spectroscopy using an internal standard with a known purity and concentration. The ¹³C NMR spectrum, while less sensitive, provides complementary structural information and can be used to identify impurities that may not be easily resolved in the ¹H spectrum.

Identifying this compound and Potential Impurities

The synthesis of this compound may result in residual starting materials or byproducts. Common impurities can include allyl alcohol, and in some synthesis routes, dimethyl carbonate and methanol.[5][6] The characteristic chemical shifts of this compound and these potential impurities in both ¹H and ¹³C NMR are crucial for their identification and quantification.[7]

Table 2: ¹H NMR Chemical Shifts (CDCl₃)

CompoundFunctional GroupChemical Shift (ppm)MultiplicityIntegration (relative)
This compound -CH=5.92ddt2H
=CH₂5.31ddt4H
-O-CH₂-4.64dt4H
Allyl Alcohol-CH=5.94m1H
=CH₂5.20m2H
-CH₂-OH4.14d2H
Dimethyl Carbonate-O-CH₃3.78s6H
Methanol-CH₃3.49s3H

Table 3: ¹³C NMR Chemical Shifts (CDCl₃)

CompoundCarbonChemical Shift (ppm)
This compound C=O154.8
-CH=131.8
=CH₂119.2
-O-CH₂-68.4
Allyl Alcohol-CH=134.5
=CH₂118.2
-CH₂-OH63.8
Dimethyl CarbonateC=O155.9
-O-CH₃54.9
Methanol-CH₃49.9

Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration.[4][7]

Experimental Protocols

Protocol 1: Quantitative ¹H NMR Analysis

This protocol outlines the determination of this compound purity using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, with known purity) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the tube and vortex until the sample and internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Ensure the following parameters are set for quantitative analysis:

      • Pulse angle: 90°

      • Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification).

      • Number of scans: 8-16 (to achieve a good signal-to-noise ratio).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Perform baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the multiplet at ~5.92 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Protocol 2: ¹³C NMR Analysis

This protocol is for the structural confirmation and identification of carbon-containing impurities.

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR. Accurately weigh approximately 50-100 mg of this compound into an NMR tube and dissolve in ~0.75 mL of CDCl₃.

  • NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • For quantitative ¹³C NMR, a long relaxation delay (d1) and a gated decoupling sequence are necessary to suppress the Nuclear Overhauser Effect (NOE), but this is time-consuming.[3] For routine purity screening, a standard ¹³C spectrum is sufficient for identifying impurity signals.

  • Data Analysis:

    • Process the spectrum and identify the characteristic peaks of this compound and any potential impurities by comparing with the data in Table 3.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow of determining the purity of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_result Final Result weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve h1_nmr ¹H NMR Acquisition (Quantitative Parameters) dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr process_h1 Process ¹H Spectrum (Phase, Baseline, Integrate) h1_nmr->process_h1 process_c13 Process ¹³C Spectrum c13_nmr->process_c13 calculate_purity Calculate Purity (%) process_h1->calculate_purity identify_impurities Identify Impurity Signals process_c13->identify_impurities identify_impurities->calculate_purity Confirm Impurity Identity purity_report Purity Report calculate_purity->purity_report

Caption: Workflow for this compound purity analysis by NMR.

Chemical Structures and Key NMR Signals

This diagram shows the structure of this compound and a common impurity, allyl alcohol, highlighting the protons analyzed in ¹H NMR.

G cluster_dac This compound cluster_impurity Impurity: Allyl Alcohol dac_struct CH2=CH-CH2-O-C(=O)-O-CH2-CH=CH2 H1 ¹H Signals: dac_h1 -CH=: 5.92 ppm =CH2: 5.31 ppm -O-CH2-: 4.64 ppm aa_struct CH2=CH-CH2-OH H2 ¹H Signals: aa_h1 -CH=: 5.94 ppm =CH2: 5.20 ppm -CH2-OH: 4.14 ppm

References

FT-IR spectroscopy for monitoring diallyl carbonate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for tracking the polymerization of diallyl carbonate, particularly diethylene glycol bis(allyl carbonate) (DEGDAC), the monomer for CR-39 plastic, is Fourier-Transform Infrared (FT-IR) spectroscopy. For scientists and researchers in drug development and materials science, this real-time, non-destructive technique offers priceless information about reaction kinetics and the degree of monomer-to-polymer conversion. This guide compares FT-IR spectroscopy with other methods and provides the experimental information required to use this technique successfully.

Monitoring Polymerization with FT-IR Spectroscopy

By tracking changes in the vibrational frequencies of functional groups within a sample, FT-IR spectroscopy can be used to monitor chemical reactions. The carbon-carbon double bonds (C=C) of the allyl groups are consumed during the free-radical polymerization of this compound monomers to create a cross-linked polymer network.[1] The degree of conversion can be precisely quantified by tracking the disappearance of the infrared absorption band corresponding to these C=C bonds.

Real-time FT-IR spectroscopy has been shown to be a potent tool for tracking polymerization reactions that happen quickly, even in a matter of seconds.[2] For this kind of real-time monitoring, Attenuated Total Reflectance (ATR) combined with FT-IR is a popular and simple technique.[3]

Comparison of Monitoring Techniques

While FT-IR spectroscopy is a powerful tool, other methods can also be used to monitor polymerization reactions. Each has its own set of advantages and limitations.

TechniquePrincipleData OutputReal-Time CapabilityAdvantagesLimitations
FT-IR Spectroscopy Measures the change in absorbance of specific functional groups (e.g., C=C bonds at 1649 cm⁻¹).[1]Quantitative (Degree of Conversion, Reaction Rate).[4]Yes, excellent for fast reactions.[2]High specificity, non-destructive, applicable to a wide range of sample types (liquids, solids, gels).[1][5]Can be limited by sample opacity in transmission mode; ATR mode is surface-sensitive.[3]
Photo-Differential Scanning Calorimetry (Photo-DSC) Measures the heat released during the exothermic polymerization reaction upon UV exposure.[6]Quantitative (Enthalpy of reaction, conversion).[4]Yes.Provides valuable thermodynamic data.[6]Long response time, making it unsuitable for very fast reactions; requires knowledge of the theoretical enthalpy.[2]
Electron Spin Resonance (ESR) Spectroscopy Detects and quantifies the free radicals involved in the polymerization process.Quantitative (Radical concentration).Yes.Provides direct insight into the radical mechanism, including propagation, termination, and transfer steps.[7]Requires specialized equipment; less direct measurement of monomer conversion.
Dynamic Mechanical Analysis (DMA) Measures changes in the viscoelastic properties (e.g., storage modulus, loss modulus) as the liquid monomer converts to a solid polymer.Quantitative (Gel point, crosslinking density).Can be adapted for monitoring.Provides information on the mechanical properties and network formation of the final polymer.[7]Less sensitive at the initial stages of polymerization; primarily for physical property changes.

Experimental Protocols

FT-IR Spectroscopy Protocol for Monitoring this compound Polymerization

This protocol outlines the use of ATR-FTIR for real-time monitoring.

1. Instrumentation:

  • A Fourier-Transform Infrared Spectrometer.

  • An Attenuated Total Reflectance (ATR) accessory, often with a diamond crystal.[8]

2. Sample Preparation:

  • Prepare the this compound monomer solution containing a suitable free-radical initiator (e.g., dicyclohexyl peroxy dicarbonate for thermal initiation or a photoinitiator for UV curing).[6]

  • Apply a small amount (e.g., 20 µL) of the liquid monomer mixture directly onto the ATR crystal to form a thin film.[3][8]

3. Data Acquisition:

  • Set the spectrometer to collect spectra over a mid-IR range (e.g., 4000–650 cm⁻¹).[9]

  • Select a spectral resolution of 4 cm⁻¹.[9]

  • Initiate real-time data collection. Begin by recording several spectra of the unreacted monomer to establish a baseline (t=0).

  • Start the polymerization by either heating the ATR crystal (for thermal curing) or exposing the sample to a UV light source (for photocuring).[8][10]

  • Continuously record spectra at regular intervals (e.g., every few seconds) throughout the reaction until completion.[11]

4. Data Analysis and Calculation of Conversion:

  • Identify the key absorption peaks:

    • C=C stretching peak: ~1649 cm⁻¹ (This peak will decrease as the reaction proceeds).[1]

    • Reference peak: Carbonate group peak at ~790 cm⁻¹ (This peak should remain stable throughout the reaction and serves as an internal standard).[1]

  • For each spectrum, calculate the ratio (A) of the absorbance of the C=C peak to the absorbance of the reference peak.

  • The degree of conversion (x) at any given time (t) is calculated using the following equation[1]:

    • x = [1 - (Aₜ / A₀)] * 100%

    • Where Aₜ is the absorbance ratio at time t, and A₀ is the initial absorbance ratio of the pure monomer.[1]

Visualizing the Process

Diagrams created using Graphviz can help illustrate the chemical process and the experimental workflow.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R_rad 2R• (Free Radicals) Initiator->2R_rad Heat or UV R_rad R• RM_rad RM• R_rad->RM_rad + M Monomer This compound (M) RMn_rad R(M)n M• RM_rad->RMn_rad + n M RMn_rad2 R(M)n M• Polymer Stable Polymer RMn_rad2->Polymer + R(M)m M• (Combination) RMm_rad R(M)m M• RMm_rad->Polymer G prep 1. Sample Preparation (Monomer + Initiator) apply 2. Apply Sample to ATR Crystal prep->apply baseline 3. Acquire Baseline FT-IR Spectrum (t=0) apply->baseline initiate 4. Initiate Polymerization (Heat or UV Light) baseline->initiate monitor 5. Real-Time FT-IR Data Acquisition initiate->monitor analyze 6. Data Analysis (Calculate % Conversion) monitor->analyze kinetics 7. Plot Kinetics (% Conversion vs. Time) analyze->kinetics

References

A Comparative Guide to the Mechanical Properties of Polymers Derived from Diallyl Carbonate and Alternative Transparent Thermosets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of polymers derived from diallyl carbonate, such as poly(allyl diglycol carbonate) (CR-39), and other commonly used transparent thermosetting and thermoplastic polymers, including polycarbonate (PC) and polymethyl methacrylate (PMMA). The information presented is intended to assist in the material selection process for applications where mechanical performance is a critical factor.

Comparative Analysis of Mechanical Properties

The selection of a polymer for a specific application is often dictated by its mechanical characteristics. The following table summarizes key mechanical properties for polymers derived from this compound and common alternatives. It is important to note that the properties of these polymers can vary based on the specific grade, processing conditions, and the presence of additives or reinforcements.

Table 1: Comparison of Mechanical Properties of this compound-Based Polymers and Alternatives

PropertyThis compound PolymersPolycarbonate (PC)Polymethyl Methacrylate (PMMA)Test Method
Tensile Strength (MPa) 40 - 50 (CR-39)[1]55 - 7548 - 76ASTM D638[2][3][4][5][6]
28 (DAP, neat)[2]
Young's Modulus (GPa) 1.3 (DAP, neat)[2]2.0 - 2.42.4 - 3.3ASTM D638[2][3][4][5][6]
Elongation at Break (%) < 5 (CR-39)[1]80 - 1502 - 10[7]ASTM D638[2][3][4][5][6][7]
31 (DAP, neat)[2]
Flexural Strength (MPa) 62 (DAP, neat)[2]90 - 14080 - 138ASTM D790[8][9][10][11]
Flexural Modulus (GPa) -2.1 - 2.32.8 - 3.3ASTM D790[8][9][10][11]
Notched Izod Impact (J/m) 14 (DAP, neat)[2]600 - 96016 - 27ASTM D256[2][12][13][14][15]
Rockwell Hardness M108 (DAP)[16]M70 / R120M80 - M100[2]ASTM D785[2][14][17][18]
Barcol Hardness 77 - 80 (CR-39)[1]---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for obtaining reproducible and comparable data. The following protocols are based on ASTM International standards.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.[4][5][6]

  • Specimen Preparation: Test specimens are prepared in a standard dumbbell shape, as specified in ASTM D638.[3][6] The dimensions of the specimen depend on the material's thickness and rigidity.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a minimum of 40 hours prior to testing, as per ASTM D618.

  • Test Procedure: The test is conducted on a universal testing machine. The specimen is mounted in the grips of the machine and pulled apart at a constant rate of crosshead movement until it fractures.[5] The load and extension are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Flexural Testing (ASTM D790)

Objective: To determine the flexural properties of plastics, including flexural strength and flexural modulus.[8][9][10][11] This test is particularly relevant for materials subjected to bending forces.

  • Specimen Preparation: Rectangular bar specimens are used, with dimensions as specified in the standard.

  • Conditioning: Similar to tensile testing, specimens are conditioned to standard environmental conditions.

  • Test Procedure: The test is typically conducted using a three-point bending setup.[9][10][11] The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate. The deflection of the specimen is measured. The test is terminated when the specimen breaks or reaches a specified strain (typically 5%).[9][10]

  • Calculations:

    • Flexural Strength: The maximum stress at the outermost fiber on the convex or tension side of the specimen at the point of rupture or yield.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the stress-strain curve.

Notched Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance of plastics.[12][13][14][15] This test measures the energy absorbed by a notched specimen when it is struck by a swinging pendulum.

  • Specimen Preparation: A rectangular bar with a V-notch machined into it is used. The dimensions of the bar and the notch are strictly defined by the standard.

  • Conditioning: Specimens are conditioned as per standard protocols.

  • Test Procedure: The notched specimen is clamped in a vertical position in the testing machine. A pendulum is released from a specified height, swinging down to strike and fracture the specimen at the notch.[14]

  • Data Acquisition: The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after breaking the specimen.

  • Calculation: The impact strength is calculated in Joules per meter (J/m) of the notch width.

Rockwell Hardness Testing (ASTM D785)

Objective: To determine the indentation hardness of plastics.[2][14][17][18]

  • Specimen Preparation: A flat specimen with a minimum thickness of 6.4 mm is typically used. The surfaces should be smooth and parallel.

  • Conditioning: Specimens are conditioned prior to testing.

  • Test Procedure: The test is performed using a Rockwell hardness tester. A minor load is first applied, and the depth of indentation is set to zero. Then, a major load is applied for a specified duration. The major load is then removed, and the final depth of indentation is measured while the minor load is still applied.[17]

  • Calculation: The Rockwell hardness number is an inverse function of the net increase in the depth of the indentation. The scale (e.g., R, L, M, E, K) is determined by the combination of the indenter and the major load used.

Visualizing Polymerization and Material Selection

To further clarify the processes involved in the synthesis and selection of these materials, the following diagrams are provided.

Polymerization_Workflow cluster_start Initiation cluster_propagation Propagation cluster_termination Termination Initiator Peroxide Initiator Heat Heat/UV FreeRadical Free Radical (R•) Heat->FreeRadical Decomposition Monomer This compound Monomer FreeRadical->Monomer Addition GrowingChain Growing Polymer Chain Monomer->GrowingChain Chain Growth GrowingChain->GrowingChain CrosslinkedPolymer Crosslinked Thermoset Polymer GrowingChain->CrosslinkedPolymer Chain Termination/ Crosslinking

Caption: Free-radical polymerization of this compound.

Material_Selection_Logic Start Define Application Requirements Impact High Impact Resistance? Start->Impact Hardness High Hardness & Scratch Resistance? Impact->Hardness No PC Select Polycarbonate Impact->PC Yes Tensile High Tensile Strength? Hardness->Tensile No CR39 Select CR-39 Hardness->CR39 Yes PMMA Consider PMMA Tensile->PMMA Yes DAP Consider DAP Tensile->DAP No Reevaluate Re-evaluate or Consider Composites DAP->Reevaluate

Caption: Decision tree for transparent polymer selection.

References

A Comparative Guide to Diallyl Carbonate-Based and Other Optical Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate optical polymers is a critical decision that impacts the performance and reliability of various applications, from ophthalmic lenses to advanced analytical instrumentation. This guide provides a detailed comparison of diallyl carbonate-based polymers, most notably poly(allyl diglycol carbonate) or CR-39, with other common optical polymers such as polycarbonate and Trivex. The comparison is supported by quantitative data and standardized experimental methodologies.

Comparative Performance of Optical Polymers

The selection of an optical polymer is often a trade-off between several key properties. The refractive index influences the thickness of the optical element, the Abbe number indicates the degree of chromatic aberration, and the density affects the final weight of the component. The following table summarizes these critical parameters for this compound-based polymers and its alternatives.

MaterialRefractive Index (n_D)Abbe Number (V_d)Density (g/cm³)Key Characteristics
CR-39 (this compound) 1.498[1][2][3]58 - 59.3[1][2]1.31 - 1.32[4]Excellent optical clarity, high Abbe number (low chromatic aberration), high scratch resistance for an uncoated plastic.[1][5]
Polycarbonate 1.586[2][6]30[6]1.20[6]High impact resistance, inherent UV protection, thinner than CR-39 for the same prescription.[2]
Trivex 1.53[6][7]43 - 45[2][6][7]1.11[7]High impact resistance, lightweight, better optical clarity than polycarbonate, inherent UV protection.[2][7]
High-Index Plastics (General) >1.60[2]Varies (generally lower)VariesThinner and lighter than standard plastics, suitable for high-power prescriptions.[2][8]

Experimental Protocols for Refractive Index Measurement

The accurate determination of the refractive index is paramount for the design and quality control of optical components. The standard test method for transparent organic plastics is outlined in ASTM D542 and ISO 489.[1][6][9][10]

Principle of Measurement

The refractive index is measured using a refractometer, typically an Abbe refractometer.[3][8] This method is based on the principle of measuring the critical angle of total internal reflection when light passes from the refractometer's prism (of a known, higher refractive index) to the polymer sample.[11]

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output prep_sample Prepare flat, polished specimen (e.g., 6.3 x 12.7 mm) condition Condition specimen at 23°C and 50% relative humidity prep_sample->condition contact_liquid Apply contacting liquid to refractometer prism condition->contact_liquid place_sample Place specimen on prism contact_liquid->place_sample illuminate Illuminate with monochromatic light (e.g., Sodium D-line, 589 nm) place_sample->illuminate align Align optics to find light/dark boundary illuminate->align read_index Read refractive index from scale or digital display align->read_index data_out Refractive Index Value read_index->data_out G cluster_factors Influencing Factors molar_refractivity High Molar Refractivity refractive_index High Refractive Index molar_refractivity->refractive_index molar_volume Low Molar Volume molar_volume->refractive_index aromaticity Aromatic Groups aromaticity->refractive_index heavy_atoms Heavy Atoms (S, P, halogens) heavy_atoms->refractive_index

References

A Comparative Study on the Copolymerization of Diallyl Carbonate and Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the copolymerization behavior of diallyl carbonate (DAC) with various vinyl monomers. This compound, a bifunctional monomer, offers the potential for crosslinking and modification of polymer properties. However, its reactivity in copolymerization differs significantly from that of common vinyl monomers. This guide presents available experimental data to facilitate informed decisions in material design and development.

Introduction to Copolymerization Behavior

The copolymerization of this compound with vinyl monomers is influenced by the differing reactivities of the allyl and vinyl double bonds. Allyl monomers, including DAC, generally exhibit lower reactivity compared to vinyl monomers. This is primarily attributed to degradative chain transfer, a process where a hydrogen atom is abstracted from the allylic position, leading to the formation of a less reactive allylic radical. This can result in lower polymerization rates and the incorporation of the allyl monomer at lower levels than the more reactive vinyl monomer. The behavior of monomers in a copolymerization reaction is quantitatively described by their reactivity ratios (r1 and r2).

Quantitative Data: Reactivity Ratios

Due to a lack of specific experimental data for the copolymerization of this compound, the following table provides reactivity ratios for the copolymerization of a structurally similar allyl ester, allyl acetate, with common vinyl monomers. These values are indicative of the expected behavior of this compound in similar systems, where the allyl monomer (M1) is significantly less reactive than the vinyl monomer (M2). It is anticipated that this compound would exhibit similarly low r1 values and high r2 values. For comparison, reactivity ratios for common vinyl monomer pairs are also provided.

Table 1: Reactivity Ratios for the Copolymerization of Allyl Acetate (M1, as a proxy for this compound) and Select Vinyl Monomers (M2)

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)Copolymerization Behavior
Allyl AcetateMethyl Methacrylate0.024 ± 0.00941 ± 660Vinyl monomer is much more reactive
Allyl AcetateStyrene0.021 ± 0.00166 ± 460Vinyl monomer is much more reactive

Table 2: Reactivity Ratios for Common Vinyl Monomer Pairs

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)Copolymerization Behavior
StyreneMethyl Methacrylate0.520.4660Random copolymerization
Vinyl AcetateMethyl Methacrylate0.012060Alternating tendency

Comparative Thermal and Mechanical Properties

The incorporation of this compound into a vinyl polymer backbone can influence its thermal and mechanical properties. The bifunctional nature of DAC can lead to crosslinking, which generally increases the glass transition temperature (Tg), thermal stability, and mechanical strength of the material. The extent of these changes depends on the concentration of DAC in the copolymer.

While specific data for this compound-vinyl monomer copolymers is scarce, the following table provides a general comparison of the properties of homopolymers and copolymers of related systems.

Table 3: Comparison of Thermal and Mechanical Properties

Polymer/CopolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Tensile Strength (MPa)Elongation at Break (%)
Poly(methyl methacrylate) (PMMA)~105~29048 - 762 - 10
Polystyrene (PS)~100~34534 - 551 - 4
Poly(vinyl acetate) (PVAc)~30~23020 - 50200 - 500
Poly(styrene-co-allyl alcohol) (40 mol % allyl alcohol)63[1]---
Polycarbonate (general)~150>400~60~110

Experimental Protocols

The following is a generalized protocol for the free-radical copolymerization of this compound with a vinyl monomer. This can be adapted for specific research needs.

Protocol 1: Bulk Copolymerization of this compound with a Vinyl Monomer (e.g., Methyl Methacrylate)

Objective: To synthesize a copolymer of this compound and methyl methacrylate via bulk polymerization.

Materials:

  • This compound (freshly distilled)

  • Methyl Methacrylate (MMA) (inhibitor removed)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Reaction vessel (e.g., sealed ampoule or flask with nitrogen inlet)

  • Constant temperature oil bath

Procedure:

  • Monomer and Initiator Preparation: Prepare a series of monomer feed compositions with varying molar ratios of this compound and methyl methacrylate. The initiator concentration is typically 0.1-1.0 mol% based on the total moles of monomers.

  • Reaction Setup: Charge the desired amounts of this compound, methyl methacrylate, and initiator into the reaction vessel.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Seal the reaction vessel under vacuum or nitrogen and place it in a constant temperature oil bath set to the desired reaction temperature (e.g., 60-80 °C for BPO or AIBN).

  • Reaction Monitoring: To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%). This can be achieved by quenching the reaction after a predetermined time.

  • Isolation of Copolymer: After the desired time, cool the vessel to stop the reaction. Dissolve the viscous mixture in a suitable solvent (e.g., acetone or toluene).

  • Purification: Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring. Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the copolymer for its composition (e.g., via ¹H NMR spectroscopy), molecular weight (e.g., via Gel Permeation Chromatography - GPC), and thermal properties (e.g., via Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the conceptual relationship in the copolymerization of this compound and vinyl monomers, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification (DAC & Vinyl Monomer) Reaction_Setup Reaction Setup (Monomers + Initiator) Monomer_Purification->Reaction_Setup Initiator_Prep Initiator Preparation Initiator_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Isolation Isolation & Purification (Precipitation) Polymerization->Isolation Drying Drying Isolation->Drying Characterization Characterization (NMR, GPC, DSC, TGA) Drying->Characterization Copolymerization_Concept cluster_copolymer Copolymer Chain DAC Diallyl Carbonate DAC_rad ~DAC• DAC->DAC_rad k11 (slow) VM_rad ~VM• DAC->VM_rad k21 VM Vinyl Monomer VM->DAC_rad k12 VM->VM_rad k22 (fast) Copolymer ~VM-VM-DAC-VM~ DAC_rad->Copolymer VM_rad->Copolymer

References

A Researcher's Guide to Validating the Structure of Diallyl Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural validation of newly synthesized compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques for confirming the structure of diallyl carbonate derivatives, complete with experimental data, detailed protocols, and a comparative analysis to aid in selecting the most appropriate methods.

The accurate determination of a molecule's three-dimensional arrangement is a critical step in chemical synthesis and drug discovery. For this compound derivatives, a class of compounds with applications in polymer chemistry and organic synthesis, a multi-technique approach to structural validation is essential for unambiguous characterization. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this process.

Comparative Analysis of Analytical Techniques

Each analytical technique offers unique insights into the molecular structure of this compound derivatives. The choice of method, or combination of methods, will depend on the specific information required, the nature of the sample, and the available instrumentation.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.[1][2]Unparalleled for complete structure elucidation in solution.[1][3]Lower sensitivity compared to MS, requires higher sample concentration.[1]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[1][4]High sensitivity, requires very small sample amounts.[1][2]Isomers can be difficult to distinguish without fragmentation analysis and standards.[1]
FTIR Spectroscopy Presence or absence of specific functional groups.[1]Fast, non-destructive, and versatile for various sample types.Provides limited information on the overall molecular skeleton.[1]
X-ray Crystallography Definitive 3D molecular structure in the solid state.Provides unambiguous determination of stereochemistry and conformation.[5]Requires a suitable single crystal, which can be difficult to obtain.[5]
Workflow for Structural Validation

A typical workflow for the structural validation of a this compound derivative integrates these techniques to build a complete and accurate picture of the molecule.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_evaluation Data Integration & Final Structure Synthesis Synthesized Diallyl Carbonate Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Purification->NMR Xray X-ray Crystallography (Solid-State Structure) Purification->Xray If crystalline Data_Integration Integrate All Data FTIR->Data_Integration MS->Data_Integration NMR->Data_Integration Xray->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

A typical workflow for the structural validation of a this compound derivative.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and a representative derivative, 1,4-phenylene diallyl bis(carbonate), to illustrate the type of information obtained from each technique.

Table 1: ¹H and ¹³C NMR Spectral Data

CompoundNucleusChemical Shift (δ, ppm)Multiplicity / Assignment
This compound ¹H4.63d, -O-CH₂-
5.28d, =CH₂ (cis)
5.37d, =CH₂ (trans)
5.93m, -CH=
¹³C68.7-O-CH₂-
118.9=CH₂
131.8-CH=
154.8C=O
1,4-Phenylene diallyl bis(carbonate) [6]¹H4.75d, -O-CH₂-
5.34d, =CH₂ (cis)
5.44dd, =CH₂ (trans)
5.90m, -CH=
7.21s, Aromatic CH
¹³C69.3-O-CH₂-
119.7=CH₂
122.0Aromatic CH
131.1-CH=
148.6Aromatic C-O
154.3C=O

Table 2: FTIR and Mass Spectrometry Data

CompoundFTIR (cm⁻¹)Mass Spectrometry (m/z)
This compound 3088 (C-H, sp²), 2958 (C-H, sp³), 1748 (C=O), 1649 (C=C), 1250 (C-O)142 (M+), 101, 85, 57, 41 (base peak)[7]
1,4-Phenylene diallyl bis(carbonate) [6]3082 (C-H, sp²), 2960 (C-H, sp³), 1757 (C=O), 1649 (C=C, allyl), 1602 (C=C, aromatic), 1200 (C-O)278 (M+)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[2]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range carbon-proton correlations, which is invaluable for piecing together the molecular structure.[3][9]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign the structure.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid or liquid sample directly on the ATR crystal.[11]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as C=O (carbonate), C=C (allyl), C-O (ester), and C-H (alkenyl and alkyl).[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like many this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is often suitable.[12] For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is common in GC-MS and provides reproducible fragmentation patterns.[4] ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak (in EI) or the pseudomolecular ion peak (in ESI) to determine the molecular weight.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[4]

    • Analyze the fragmentation pattern to identify characteristic losses and deduce structural motifs.[4]

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[5]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then refined to best fit the experimental data.

  • Structure Validation: The final structure is validated using various crystallographic metrics.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship in interpreting NMR data for structural elucidation.

NMR Interpretation Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Interpretation H1_NMR ¹H NMR Spectrum Chem_Shifts Chemical Shifts (Functional Groups, Electronic Environment) H1_NMR->Chem_Shifts Integration Integration (Proton Ratios) H1_NMR->Integration Coupling Coupling Constants (Neighboring Protons) H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum C13_NMR->Chem_Shifts COSY COSY (H-H Connectivity) Connectivity Assemble Fragments COSY->Connectivity HSQC HSQC (Direct C-H Connectivity) HSQC->Connectivity HMBC HMBC (Long-Range C-H Connectivity) HMBC->Connectivity Fragments Identify Molecular Fragments Chem_Shifts->Fragments Integration->Fragments Coupling->Fragments Fragments->Connectivity Final_Structure Proposed Structure Connectivity->Final_Structure

Logical workflow for NMR-based structural elucidation.

By judiciously applying these powerful analytical techniques and integrating the resulting data, researchers can confidently and accurately validate the structures of novel this compound derivatives, a critical step in advancing chemical and pharmaceutical research.

References

Performance comparison of diallyl carbonate in different polymerization techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diallyl carbonate (DAC) is a versatile monomer whose polymer, polythis compound, exhibits desirable properties such as high optical clarity, impact resistance, and thermal stability. These characteristics make it a candidate for various applications, including optical lenses, specialty coatings, and potentially in the development of biocompatible materials. The performance of the final polymer is intrinsically linked to the method of polymerization. This guide provides an objective comparison of different polymerization techniques for this compound and its analogues, supported by available experimental data, to aid researchers in selecting the optimal method for their specific application.

Performance Comparison of Polymerization Techniques

The choice of polymerization technique significantly impacts key performance indicators such as monomer conversion rate, polymerization time, and the final properties of the polymer. The following tables summarize quantitative data for free-radical polymerization (thermal and UV-initiated), thiol-ene polymerization, and plasma-induced polymerization of this compound and its close analogue, allyl diglycol carbonate (ADC).

Table 1: Performance of Free-Radical Polymerization of Allyl Diglycol Carbonate (ADC)

Initiation MethodInitiatorMonomer ConversionPolymerization TimeKey Polymer Properties
Thermal Initiation Benzoyl Peroxide (BPO)-~70 hours[1]Tightly cross-linked network[1]
UV Photopolymerization 2-hydroxy-2-methyl-1-phenyl-1-propanone (1173)93.2%[2][3]25 minutes[2][3]High hardness (88 HD)[2]
UV Photopolymerization Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (819)66.7%[2]-Low hardness (56 HD)[2]
UV Photopolymerization 1-Hydroxycyclohexyl phenyl ketone (184)82.1%[2]--

Data for ADC is presented as a close structural analogue to DAC, illustrating the typical performance of diallyl esters in free-radical polymerization.

Table 2: Performance of Other Polymerization Techniques for Diallyl Carbonates

Polymerization TechniqueMonomer SystemMolecular Weight (Mn)Key Polymer PropertiesReference
Thiol-Ene Polymerization This compound and dithiolsUp to 26 kg/mol High viscosity, transparent, Tg: -12 to -15 °C[4]
Plasma-Induced Polymerization Allyl ether-substituted cyclic carbonateOligomers (10-20 repeating units)High retention of cyclic carbonate structure[5]
Bulk Polymerization (Thermal) (1,1'-biphenyl)-4,4'-diyldiallylcarbonate->80% cross-linking, thermal stability up to 250 °C[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key polymerization techniques discussed.

Free-Radical Polymerization (Bulk, Thermal Initiation)

Objective: To polymerize this compound using a thermal initiator in the absence of a solvent.

Materials:

  • This compound (inhibitor removed)

  • Benzoyl peroxide (BPO) or other suitable thermal initiator

  • Reaction vessel (e.g., glass ampoule or reactor)

  • Inert gas supply (Nitrogen or Argon)

  • Constant temperature bath or oven

Procedure:

  • Monomer Preparation: Purify the this compound monomer by passing it through a column of activated alumina to remove any inhibitors.

  • Initiator Dissolution: Dissolve a specified amount of the thermal initiator (e.g., 1-3 wt% of BPO) in the purified monomer.

  • Inert Atmosphere: Place the monomer-initiator mixture into the reaction vessel. Purge the vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Seal the reaction vessel and immerse it in a constant temperature bath set to the desired reaction temperature (e.g., 70-90°C for BPO).

  • Monitoring: The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of the C=C double bond peak around 1649 cm⁻¹).

  • Termination and Isolation: Once the desired conversion is reached, the reaction can be stopped by rapidly cooling the vessel. The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

UV Photopolymerization

Objective: To achieve rapid polymerization of this compound at ambient temperature using a photoinitiator and UV radiation.

Materials:

  • This compound (inhibitor removed)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)

  • UV curing system with a specific wavelength and intensity output

  • Mold or substrate for the polymer film

Procedure:

  • Formulation: Mix the purified this compound with a specified concentration of the photoinitiator (e.g., 1-5 wt%).

  • Casting: Pour the mixture into a mold or cast it as a thin film on a substrate.

  • Curing: Expose the formulation to UV radiation of a specific intensity (e.g., 12 mW/cm²) for a predetermined time (e.g., 25 minutes). The optimal exposure time and intensity will depend on the photoinitiator and the desired properties.

  • Analysis: The double bond conversion can be calculated using FTIR spectroscopy by comparing the peak area of the C=C bond before and after curing.[2] Polymer hardness can be measured using a durometer.

Thiol-Ene Polymerization

Objective: To synthesize a linear or cross-linked polymer through the step-growth addition of a dithiol to this compound.

Materials:

  • This compound

  • A dithiol monomer (e.g., 1,2-ethanedithiol or a dithiol-terminated oligomer)

  • A radical initiator (photo or thermal, e.g., 2,2-dimethoxy-2-phenylacetophenone for UV initiation)

  • Solvent (optional, e.g., toluene or THF)

Procedure:

  • Stoichiometry: Prepare a mixture of this compound and the dithiol monomer with a 1:1 molar ratio of allyl to thiol functional groups.

  • Initiator Addition: Add a small amount of the radical initiator to the mixture.

  • Reaction:

    • Photo-initiation: Irradiate the mixture with UV light at room temperature.

    • Thermal initiation: Heat the mixture to a temperature appropriate for the chosen thermal initiator.

  • Monitoring: The reaction can be monitored by the disappearance of the thiol S-H peak in the FTIR spectrum (around 2550 cm⁻¹).

  • Purification: The resulting polymer can be purified by precipitation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and mechanisms associated with the polymerization of this compound.

G General Workflow for Free-Radical Polymerization Monomer This compound + Initiator Initiation Initiation (Thermal or UV) Monomer->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation ChainTransfer Degradative Chain Transfer (to Monomer) Propagation->ChainTransfer Crosslinking Cross-linking Propagation->Crosslinking Termination Termination Propagation->Termination ChainTransfer->Termination Polymer Cross-linked Polymer Network Crosslinking->Polymer Termination->Polymer

Caption: Workflow of Free-Radical Polymerization of this compound.

G Thiol-Ene Polymerization Workflow Monomers This compound + Dithiol (1:1 functional groups) Initiation Radical Initiation (UV or Thermal) Monomers->Initiation ThiylRadical Thiyl Radical Formation Initiation->ThiylRadical Addition Addition to Allyl Group ThiylRadical->Addition ChainTransfer Chain Transfer to Thiol Addition->ChainTransfer ChainTransfer->ThiylRadical Cycle Repeats Polymer Linear or Cross-linked Poly(thioether) ChainTransfer->Polymer

Caption: Step-growth mechanism of Thiol-Ene Polymerization.

G Comparison of Polymerization Techniques cluster_frp Characteristics cluster_thiolene Characteristics cluster_plasma Characteristics DAC This compound FRP Free-Radical Polymerization DAC->FRP ThiolEne Thiol-Ene Polymerization DAC->ThiolEne Plasma Plasma-Induced Polymerization DAC->Plasma FRP_Char1 High Cross-linking FRP_Char2 Degradative Chain Transfer FRP_Char3 Fast (UV) or Slow (Thermal) ThiolEne_Char1 Step-growth Mechanism ThiolEne_Char2 High Functional Group Tolerance ThiolEne_Char3 Controlled Architecture Plasma_Char1 Solvent-free Plasma_Char2 Surface Modification Plasma_Char3 Forms Oligomers

Caption: Logical Comparison of this compound Polymerization Methods.

References

Unraveling By-products in Diallyl Carbonate Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of key reagents is paramount. This guide provides a comparative analysis of by-products generated during the synthesis of diallyl carbonate (DAC) via three common routes: phosgenation, transesterification, and the urea-based method. Experimental data and detailed analytical protocols are presented to aid in the selection of the most suitable synthetic strategy for producing high-purity this compound.

This compound is a versatile monomer used in the production of polymers with applications ranging from optical lenses to specialty polyurethanes. The purity of DAC is critical as by-products can significantly impact polymerization kinetics, polymer properties, and the safety of the final product. This guide delves into the by-product profiles of the primary synthetic pathways to DAC, offering a clear comparison to inform process development and quality control.

Comparative Analysis of By-product Formation

The choice of synthetic route for this compound has a direct impact on the types and quantities of by-products formed. The following table summarizes the key by-products associated with the phosgene, transesterification, and urea-based methods.

Synthetic Route Primary Reactants Key By-products Typical Purity of Crude DAC Key Considerations
Phosgenation Allyl Alcohol, PhosgeneHydrogen Chloride (HCl), Allyl ChloroformateModerate to HighHighly toxic and corrosive nature of phosgene and HCl by-product necessitates stringent safety measures and purification steps.
Transesterification Allyl Alcohol, Dialkyl Carbonate (e.g., Dimethyl Carbonate)Alkyl Allyl Carbonate, Methanol (or other alcohol)Variable, conversion can be incompleteEquilibrium-limited reaction; requires efficient removal of the alcohol by-product to drive the reaction to completion. Unreacted starting materials and intermediate are common impurities.[1]
Urea-based Synthesis Allyl Alcohol, UreaAmmonia (NH₃), Allyl Carbamate (intermediate)HighGenerally a cleaner reaction with ammonia as the primary by-product, which is easily removed. Allyl carbamate can be present as an intermediate impurity.[2][3]

Experimental Protocols

Accurate identification and quantification of by-products are essential for process optimization and quality assurance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound Reaction Mixture

1. Objective: To identify and quantify this compound and its by-products in a reaction mixture.

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable for separating the components.

3. Reagents and Standards:

  • This compound (high purity standard)

  • Allyl Alcohol (high purity standard)

  • Dimethyl Carbonate (or other starting dialkyl carbonate, high purity standard)

  • Methyl Allyl Carbonate (or other relevant alkyl allyl carbonate intermediate, if available)

  • Internal Standard (e.g., dodecane or other suitable non-reactive hydrocarbon)

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Add a known amount of the internal standard.

  • Dilute to the mark with the chosen solvent and mix thoroughly.

5. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-350 amu

6. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by running pure standards.

  • Quantify the components by creating a calibration curve for each analyte using the internal standard method. The concentration of each component is calculated based on its peak area relative to the peak area of the internal standard.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and the experimental process, the following diagrams are provided.

Diallyl_Carbonate_Synthesis_Pathways cluster_phosgene Phosgenation Route cluster_transesterification Transesterification Route cluster_urea Urea-based Route Phosgene Phosgene DAC1 This compound Phosgene->DAC1 Allyl_Alcohol1 Allyl Alcohol Allyl_Alcohol1->DAC1 HCl HCl (By-product) Dimethyl_Carbonate Dimethyl Carbonate Methyl_Allyl_Carbonate Methyl Allyl Carbonate (Intermediate/By-product) Dimethyl_Carbonate->Methyl_Allyl_Carbonate Allyl_Alcohol2 Allyl Alcohol Allyl_Alcohol2->Methyl_Allyl_Carbonate DAC2 This compound Allyl_Alcohol2->DAC2 Methyl_Allyl_Carbonate->DAC2 Methanol Methanol (By-product) Urea Urea Allyl_Carbamate Allyl Carbamate (Intermediate/By-product) Urea->Allyl_Carbamate Allyl_Alcohol3 Allyl Alcohol Allyl_Alcohol3->Allyl_Carbamate DAC3 This compound Allyl_Alcohol3->DAC3 Allyl_Carbamate->DAC3 Ammonia Ammonia (By-product)

Caption: Synthetic pathways to this compound.

GCMS_Workflow Sample Crude Reaction Mixture Weighing Weighing Sample->Weighing Dilution Dilution with Solvent & Internal Standard Weighing->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

By carefully considering the by-product profiles and implementing robust analytical methods, researchers can select and optimize the synthesis of this compound to meet the stringent purity requirements of their applications. The transesterification and urea-based routes offer greener alternatives to the traditional phosgene method, with the urea-based synthesis often providing a cleaner product profile.

References

Safety Operating Guide

Proper Disposal of Diallyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of diallyl carbonate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is paramount to mitigate risks and ensure a safe working environment. This guide provides essential, step-by-step information for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes safety goggles with side-shields, chemical-resistant gloves, and, if exposure limits are likely to be exceeded, a full-face respirator.[3][4]

This compound Properties for Safe Handling

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage prior to disposal.

PropertyValue
Physical State Liquid[5]
Boiling Point 95-97 °C at 60 mmHg[6]
Density 0.991 g/mL at 25 °C[1][6]
Flash Point 59 °C (138.2 °F) - closed cup

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with national and local regulations.[1] It is classified as a hazardous waste and requires professional handling.

1. Containment and Storage:

  • Leave the chemical in its original container whenever possible.[1]

  • If the original container is compromised, transfer the waste to a suitable, closed, and properly labeled container for disposal.[4][7]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1]

  • Do not mix this compound waste with other chemical waste.[1]

2. Accidental Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[7][8]

  • Ventilate the area.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][9]

  • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[4][7]

  • Crucially, prevent the spilled chemical from entering drains or surface water.[4][7][8][9]

3. Final Disposal:

  • This compound waste must be disposed of as hazardous waste.[4]

  • Engage a licensed and approved waste disposal company to handle the final disposal.[1][4]

  • The recommended disposal methods include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[7]

  • Handle uncleaned or empty containers as you would the product itself.[1] Contaminated packaging should be disposed of as unused product.[4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DiallylCarbonateDisposal This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_containment Containment & Storage cluster_spill Accidental Spill Response cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Store in Original or Properly Labeled Closed Container B->C D Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources C->D I Contact Licensed Waste Disposal Company D->I E Spill Occurs F Contain with Inert Absorbent E->F H Prevent Entry into Drains E->H G Collect and Place in Sealed Container for Disposal F->G G->I J Dispose as Hazardous Waste (Incineration or Chemical Destruction) I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diallyl carbonate, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Protection TypeEquipmentSpecification and Use
Eye and Face Protection Safety glasses with side shields or Chemical safety gogglesMust conform to EU EN166 or US NIOSH standards. Use for low splash potential activities.[1]
Face shieldTo be worn over safety glasses or goggles during procedures with a higher risk of splashing.[2]
Hand Protection Chemically resistant glovesNitrile gloves are suitable for incidental contact. For prolonged immersion, consult the manufacturer's chemical resistance guide.[2]
Body Protection Laboratory coatA standard lab coat is necessary to protect against minor splashes.[2]
Flame retardant antistatic protective clothingRecommended for enhanced protection.
Respiratory Protection Air-purifying respirator with appropriate filterRequired when vapors or aerosols are generated. A type ABEK (EN14387) respirator filter is recommended.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is essential for the safe handling of this compound.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools and explosion-proof equipment.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[1][6] Contaminated clothing should be removed and washed before reuse.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is 2-8°C. Store locked up.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.[1][5]

  • Ventilate: Ensure adequate ventilation.[1][5][8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not let the chemical enter drains.[1][5][7][8]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7][8] Collect the absorbed material into a suitable, closed container for disposal.[5][7][8]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][7][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][7][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5][6][7][8]

Operational Workflow and Disposal Plan

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Logical workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste materials, including unused this compound and contaminated items, must be treated as hazardous waste.[7][8]

  • Containers: Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Diallyl carbonate
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.